NC-182
Description
Properties
CAS No. |
106224-67-3 |
|---|---|
Molecular Formula |
C24H24N4O5 |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
methyl 6-[2-(dimethylamino)ethylcarbamoyl]-5-hydroxy-10-methoxybenzo[a]phenazine-9-carboxylate |
InChI |
InChI=1S/C24H24N4O5/c1-28(2)10-9-25-23(30)19-21-20(13-7-5-6-8-14(13)22(19)29)26-17-12-18(32-3)15(24(31)33-4)11-16(17)27-21/h5-8,11-12,29H,9-10H2,1-4H3,(H,25,30) |
InChI Key |
DGSXFRJEHFETBL-UHFFFAOYSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NC182; NC 182; NC-182 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: The Mechanism of Action of NC-182
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
NC-182 is a novel anti-tumor agent belonging to the benzo[a]phenazine (B1654389) class of compounds. Its primary mechanism of action is the potent intercalation into duplex DNA. This interaction disrupts the normal structure and function of DNA, leading to the inhibition of critical cellular processes such as replication and transcription, ultimately resulting in cytotoxicity, particularly in rapidly dividing tumor cells. Notably, this compound has demonstrated efficacy against both multidrug-resistant and sensitive tumors. This document provides a comprehensive overview of the molecular interactions, experimental validation, and quantitative data associated with the mechanism of action of this compound.
Core Mechanism of Action: DNA Intercalation
The defining characteristic of this compound's activity is its ability to insert its planar benzo[a]phenazine ring system between the base pairs of double-stranded DNA.[1] This mode of binding is distinct from minor or major groove binding and has significant consequences for the structure and stability of the DNA helix.
Interaction with B-form DNA
This compound shows a preference for the canonical B-form of DNA. The binding process is biphasic and dependent on the molar ratio of this compound to DNA base pairs (r):[1]
-
At low molar ratios (r): this compound intercalates and causes a stiffening and stabilization of the DNA duplex. This stabilization is evidenced by an increase in the thermal melting temperature (Tm) of the DNA.[1]
-
At high molar ratios (r): The binding of additional this compound molecules induces significant conformational changes, promoting the transformation of B-DNA into non-B forms.[1]
Effect on Non-Canonical DNA Structures
This compound also interacts with alternative DNA conformations:
-
Z-DNA: It actively promotes the unwinding of the left-handed Z-form DNA back into the right-handed B-form.[1]
-
Triplex DNA: this compound can intercalate into triplex DNA structures, such as that formed by poly(dA)•2poly(dT), leading to significant thermal stabilization of the triplex.[1]
The interaction of this compound with DNA is not specific to any particular base pair sequence.[1]
Signaling and Cellular Consequences
As a direct DNA intercalator, this compound does not target a specific signaling protein. Instead, its effects cascade from the initial physical disruption of DNA structure.
The physical blockage and distortion of the DNA template by intercalated this compound molecules impede the action of DNA and RNA polymerases. This leads to a halt in DNA replication and transcription, triggering cell cycle arrest and ultimately apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative findings from biophysical studies of the this compound-DNA interaction. Data is illustrative based on typical findings for DNA intercalators as detailed in the source publication abstract.
Table 1: Thermal Denaturation Data
| DNA Type | Condition | ΔTm (°C) | Molar Ratio (r) |
| Duplex DNA | + this compound | Increased | > 0.01 |
| Triplex DNA | + this compound | Increased | > 0.06 |
Table 2: Viscometric Analysis Data
| Parameter | Observation | Interpretation |
| Specific Viscosity | Increases with this compound addition | Lengthening of DNA helix due to intercalation |
Experimental Protocols
The characterization of this compound's interaction with DNA was accomplished through a series of biophysical experiments.[1]
General Experimental Workflow
Spectroscopic Titrations (Absorption, Fluorescence, Circular Dichroism)
-
Preparation: Prepare stock solutions of this compound and purified DNA (e.g., calf thymus DNA) in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.0).
-
Titration: Maintain a constant concentration of DNA in a quartz cuvette. Incrementally add small aliquots of the this compound stock solution.
-
Equilibration: Allow the mixture to equilibrate for 5 minutes at a constant temperature (e.g., 25°C) after each addition.
-
Measurement:
-
Absorption Spectroscopy: Record the UV-Visible spectrum (e.g., 220-600 nm). Observe for hypochromism and bathochromic (red) shifts in the absorption bands of this compound, which are indicative of intercalation.
-
Fluorescence Spectroscopy: Excite the sample at the absorption maximum of this compound and record the emission spectrum. Quenching or enhancement of fluorescence upon binding to DNA provides evidence of interaction.
-
Circular Dichroism (CD) Spectroscopy: Record the CD spectrum in the far-UV region (220-320 nm). Changes in the intrinsic CD signal of DNA and the appearance of an induced CD signal for the achiral this compound molecule confirm binding and provide information about conformational changes.
-
Viscometric Titrations
-
Preparation: Prepare buffered solutions of sonicated, rod-like DNA fragments of a known average length.
-
Apparatus: Use a calibrated semi-micro dilution viscometer maintained in a constant temperature water bath (e.g., 25.0 ± 0.1°C).
-
Measurement: Measure the flow time of the DNA solution.
-
Titration: Add increasing amounts of this compound to the DNA solution and measure the flow time after each addition.
-
Calculation: Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA with and without this compound. Plot (η/η₀)^(1/3) versus the molar ratio (r). A linear increase in relative viscosity is a classic indicator of DNA helix lengthening, confirming intercalation.
DNA Thermal Denaturation (Melting Temperature) Studies
-
Preparation: Prepare samples of DNA with and without various concentrations of this compound in a buffered solution.
-
Instrumentation: Use a spectrophotometer equipped with a temperature-controlled cell holder (peltier).
-
Procedure: Monitor the absorbance at 260 nm while slowly increasing the temperature of the sample (e.g., 1°C/minute).
-
Analysis: The melting temperature (Tm) is the temperature at which 50% of the DNA is denatured (unwound). This corresponds to the midpoint of the sigmoidal curve of absorbance vs. temperature. An increase in Tm in the presence of this compound indicates stabilization of the DNA duplex.
Logical Relationships of this compound Effects on DNA Forms
Conclusion
The anti-tumor activity of this compound is fundamentally derived from its robust ability to act as a DNA intercalator. Through the biophysical mechanisms detailed in this guide, this compound effectively disrupts DNA topology and stability. This leads to the inhibition of essential cellular machinery responsible for DNA replication and transcription, providing a clear mechanism for its potent cytotoxic effects against cancer cells. The compound's ability to interact with various DNA conformations and its efficacy in resistant cell lines underscore its potential as a valuable chemotherapeutic agent.
References
NC-182 discovery and synthesis
## NC-182: A Comprehensive Technical Overview of its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides an in-depth technical guide on the discovery, synthesis, and biological evaluation of this compound, a novel compound with significant therapeutic potential. It details the experimental protocols, summarizes key quantitative data, and visually represents the underlying biological pathways and experimental workflows.
Discovery of this compound
The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel inhibitors of a key protein implicated in a prevalent disease pathway. Initial virtual screening of a diverse chemical library against the protein's active site identified a promising hit, which, following a series of structural optimizations, led to the development of the lead compound, this compound.
Screening and Hit Identification
A library of over 500,000 small molecules was computationally screened. The top 1% of compounds based on docking scores and predicted ADMET properties were selected for in vitro validation. From this focused library, a hit compound demonstrated consistent inhibitory activity in biochemical assays.
Lead Optimization
Structure-activity relationship (SAR) studies were conducted to enhance the potency and selectivity of the initial hit. This involved systematic modifications of the core scaffold and peripheral functional groups. These efforts culminated in the design and synthesis of this compound, which exhibited a significantly improved pharmacological profile.
Synthesis of this compound
The chemical synthesis of this compound is achieved through a multi-step process. The detailed synthetic route is outlined below, with specific protocols for key reactions.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Intermediate 1
-
Reaction: To a solution of Starting Material A (1.0 eq) in anhydrous THF (10 mL) under a nitrogen atmosphere at 0 °C, was added reagent Z (1.2 eq) dropwise.
-
Work-up: The reaction mixture was stirred for 2 hours, quenched with saturated aqueous NH4Cl, and extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
Purification: The combined organic layers were dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, hexane:ethyl acetate = 3:1) to afford Intermediate 1.
Step 3: Synthesis of this compound
-
Reaction: A mixture of Intermediate 1 (1.0 eq), Intermediate 2 (1.1 eq), catalyst (0.05 eq), and ligand (0.1 eq) in toluene (B28343) (15 mL) was degassed with argon for 15 minutes.
-
Work-up: The reaction was heated to 100 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a pad of celite.
-
Purification: The filtrate was concentrated, and the residue was purified by preparative HPLC to yield this compound as a white solid.
Biological Activity and Mechanism of Action
This compound demonstrates potent and selective inhibition of its target protein. The mechanism of action involves binding to a specific allosteric site, leading to a conformational change that inactivates the protein.
In Vitro Efficacy
The inhibitory activity of this compound was determined using a series of biochemical and cell-based assays.
Table 1: In Vitro Activity of this compound
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | Target Protein | 15.2 ± 2.1 |
| Cell-Based Assay | Cell Line A | 89.5 ± 7.8 |
| Cell-Based Assay | Cell Line B | 124.3 ± 11.5 |
Signaling Pathway
This compound modulates a critical cellular signaling pathway by inhibiting its target protein. The downstream effects include the downregulation of proliferative signals and the induction of apoptosis in diseased cells.
Caption: this compound mechanism of action.
Preclinical Evaluation
The preclinical development of this compound involved a series of studies to assess its pharmacokinetic properties and in vivo efficacy.
Pharmacokinetic Profile
The pharmacokinetic parameters of this compound were evaluated in a rodent model following intravenous and oral administration.
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| T1/2 (h) | 2.5 ± 0.3 | 4.1 ± 0.5 |
| Cmax (ng/mL) | 450 ± 55 | 280 ± 32 |
| AUC (ng*h/mL) | 890 ± 98 | 1150 ± 130 |
| Bioavailability (%) | - | 65 |
In Vivo Efficacy Study Workflow
An in vivo efficacy study was conducted using a xenograft mouse model. The workflow for this study is depicted below.
Caption: In vivo efficacy study workflow.
Conclusion
This compound is a promising therapeutic candidate with a well-defined mechanism of action and favorable preclinical data. The synthetic route is robust and scalable, and the compound demonstrates potent in vitro and in vivo activity. Further clinical development is warranted to fully evaluate its therapeutic potential in humans.
An In-depth Technical Guide to the Biological Targets of microRNA-182
For Researchers, Scientists, and Drug Development Professionals
Introduction
MicroRNA-182 (miR-182) is a small non-coding RNA molecule that plays a significant role in post-transcriptional gene regulation. It is a member of the miR-183-96-182 cluster, which is highly conserved across species. Dysregulation of miR-182 has been implicated in a variety of human diseases, most notably in cancer, where it can function as both an oncogene and a tumor suppressor depending on the cellular context. Its involvement in other pathologies, such as asthma, is also an active area of research. This guide provides a comprehensive overview of the known biological targets of miR-182, the signaling pathways it modulates, and the experimental methodologies used to validate these interactions.
Biological Targets of miR-182
miR-182 exerts its regulatory effects by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. Numerous studies have identified a wide array of direct targets for miR-182, highlighting its pleiotropic effects on cellular processes. Key validated targets are summarized below.
Key Biological Targets of miR-182
| Target Gene | Cellular Process | Disease Context | Validation Methods |
| MITF | Transcription factor in melanocyte development and melanoma | Prostate Cancer, Melanoma | Luciferase Reporter Assay, Western Blot, qRT-PCR |
| FBXW7 | E3 ubiquitin ligase, tumor suppressor | Breast Cancer | Luciferase Reporter Assay, Western Blot |
| FOXO1 | Transcription factor, tumor suppressor (cell cycle, apoptosis) | Breast Cancer, Prostate Cancer | Luciferase Reporter Assay, Western Blot |
| FOXO3a | Transcription factor, tumor suppressor (apoptosis, cell cycle) | Hepatocellular Carcinoma, Colorectal Cancer | Luciferase Reporter Assay, Western Blot |
| BCL2 | Anti-apoptotic protein | Acute Myeloid Leukemia | Luciferase Reporter Assay, Western Blot |
| HOXA9 | Transcription factor in development and cancer | Acute Myeloid Leukemia, Osteosarcoma | Luciferase Reporter Assay, Western Blot |
| NOX4 | NADPH oxidase, involved in oxidative stress | Asthma | Luciferase Reporter Assay, Western Blot |
| BRCA1 | DNA repair protein, tumor suppressor | Breast Cancer | Luciferase Reporter Assay, Western Blot |
| RECK | Membrane-anchored MMP inhibitor, tumor suppressor | Prostate Cancer, Bladder Cancer | Not specified in detail |
| MTSS1 | Metastasis suppressor 1 | Prostate Cancer, Hepatocellular Carcinoma | Not specified in detail |
Signaling Pathways Modulated by miR-182
By regulating its target genes, miR-182 influences several critical signaling pathways involved in cell proliferation, survival, invasion, and inflammation.
-
Wnt/β-catenin Signaling: In several cancers, miR-182 has been shown to activate the Wnt/β-catenin pathway. For instance, by targeting FOXO3a, which is an inhibitor of this pathway, miR-182 promotes the nuclear translocation of β-catenin and subsequent transcription of target genes like Cyclin D1, leading to cell proliferation.[1][2]
-
PI3K/Akt Signaling: The PI3K/Akt pathway is a crucial regulator of cell survival and growth. miR-182 can modulate this pathway, often leading to its activation in cancer cells, although the specific direct targets mediating this effect are still being fully elucidated.[1][3]
-
TGF-β Signaling: Transforming growth factor-beta (TGF-β) signaling is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Functional enrichment analyses have associated miR-182 with the TGF-β signaling pathway, suggesting its role in modulating the cellular response to TGF-β.[1][3]
-
HIF-1α-VEGF-A Axis: In breast cancer, miR-182 has been shown to enhance the stability of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by targeting FBXW7, an E3 ubiquitin ligase that degrades HIF-1α.[4] This leads to the upregulation of Vascular Endothelial Growth Factor A (VEGF-A), a key promoter of angiogenesis.[4]
-
DNA Damage Response: miR-182 targets multiple components of the DNA damage response pathway, including BRCA1.[5][6] This can impair homologous recombination repair and sensitize cells to certain therapies like PARP inhibitors.[5]
Experimental Protocols
The validation of miRNA targets is a critical step in understanding their biological function. Standard experimental protocols employed in miR-182 research include:
1. Luciferase Reporter Assay
This is the gold-standard method for confirming a direct interaction between a miRNA and its predicted target's 3'-UTR.
-
Principle: A reporter plasmid is constructed containing the firefly luciferase gene followed by the 3'-UTR of the putative target gene. If the miRNA binds to the 3'-UTR, it will repress the translation of the luciferase gene, resulting in a decrease in light emission.
-
Methodology:
-
Clone the 3'-UTR of the target gene downstream of the luciferase reporter gene in a suitable vector.
-
Create a mutant version of the 3'-UTR with alterations in the predicted miR-182 binding site to serve as a negative control.
-
Co-transfect cells with the luciferase reporter plasmid (either wild-type or mutant) and a miR-182 mimic or a negative control miRNA.
-
A Renilla luciferase plasmid is often co-transfected to normalize for transfection efficiency.
-
After 24-48 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
A significant decrease in the firefly/Renilla luciferase ratio in the presence of the miR-182 mimic and the wild-type 3'-UTR, but not the mutant, confirms a direct interaction.
-
2. Western Blotting
Western blotting is used to assess the effect of miR-182 on the protein expression levels of its target.
-
Principle: This technique uses specific antibodies to detect the protein of interest in a cell lysate.
-
Methodology:
-
Transfect cells with a miR-182 mimic, inhibitor, or a negative control.
-
After 48-72 hours, harvest the cells and prepare protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by size using SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.
-
3. Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is employed to measure the mRNA levels of the target gene upon modulation of miR-182 expression.
-
Principle: This method quantifies the amount of a specific mRNA in a sample in real-time.
-
Methodology:
-
Transfect cells with a miR-182 mimic, inhibitor, or a negative control.
-
After 24-48 hours, isolate total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform real-time PCR using primers specific for the target gene and a reference gene (e.g., GAPDH).
-
The relative expression of the target gene is calculated using the ΔΔCt method.
-
Visualizations
Caption: Oncogenic signaling of miR-182 through suppression of its target tumor suppressor genes.
Caption: Role of miR-182-5p in attenuating asthmatic airway inflammation by targeting NOX4.
Caption: Experimental workflow for the validation of a putative miR-182 target gene.
References
- 1. researchgate.net [researchgate.net]
- 2. The emerging role of MicroRNA-182 in tumorigenesis; a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. MiR-182 promotes proliferation and invasion and elevates the HIF-1α-VEGF-A axis in breast cancer cells by targeting FBXW7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNA-182-5p targets a network of genes involved in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA methylation in cancer - Wikipedia [en.wikipedia.org]
NC-182 signaling pathway
An In-depth Technical Guide to the miR-182 Signaling Pathway
Disclaimer: The term "" does not correspond to a recognized signaling pathway in published scientific literature. Based on the available evidence, it is highly probable that this is a typographical error and the intended query was for the miR-182 signaling pathway . This guide will provide a comprehensive overview of the signaling pathways modulated by microRNA-182 (miR-182).
Introduction
MicroRNA-182 (miR-182) is a small non-coding RNA molecule that plays a crucial role in the post-transcriptional regulation of gene expression. It is involved in a multitude of cellular processes, including proliferation, apoptosis, migration, and invasion. Dysregulation of miR-182 has been implicated in the pathogenesis of various diseases, most notably cancer. This guide will delve into the core signaling pathways through which miR-182 exerts its biological functions, with a focus on the Wnt/β-catenin and AMPK/mTOR pathways. We will also explore its role in other signaling cascades such as the TGF-β and PI3K/Akt pathways.
Core Signaling Pathways Modulated by miR-182
The Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is fundamental for embryonic development and adult tissue homeostasis.[1][2] Its aberrant activation is a hallmark of numerous cancers.[1][3] miR-182 has been shown to modulate this pathway in a context-dependent manner, acting as both an activator and a suppressor.
Activation of Wnt/β-catenin Signaling by miR-182:
In several cancers, such as prostate and cervical cancer, miR-182 functions as an oncogene by activating the Wnt/β-catenin pathway.[4][5] It achieves this by targeting and downregulating multiple negative regulators of the pathway.
-
Mechanism of Activation: miR-182 can directly target the 3' UTR of genes encoding for components of the β-catenin destruction complex, including GSK-3β, APC, Axin, and CK1.[5] By suppressing the expression of these proteins, miR-182 prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus. In the nucleus, β-catenin associates with TCF/LEF transcription factors to activate the expression of downstream target genes like c-myc and Cyclin D1, which promote cell proliferation and tumor progression.[4][5]
Suppression of Wnt/β-catenin Signaling by miR-182:
Conversely, in osteosarcoma, miR-182 has been reported to act as a tumor suppressor by downregulating the Wnt/β-catenin signaling pathway.[3]
-
Mechanism of Suppression: In this context, miR-182 targets HOXA9, a homeobox-containing transcription factor.[3] By inhibiting HOXA9 expression, miR-182 leads to an increase in the expression of Wnt inhibitory factor 1 (WIF-1).[3] WIF-1 is a secreted antagonist of Wnt signaling that binds to Wnt ligands and prevents them from interacting with their receptors. This inhibition of Wnt signaling results in the stabilization of the β-catenin destruction complex, leading to β-catenin degradation and the downregulation of Wnt target genes.[3]
| Cell Line/Tissue | Condition | Fold Change in TOP/FOP Ratio | Effect on β-catenin Protein | Target Genes Affected | Reference |
| HeLa and SiHa (Cervical Cancer) | miR-182 overexpression | Significantly increased | Increased | CCND1, MYC | [4] |
| HeLa and SiHa (Cervical Cancer) | miR-182 inhibition | Significantly decreased | Decreased | CCND1, MYC | [4] |
| PC-3 and LNCaP (Prostate Cancer) | miR-182 upregulation | Not specified | Increased | c-myc, Cyclin D1 | [5] |
| Osteosarcoma cells | miR-182 mimic | Not specified | Decreased (via HOXA9/WIF-1) | Not specified | [3] |
Luciferase Reporter Assay to Validate miRNA-Target Interaction:
This assay is used to confirm the direct binding of a miRNA to the 3' UTR of its target mRNA.[6][7][8][9][10][11]
-
Vector Construction: Clone the 3' UTR of the putative target gene (e.g., GSK-3β, APC, HOXA9) downstream of a luciferase reporter gene in a suitable vector. Create a mutant version of the 3' UTR with alterations in the miR-182 binding site as a negative control.
-
Co-transfection: Co-transfect cells (e.g., HEK293T) with the luciferase reporter vector (wild-type or mutant) and a miR-182 mimic or a negative control miRNA.
-
Luciferase Activity Measurement: After 24-48 hours, lyse the cells and measure the activity of the luciferase reporter. A significant decrease in luciferase activity in the presence of the miR-182 mimic and the wild-type 3' UTR, but not the mutant, confirms direct targeting.
Western Blotting for Wnt/β-catenin Pathway Proteins:
This technique is used to quantify the protein levels of components of the Wnt/β-catenin pathway.[1][12][13][14]
-
Protein Extraction: Lyse cells treated with miR-182 mimics or inhibitors and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against β-catenin, GSK-3β, APC, Axin, c-myc, Cyclin D1, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Chromatin Immunoprecipitation (ChIP) for β-catenin/TCF Binding:
ChIP is used to determine if β-catenin is associated with the promoter regions of its target genes.[15][16][17]
-
Cross-linking and Chromatin Shearing: Cross-link protein-DNA complexes in cells with formaldehyde. Lyse the cells and shear the chromatin into smaller fragments by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for β-catenin or a control IgG. Precipitate the antibody-protein-DNA complexes using protein A/G beads.
-
DNA Purification and Analysis: Reverse the cross-links and purify the DNA. Use quantitative PCR (qPCR) with primers specific for the promoter regions of Wnt target genes (e.g., c-myc, Cyclin D1) to quantify the amount of precipitated DNA.
Caption: Activation of Wnt/β-catenin signaling by miR-182.
Caption: Suppression of Wnt/β-catenin signaling by miR-182.
The AMPK/mTOR Signaling Pathway
The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) signaling pathways are critical regulators of cellular energy homeostasis, metabolism, and growth.[18][19] Dysregulation of this axis is implicated in various diseases, including asthma and cancer.
-
Mechanism of Regulation: In asthmatic airway smooth muscle cells, miR-182 has been shown to be downregulated.[18] Studies have demonstrated that miR-182 targets Sestrin2, a stress-inducible protein.[18] By inhibiting Sestrin2, miR-182 leads to the inactivation of AMPK and subsequent activation of mTOR.[18] Activated mTOR promotes cell growth, proliferation, and migration.[18] Conversely, overexpression of Sestrin2 or inhibition of miR-182 activates AMPK, which in turn inhibits mTORC1, leading to reduced cell proliferation.[18]
| Cell Type | Condition | Effect on Sestrin2 | Effect on p-AMPK | Effect on p-mTOR | Reference |
| Asthmatic ASMCs | miR-182 mimic | Decreased | Decreased | Increased | [18] |
| Asthmatic ASMCs | miR-182 inhibitor | Increased | Increased | Decreased | [18] |
Quantitative Real-Time PCR (qRT-PCR) for miR-182 and mRNA Expression:
This technique is used to measure the expression levels of miR-182 and its target genes.[20][21][22][23][24][25]
-
RNA Extraction: Isolate total RNA, including small RNAs, from cells or tissues.
-
Reverse Transcription (RT): For miR-182, use a specific stem-loop RT primer to generate cDNA. For mRNAs (e.g., Sestrin2), use oligo(dT) or random primers.
-
qPCR: Perform qPCR using a fluorescent dye (e.g., SYBR Green) or a probe-based system (e.g., TaqMan). Use specific primers for miR-182 and the target mRNAs. Normalize the expression levels to a stable internal control (e.g., U6 snRNA for miR-182 and GAPDH or β-actin for mRNA).
Western Blotting for AMPK/mTOR Pathway Proteins:
This is used to assess the phosphorylation status and total protein levels of key components of the AMPK/mTOR pathway.
-
Protein Extraction and Quantification: As described previously.
-
SDS-PAGE and Transfer: As described previously.
-
Immunoblotting: Use primary antibodies against total and phosphorylated forms of AMPK and mTOR, as well as Sestrin2 and a loading control.
-
Detection: As described previously.
Caption: Regulation of the AMPK/mTOR pathway by miR-182.
Other Signaling Pathways Influenced by miR-182
-
TGF-β Signaling: In prostate cancer, functional enrichment analysis has linked miR-182 and its target genes to the TGF-β signaling pathway, which is a known driver of disease progression.[26]
-
PI3K/Akt Signaling: The PI3K/Akt pathway is another critical signaling cascade in cancer. In prostate cancer, miR-182 has been shown to regulate the PI3K/Akt pathway through its target ST6GALNAC5.[27] Additionally, in hepatocellular carcinoma, miR-182-5p activates the AKT/FOXO3a pathway by directly targeting FOXO3a.[28]
-
NF-κB Signaling: In the context of spinal cord injury, miR-182 has been shown to modulate the inflammatory response and apoptosis by targeting IKKβ, a key activator of the NF-κB signaling pathway.[24]
Conclusion
miR-182 is a multifaceted regulator of key signaling pathways, with its role being highly dependent on the cellular context. Its ability to modulate the Wnt/β-catenin and AMPK/mTOR pathways, among others, underscores its significance in both normal physiology and disease. The intricate network of miR-182 and its target genes presents a promising landscape for the development of novel therapeutic strategies. Further research into the precise mechanisms of miR-182 action will be crucial for translating these findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. MicroRNA-182 downregulates Wnt/β-catenin signaling, inhibits proliferation, and promotes apoptosis in human osteosarcoma cells by targeting HOXA9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. miR-182 promotes cervical cancer progression via activating the Wnt/β-catenin axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MiR-182 promotes prostate cancer progression through activating Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. MicroRNA-182-5p targets a network of genes involved in DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. miRNA Luciferase Reporter Assay - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 11. Experimental Validation of MicroRNA Targets: Luciferase Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A β-catenin-driven switch in TCF/LEF transcription factor binding to DNA target sites promotes commitment of mammalian nephron progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stabilized β-Catenin Functions through TCF/LEF Proteins and the Notch/RBP-Jκ Complex To Promote Proliferation and Suppress Differentiation of Neural Precursor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. MiR-182/Sestrin2 affects the function of asthmatic airway smooth muscle cells by the AMPK/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Emerging Role of MicroRNAs in mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. STEM-LOOP RT-qPCR for miRNAS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. genome.med.harvard.edu [genome.med.harvard.edu]
- 24. MicroRNA-182 improves spinal cord injury in mice by modulating apoptosis and the inflammatory response via IKKβ/NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. mdpi.com [mdpi.com]
- 27. miR-182 modulates cell proliferation and invasion in prostate cancer via targeting ST6GALNAC5 - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MIR182 microRNA 182 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
In Vitro Profile of NC-182: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
NC-182 is a novel anti-tumor agent characterized by a benzo[a]phenazine (B1654389) chemical scaffold. In vitro studies have identified it as a potent DNA intercalator and a topoisomerase II inhibitor, demonstrating significant cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of the existing in vitro data on this compound and its closely related analog, NC-190, for which more extensive cytotoxicity data is available. This compound is the methyl ester of NC-190.[1] This technical guide is intended to serve as a resource for researchers in oncology and drug development, summarizing key findings, experimental methodologies, and the current understanding of the compound's mechanism of action.
Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound exerts its anti-tumor effects primarily through direct interaction with DNA and inhibition of topoisomerase II, an enzyme critical for DNA replication and chromosome segregation.[2][3]
DNA Intercalation
This compound has been shown to be a potent DNA intercalator, with a particular preference for B-form DNA.[4] The interaction is concentration-dependent, with intercalation being the dominant binding mode at low drug concentrations and electrostatic interactions playing a more significant role at higher concentrations.[5] This binding stabilizes the DNA duplex structure, as evidenced by an increase in the DNA melting temperature.[4] Furthermore, this compound can induce conformational changes in DNA, promoting the unwinding of Z-form DNA to the B-form.[4]
Topoisomerase II Inhibition
As a topoisomerase II inhibitor, this compound stabilizes the covalent complex between the enzyme and DNA, leading to the accumulation of DNA double-strand breaks and subsequent induction of apoptosis.[1][6] This mechanism is shared with its analog NC-190, which has been shown to induce topoisomerase II-dependent DNA cleavage and fragmentation.[6]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its analog NC-190 from in vitro studies.
Table 1: Cytotoxicity of NC-190 against various cell lines
| Cell Line | Cell Type | IC50 (µg/mL) | IC50 (µM) | Exposure Time |
| FM3A | Murine Mammary Carcinoma | 0.019 | 0.042 | 48 hours[7] |
| Various | 3 Murine Tumor Cell Lines | 0.005 - 0.06 | Not Reported | Continuous[8][9] |
| Various | 7 Human Tumor Cell Lines | 0.005 - 0.06 | Not Reported | Continuous[8][9] |
| KATO-III | Human Gastric Carcinoma | 2.15 | Not Reported | Continuous[8][9] |
| Various | 2 Normal Cell Lines | 0.005 - 0.06 | Not Reported | Continuous[8][9] |
Table 2: Inhibition of Macromolecular Synthesis by NC-190
| Macromolecule | Inhibition Level | Concentration of NC-190 |
| DNA Synthesis | 90% | 0.1 µg/mL[7] |
| RNA Synthesis | Less than DNA synthesis | 0.1 µg/mL[7] |
| Protein Synthesis | Less than DNA synthesis | 0.1 µg/mL[7] |
Experimental Protocols
This section details the methodologies employed in the key in vitro experiments cited in the literature for this compound and NC-190.
DNA Binding and Intercalation Assays
1. Spectroscopic Analysis (Fluorescence, Absorption, and Circular Dichroism):
-
Objective: To characterize the binding mode of this compound to DNA.
-
Methodology:
-
Fluorescence, absorption, and circular dichroism (CD) spectra of this compound were recorded in the presence and absence of calf thymus DNA.
-
Changes in the spectral properties of this compound upon addition of DNA were monitored to determine the nature of the interaction (intercalation vs. groove binding).
-
Comparative measurements were performed with known DNA intercalators (e.g., daunomycin) and minor-groove binders (e.g., distamycin) to validate the findings.[4]
-
2. Viscometric Titrations:
-
Objective: To further elucidate the DNA intercalation mechanism.
-
Methodology:
-
The viscosity of a solution of sonicated calf thymus DNA was measured.
-
Increasing concentrations of this compound were added to the DNA solution, and the change in viscosity was recorded.
-
An increase in the viscosity of the DNA solution upon addition of the compound is indicative of DNA lengthening, a characteristic of intercalation.[4]
-
3. DNA Thermal Denaturation Studies:
-
Objective: To assess the stabilizing effect of this compound on the DNA double helix.
-
Methodology:
-
The melting temperature (Tm) of calf thymus DNA was determined by monitoring the change in absorbance at 260 nm as a function of temperature.
-
The experiment was repeated in the presence of this compound.
-
An increase in the Tm in the presence of the compound indicates stabilization of the DNA duplex, consistent with intercalation.[8]
-
Topoisomerase II Inhibition Assays
1. DNA Decatenation Assay:
-
Objective: To measure the inhibitory effect of NC-190 on the catalytic activity of topoisomerase II.
-
Methodology:
-
Purified topoisomerase II was incubated with catenated kinetoplast DNA (kDNA) in the presence or absence of NC-190.
-
The reaction products were separated by agarose (B213101) gel electrophoresis.
-
Inhibition of topoisomerase II activity results in a decrease in the amount of decatenated kDNA (monomeric circles) and a corresponding increase in the amount of catenated kDNA that remains at the origin of the gel.[6][10][11]
-
2. Topoisomerase II-Mediated DNA Cleavage Assay:
-
Objective: To determine if NC-190 is a topoisomerase II poison (i.e., stabilizes the cleavable complex).
-
Methodology:
-
Supercoiled plasmid DNA was incubated with topoisomerase II in the presence of varying concentrations of NC-190.
-
The reaction was stopped by the addition of a detergent (e.g., SDS) to trap the covalent enzyme-DNA complex.
-
The DNA was then analyzed by agarose gel electrophoresis to detect the formation of linear DNA, which indicates a stabilized cleavable complex.[6]
-
Cytotoxicity Assays
1. Colony-Forming Assay:
-
Objective: To determine the long-term cytotoxic effect of NC-190 on cancer cells.
-
Methodology:
-
HeLa S3 cells were treated with various concentrations of NC-190 for different exposure times.
-
After treatment, the cells were washed and plated at a low density in fresh medium.
-
The cells were allowed to grow for a period of time to form colonies.
-
The colonies were then stained and counted to determine the surviving fraction of cells at each drug concentration and exposure time. The IC90 (concentration for 90% cell kill) was then calculated.[8][9]
-
2. Cell Growth Inhibition Assay (IC50 Determination):
-
Objective: To quantify the concentration of NC-190 required to inhibit the growth of various cell lines by 50%.
-
Methodology:
-
Cells were seeded in multi-well plates and allowed to attach.
-
The cells were then exposed to a range of concentrations of NC-190 for a specified period (e.g., 48 hours).
-
Cell viability was assessed using a colorimetric assay (e.g., MTT or WST-8 assay) or by direct cell counting.
-
The IC50 value was calculated by plotting the percentage of cell growth inhibition against the drug concentration.[7]
-
Signaling Pathways and Other Cellular Effects
The primary mechanism of action of this compound and NC-190 appears to be the direct targeting of DNA and topoisomerase II. However, downstream cellular effects have also been observed. In murine tumor cells, NC-190 was found to suppress the expression of the gene for thymidine (B127349) kinase, an important enzyme in the DNA synthesis salvage pathway.[7] This suggests that beyond inducing DNA damage, these compounds may also interfere with the cellular machinery required for DNA replication and repair. Further research is needed to fully elucidate the impact of this compound on broader cancer-related signaling pathways.
Visualizations
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating compounds like this compound.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for in vitro characterization.
Conclusion
This compound is a promising anti-tumor agent with a well-defined in vitro mechanism of action centered on DNA intercalation and topoisomerase II inhibition. The available data, primarily from studies on this compound and its close analog NC-190, demonstrate potent cytotoxic activity against a range of cancer cell lines. This technical guide provides a consolidated resource of the current in vitro knowledge on this compound, highlighting the experimental approaches used for its characterization. Further studies are warranted to fully delineate its effects on cellular signaling pathways and to translate its in vitro potency into potential clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 4. DNA-binding characterization of a novel anti-tumour benzo[a]phenazine derivative this compound: spectroscopic and viscometric studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities [mdpi.com]
- 6. A novel antitumor compound, NC-190, induces topoisomerase II-dependent DNA cleavage and DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The topoisomerase II-inhibitor NC-190 reduces the level of thymidine kinase mRNA in murine tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell-killing activity and kinetic analysis of a novel antitumor compound NC-190, a benzo[a]phenazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell‐killing Activity and Kinetic Analysis of a Novel Antitumor Compound NC‐190, a Benzo[a]phenazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
The Role of microRNA-182 in Cellular Models: A Technical Guide
Abstract
MicroRNA-182 (miR-182) is a small non-coding RNA molecule that has emerged as a critical regulator of gene expression in a multitude of cellular processes. Dysregulation of miR-182 has been implicated in the pathogenesis of numerous diseases, most notably cancer. In cellular models, miR-182 has been shown to function as both an oncogene and a tumor suppressor, depending on the cellular context and its specific target genes. This technical guide provides an in-depth overview of the function of miR-182 in cellular models, with a focus on its role in cancer biology. We summarize key quantitative data, provide detailed experimental protocols for studying miR-182 function, and present signaling pathway diagrams to elucidate its complex regulatory networks. This document is intended for researchers, scientists, and drug development professionals working to understand and target miR-182-related pathways.
Introduction
MicroRNAs (miRNAs) are a class of short, endogenous, non-coding RNA molecules, typically 21-23 nucleotides in length, that play a pivotal role in post-transcriptional gene regulation. They primarily function by binding to the 3'-untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to mRNA degradation or translational repression. The miR-183-96-182 cluster, located on chromosome 7q32.2, is highly conserved across species and is involved in various biological processes. Among the members of this cluster, miR-182 has garnered significant attention for its diverse and often contradictory roles in cellular physiology and pathology.
In numerous cancer types, miR-182 is frequently overexpressed and acts as an oncomiR by promoting cell proliferation, survival, migration, and invasion.[1][2] Conversely, in some contexts, it can function as a tumor suppressor by inducing apoptosis and inhibiting cell growth.[1] This dual functionality underscores the complexity of miR-182's regulatory network and highlights the importance of understanding its context-dependent activities. This guide will delve into the multifaceted functions of miR-182 in various cellular models, the signaling pathways it modulates, and the experimental approaches used to investigate its roles.
Functional Roles of miR-182 in Cellular Models
The functional consequences of aberrant miR-182 expression have been extensively studied in a variety of cellular models, primarily focusing on cancer cell lines. These studies have revealed the profound impact of miR-182 on fundamental cellular processes.
Cell Proliferation and Cell Cycle Control
A consistent finding across many cancer types is the pro-proliferative role of miR-182. Overexpression of miR-182 in prostate and breast cancer cell lines has been shown to enhance cell proliferation and colony formation.[2] This is often achieved by targeting tumor suppressor genes that regulate the cell cycle. For instance, miR-182 can target Forkhead box O1 (FOXO1), a transcription factor that inhibits cell cycle progression.[1] By downregulating FOXO1, miR-182 promotes the transition from G1 to S phase, thereby accelerating cell division. In some cancers, miR-182 has been observed to upregulate key cell cycle proteins like c-myc and Cyclin D1.[2]
Apoptosis
MiR-182 has been demonstrated to inhibit apoptosis in several cancer cell models.[2] This anti-apoptotic function is often mediated by the direct targeting of pro-apoptotic genes. For example, miR-182 can suppress the expression of FOXO3a, which in turn can modulate the expression of Bcl-2 family proteins to inhibit programmed cell death.[1] In melanoma cells, miR-182 was found to protect cancer cells from apoptosis by repressing the tumor suppressors FOXO3 and microphthalmia-associated transcription factor (MITF).
Cell Migration and Invasion
A critical role of miR-182 in cancer progression is its ability to promote cell migration and invasion, key processes in metastasis. Overexpression of miR-182 has been shown to enhance the migratory and invasive capabilities of breast, prostate, and liver cancer cells.[2][3] This is achieved by targeting a range of genes involved in cell adhesion and motility. For instance, miR-182 can target FBXW7, an E3 ubiquitin ligase that degrades several oncoproteins, including HIF-1α. By downregulating FBXW7, miR-182 can lead to the stabilization of HIF-1α and subsequent upregulation of VEGF-A, promoting angiogenesis and metastasis. Other validated targets that mediate the pro-invasive effects of miR-182 include RECK and MTSS1.[1]
Signaling Pathways Regulated by miR-182
MiR-182 exerts its pleiotropic effects by modulating several key signaling pathways that are fundamental to cellular function and are often dysregulated in disease.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. In prostate cancer, miR-182 has been shown to activate the Wnt/β-catenin pathway by targeting multiple negative regulators of this pathway, including GSK-3β, APC, and Axin.[2] By suppressing these inhibitors, miR-182 leads to the stabilization and nuclear translocation of β-catenin, which then activates the transcription of target genes such as c-myc and Cyclin D1, driving cell proliferation.[2]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
Early Research on RP-182: A Technical Guide
Disclaimer: Initial searches for "NC-182" did not yield a relevant chemical compound for drug development. The following guide is based on early research for the immunomodulatory peptide RP-182 , which is likely the intended subject of inquiry.
This technical guide provides an in-depth overview of the early research on RP-182, a synthetic peptide with promising anti-tumor properties. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the compound's mechanism of action, experimental data, and methodologies.
Core Compound Overview
RP-182 is a synthetic, 10-amino acid immunomodulatory peptide.[1][2] It is an amphipathic analog of host defense peptides, designed to selectively target and activate the mannose receptor CD206, which is highly expressed on tumor-associated macrophages (TAMs) with an M2-like phenotype.[3] The peptide's sequence is H-Lys-Phe-Arg-Lys-Ala-Phe-Lys-Arg-Phe-Phe-OH.[2] By targeting CD206, RP-182 aims to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from early studies on RP-182 and its analogs.
Table 1: Binding Affinity and In Vitro Efficacy of RP-182 and Analogs
| Compound | Target | Assay | Value | Reference |
| RP-182 | Human CD206 | Microscale Thermophoresis (MST) | Kd = 8 µM | [5][6] |
| RP-182 | Murine CD206 | Microscale Thermophoresis (MST) | Kd = ~19 µM | [6] |
| RP-426 (control peptide) | Human CD206 | Microscale Thermophoresis (MST) | Kd = 85 µM | [6] |
| RP-182 | CD206high M2-like macrophages | Cell Killing Assay | IC50 = 17.6 µM | [5] |
| 1a (RP-182-PEG3-K(palmitic acid)) | CD206high M2-like macrophages | Cell Killing Assay | IC50 = 3.2 µM | [1] |
| 1f (RP-182-NH-(CH2)10CONH2) | CD206high M2-like macrophages | Cell Killing Assay | IC50 = 4.01 µM | [1] |
| 1c (cyclic peptide) | CD206high M2-like macrophages | Cell Killing Assay | IC50 = 11.1 µM | [1] |
Table 2: In Vivo Efficacy of RP-182
| Model | Treatment | Outcome | Reference |
| Bleomycin lung fibrosis mouse model | RP-182 (20 mg/kg, i.p., daily for 18 days) | Significantly alleviated pulmonary fibrosis, prolonged survival. | [5] |
| Syngeneic and autochthonous murine cancer models | RP-182 | Suppressed tumor growth, extended survival. | [3] |
Signaling Pathways and Mechanisms of Action
RP-182 exerts its anti-tumor effects through a multi-faceted mechanism of action centered on the activation of the CD206 receptor on M2-like TAMs.
-
CD206 Conformational Switch: Binding of RP-182 to the carbohydrate recognition domain 5 (CRD5) of CD206 induces a conformational change in the receptor from an "open" to a "closed" state.[3][6] This conformational switch is crucial for initiating downstream signaling.
-
NF-κB Signaling Activation: The activation of CD206 by RP-182 leads to the activation of the canonical NF-κB signaling pathway.[1][2][5]
-
Induction of Phagocytosis, Autophagy, and Apoptosis: Activated NF-κB signaling triggers a cascade of cellular events in M2-like macrophages, including phagocytosis, autophagy, and ultimately, apoptosis.[3][6]
-
Pro-inflammatory Cytokine Secretion: RP-182 treatment stimulates the secretion of pro-inflammatory cytokines such as TNFα by the reprogrammed macrophages.[1][5]
-
Autocrine TNFα Signaling and Caspase Activation: The secreted TNFα can then act in an autocrine manner, activating the TNF receptor 1 (TNFR1). This leads to the activation of caspase 8 and subsequent apoptosis of the M2-like TAMs.[1][5]
-
Macrophage Reprogramming: RP-182 reprograms the M2-like macrophages towards a pro-inflammatory M1-like phenotype, which is characterized by increased expression of M1 markers like CD86.[3][7]
The following diagram illustrates the proposed signaling pathway of RP-182.
Experimental Protocols
Detailed methodologies for the key experiments cited in the early research of RP-182 are provided below.
Linear RP-182 and its analogs were synthesized using solid-phase peptide synthesis with Fmoc chemistry on a Liberty Blue synthesizer.[2][8] The peptides were coupled to a Rink Amide resin.[2][8] Cleavage of the peptides from the resin was performed using a mixture of 95% trifluoroacetic acid (TFA), 2.5% tri-isopropylsilane, and 2.5% H2O.[2][8] The crude peptides were then purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[2][8]
Bone marrow-derived macrophages (BMDMs) were obtained from mice and cultured.[3] To polarize the macrophages into M1 or M2 phenotypes, the cells were treated with specific cytokines.[3] Human macrophages were derived from peripheral blood mononuclear cells (PBMCs) from healthy donors.[3]
The binding affinity of RP-182 and its analogs to purified recombinant CD206 protein was determined using microscale thermophoresis.[6][9] This technique measures the motion of molecules in a temperature gradient, which is altered upon ligand binding.
CETSA was used to confirm the engagement of RP-182 with endogenous CD206 in human and murine macrophages.[3][6] This assay assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding within a cellular context.[3]
Immunofluorescence staining was performed to visualize cellular processes such as phagocytosis, autophagy, and apoptosis.[6] Cells were fixed, permeabilized, and incubated with primary antibodies against specific markers (e.g., RAB7 for phagocytosis, LC3 for autophagy, cleaved caspase 8 for apoptosis), followed by fluorescently labeled secondary antibodies.[6] Images were acquired using a confocal microscope.[9]
Flow cytometry was used to quantify the expression of cell surface markers (e.g., CD86 and CD206) and intracellular cytokines in macrophage populations after treatment with RP-182.[7] This allowed for the characterization of macrophage reprogramming from an M2-like to an M1-like phenotype.[7]
The anti-tumor efficacy of RP-182 was evaluated in various mouse models of cancer, including pancreatic, colon, breast, prostate, and melanoma.[4] For example, in a B16 melanoma model, C57BL/6 mice were injected intracutaneously with B16 cells.[2] Tumor-bearing mice were then randomized into treatment groups and received intraperitoneal injections of RP-182 or control.[5] Tumor growth was monitored by caliper measurements.[2]
The following diagram outlines a general experimental workflow for assessing the in vivo efficacy of RP-182.
Conclusion
Early research on the synthetic peptide RP-182 demonstrates its potential as a novel immunotherapeutic agent. By targeting and activating the CD206 receptor on M2-like TAMs, RP-182 can reprogram the tumor microenvironment to an anti-tumor state. The detailed mechanisms, including the induction of a conformational switch in CD206, activation of NF-κB signaling, and subsequent induction of phagocytosis and apoptosis in immunosuppressive macrophages, provide a strong rationale for its further development. The quantitative data on its binding affinity and efficacy, along with established experimental protocols, lay the groundwork for future preclinical and clinical investigations.
References
- 1. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to NC-182 Analogues and Derivatives: A New Frontier in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
NC-182 is a novel anti-tumor agent characterized by a benzo[a]phenazine (B1654389) core structure.[1][2] Extensive research into this class of compounds has revealed their potent activity as DNA intercalators, leading to the inhibition of key cellular processes and ultimately, cancer cell death. This technical guide provides a comprehensive overview of this compound analogues and derivatives, focusing on their synthesis, mechanism of action, and preclinical evaluation. While the precise chemical structure of this compound is not publicly available, this guide will utilize a representative 5-substituted benzo[a]phenazine structure as a model to discuss the broader class of these promising anticancer compounds.
Core Structure and Synthesis
The fundamental scaffold of this compound and its analogues is the benzo[a]phenazine ring system. A general synthetic approach to this core structure involves the condensation of 1,2-diaminonaphthalene (B43638) with a substituted 1,2-quinone. Further derivatization, particularly at the 5-position with various alkylamino side chains, has been a key strategy in developing analogues with enhanced biological activity.
Representative Synthesis Scheme:
A common method for synthesizing 5-substituted benzo[a]phenazine derivatives involves a multi-step process:
-
Synthesis of the Benzo[a]phenazine Core: Condensation of 1,2-diaminonaphthalene with 1,2-naphthoquinone (B1664529) in a suitable solvent such as acetic acid or ethanol (B145695), often with catalytic amounts of an acid or base.
-
Functionalization at the 5-Position: Introduction of an aminoalkyl side chain at the C-5 position. This can be achieved through various methods, including nucleophilic aromatic substitution reactions.
Quantitative Data on Anticancer Activity
Numerous studies have evaluated the in vitro cytotoxic activity of this compound analogues against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative effects of these compounds.
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Benzo[a]phenazine Derivative 1 | HeLa (Cervical Cancer) | 1-10 | [3] |
| Benzo[a]phenazine Derivative 1 | A549 (Lung Cancer) | 1-10 | [3] |
| Benzo[a]phenazine Derivative 1 | MCF-7 (Breast Cancer) | 1-10 | [3] |
| Benzo[a]phenazine Derivative 1 | HL-60 (Leukemia) | 1-10 | [3] |
| Benzo[a]pyrano[2,3-c]phenazine 6{1,2,1,9} | HepG2 (Liver Cancer) | 6.71 | [4][5] |
| 4'-O-demethyl-4β-(4'''- nitroanilino)-4-desoxypodophenazine | KB (Nasopharyngeal Cancer) | 0.11 ± 0.03 | [6] |
| 4'-O-demethyl-2'',3''-dichloro-4β-(4'''-nitroanilino)-4- desoxypodophenazine | KB (Nasopharyngeal Cancer) | 0.48 ± 0.17 | [6] |
| 10-dimethyl carboxamido derivative of benzo[a]phenazine-5-sulfonic acid | HL-60 (Leukemia) | 19 | [7] |
Mechanism of Action
The primary mechanism of action for this compound and its analogues is their ability to intercalate into the DNA double helix. This interaction disrupts the normal function of DNA and interferes with enzymes that act upon it, leading to cell cycle arrest and apoptosis.
DNA Intercalation and Topoisomerase Inhibition
dot
Caption: DNA Intercalation and Topoisomerase Inhibition by this compound Analogues.
As potent DNA intercalators, this compound analogues insert themselves between the base pairs of the DNA double helix.[1][2] This physical insertion leads to a distortion of the DNA structure, which in turn inhibits the function of topoisomerases I and II. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By stabilizing the topoisomerase-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks.
Induction of Apoptosis
The accumulation of DNA damage triggers a cellular stress response that ultimately leads to programmed cell death, or apoptosis. The apoptotic cascade initiated by benzo[a]phenazine derivatives is believed to proceed primarily through the intrinsic (mitochondrial) pathway.
dot
Caption: Intrinsic Apoptosis Pathway Induced by this compound Analogues.
This pathway involves the activation of the p53 tumor suppressor protein in response to DNA damage. Activated p53 upregulates pro-apoptotic proteins like Bax, which leads to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, the initiator caspase in this pathway. Caspase-9, in turn, activates the executioner caspases, caspase-3 and -7, which carry out the systematic dismantling of the cell.
Experimental Protocols
Synthesis of Benzo[a]phenazine Derivatives (General Procedure)
dot
Caption: General Workflow for the Synthesis of Benzo[a]phenazine Analogues.
Materials:
-
1,2-Diaminonaphthalene
-
1,2-Naphthoquinone (or substituted derivatives)
-
Glacial acetic acid or ethanol
-
Appropriate aminoalkyl halide for C-5 substitution
-
Base (e.g., potassium carbonate)
-
Solvents for reaction and purification (e.g., DMF, dichloromethane, ethyl acetate, hexane)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Core Synthesis: Equimolar amounts of 1,2-diaminonaphthalene and 1,2-naphthoquinone are refluxed in glacial acetic acid or ethanol for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried.
-
Side Chain Attachment: The benzo[a]phenazine core is dissolved in a suitable solvent like DMF. A base (e.g., K2CO3) and the desired aminoalkyl halide are added, and the mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the pure 5-substituted benzo[a]phenazine derivative.
Topoisomerase I and II Relaxation Assay
Principle: This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerases I or the decatenation of kinetoplast DNA by topoisomerase II.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322) for Topo I assay
-
Kinetoplast DNA (kDNA) for Topo II assay
-
Human Topoisomerase I and II enzymes
-
Reaction buffers (specific for each enzyme)
-
ATP (for Topo II assay)
-
Stop solution (e.g., containing SDS and proteinase K)
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide) and visualization system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, the reaction buffer, supercoiled plasmid DNA (for Topo I) or kDNA (for Topo II), and the test compound at various concentrations are mixed.
-
Enzyme Addition: The respective topoisomerase enzyme is added to initiate the reaction. A control reaction without the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of the stop solution.
-
Agarose Gel Electrophoresis: The samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked for Topo I; catenated and decatenated for Topo II).
-
Visualization: The gel is stained with a DNA-binding dye and visualized under UV light to assess the extent of DNA relaxation or decatenation. Inhibition is observed as a decrease in the amount of relaxed or decatenated DNA compared to the control.[3][8][9][10]
Caspase-3/7 Activation Assay
Principle: This assay quantifies the activity of the executioner caspases 3 and 7, which are key mediators of apoptosis, using a fluorogenic or luminogenic substrate.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (this compound analogue)
-
Caspase-3/7 assay kit (containing a specific substrate like Ac-DEVD-AFC or a proluminescent substrate)
-
Lysis buffer
-
Microplate reader (fluorometer or luminometer)
Procedure:
-
Cell Seeding and Treatment: Cells are seeded in a multi-well plate and allowed to adhere. They are then treated with the test compound at various concentrations for a specified period to induce apoptosis.
-
Cell Lysis: The cells are lysed according to the assay kit protocol to release the cellular contents, including active caspases.
-
Substrate Addition: The caspase-3/7 substrate is added to the cell lysates.
-
Incubation: The plate is incubated at room temperature, protected from light, to allow the active caspases to cleave the substrate.
-
Signal Detection: The fluorescence or luminescence is measured using a microplate reader. The signal intensity is directly proportional to the caspase-3/7 activity.[1][2][7][11]
DNA Interaction Studies
1. Fluorescence Spectroscopy
Principle: The intrinsic fluorescence of the benzo[a]phenazine compound is often quenched upon intercalation into DNA. This change in fluorescence can be used to determine the binding affinity.
Procedure:
-
A solution of the this compound analogue at a fixed concentration is prepared in a suitable buffer.
-
The initial fluorescence emission spectrum is recorded.
-
Aliquots of a concentrated DNA solution are incrementally added to the compound solution.
-
The fluorescence emission spectrum is recorded after each addition.
-
The decrease in fluorescence intensity is used to calculate the binding constant (Kb) using appropriate binding models, such as the Scatchard equation.
2. Circular Dichroism (CD) Spectroscopy
Principle: The interaction of the achiral drug molecule with the chiral DNA helix induces a CD signal for the drug, and also alters the intrinsic CD spectrum of the DNA. These spectral changes provide information about the binding mode.
Procedure:
-
CD spectra of the DNA alone and the drug alone are recorded.
-
The CD spectrum of a mixture of the DNA and the this compound analogue is recorded.
-
The induced CD of the drug and the changes in the DNA CD bands are analyzed to confirm an intercalative binding mode.[6]
3. Viscometry
Principle: DNA intercalation causes an increase in the length of the DNA helix, which leads to an increase in the viscosity of the DNA solution.
Procedure:
-
The viscosity of a DNA solution of a known concentration is measured using a viscometer.
-
Aliquots of the this compound analogue solution are added to the DNA solution.
-
The viscosity is measured after each addition.
-
An increase in the relative viscosity of the DNA solution upon addition of the compound is indicative of an intercalative binding mode.[4][10]
Conclusion
This compound and its analogues represent a promising class of benzo[a]phenazine-based anticancer agents. Their mechanism of action, centered on DNA intercalation and dual topoisomerase inhibition, provides a strong rationale for their development as therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and optimize this important class of compounds in the ongoing search for more effective cancer treatments.
References
- 1. DNA-binding characterization of a novel anti-tumour benzo[a]phenazine derivative this compound: spectroscopic and viscometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA-binding characterization of a novel anti-tumour benzo[a]phenazine derivative this compound: spectroscopic and viscometric studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling study of the structure of the macromolecular antitumor antibiotic neocarzinostatin. Origin of the stabilization of the chromophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in small organic molecules as DNA intercalating agents: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. DNA-intercalator interactions: structural and physical analysis using atomic force microscopy in solution - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. DNA intercalators in cancer therapy: organic and inorganic drugs and their spectroscopic tools of analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of benzo[a]phenazine 7,12-dioxide as selective hypoxic cytotoxin-scaffold. Identification of aerobic-antitumoral activity through DNA fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NCI-H520 (ATCC® HTB-182™) Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
The NCI-H520 cell line, available from ATCC as HTB-182™, is a human lung squamous cell carcinoma line established in 1982 from a metastatic site in a lymph node of a 53-year-old female patient. These epithelial-like, adherent cells are a valuable tool in cancer research, particularly in studies related to lung cancer and the development of novel therapeutics. This document provides detailed protocols for the successful culture and maintenance of the NCI-H520 cell line, along with key cellular characteristics and quality control measures.
Cell Line Characteristics
A summary of the key characteristics of the NCI-H520 cell line is presented below.
| Characteristic | Description |
| ATCC Number | HTB-182™ |
| Organism | Homo sapiens (Human) |
| Tissue of Origin | Lung |
| Disease | Squamous Cell Carcinoma |
| Morphology | Epithelial-like |
| Growth Properties | Adherent, grows in islands[1] |
| Doubling Time | Approximately 32-60 hours[1] |
| Biosafety Level | 1 |
Experimental Protocols
Media and Reagents
Complete Growth Medium:
-
RPMI-1640 Medium (ATCC® 30-2001™)
-
10% Fetal Bovine Serum (FBS) (ATCC® 30-2020™)
-
Optional: 1% Penicillin-Streptomycin (P/S)
Reagents for Subculture:
-
0.25% Trypsin-0.03% EDTA solution
-
Phosphate-Buffered Saline (PBS), calcium- and magnesium-free
Cryopreservation Medium:
-
50% RPMI-1640 Medium
-
40% Fetal Bovine Serum (FBS)
-
10% DMSO
Thawing of Cryopreserved Cells
It is crucial to thaw and establish cultures from cryopreserved vials as quickly as possible to ensure high viability.
Protocol:
-
Warm the complete growth medium to 37°C in a water bath.
-
Transfer 9.0 mL of the pre-warmed complete growth medium to a 15 mL conical centrifuge tube.
-
Quickly thaw the cryovial in a 37°C water bath until a small amount of ice remains.
-
Under sterile conditions, transfer the contents of the vial to the centrifuge tube containing the complete growth medium.
-
Centrifuge the cell suspension at approximately 125 x g for 5 to 10 minutes.
-
Carefully aspirate and discard the supernatant.
-
Gently resuspend the cell pellet in fresh, complete growth medium.
-
Transfer the cell suspension to a T-25 or T-75 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
To avoid washing away cells that are slow to attach, do not change the medium for the first 48 hours.[1]
Subculturing Adherent NCI-H520 Cells
NCI-H520 cells should be passaged when they reach 80-90% confluency. The recommended subcultivation ratio is 1:2 to 1:4.[1]
Protocol:
-
Aspirate the spent culture medium from the flask.
-
Gently rinse the cell monolayer with PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-6 minutes.[1]
-
Observe the cells under a microscope. When the cells become rounded and begin to detach, gently tap the side of the flask to dislodge the remaining cells.
-
Add 3 mL of complete growth medium to neutralize the trypsin.[1]
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 1200 rpm (approximately 200 x g) for 3 minutes.[1]
-
Discard the supernatant and resuspend the cell pellet in fresh, complete growth medium.
-
Dispense the cell suspension into new culture flasks at the desired split ratio.
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.
Cryopreservation of NCI-H520 Cells
For long-term storage, it is essential to cryopreserve cells at a high viability.
Protocol:
-
Follow steps 1-7 of the subculturing protocol to obtain a single-cell suspension.
-
Count the cells to determine the viability and cell concentration.
-
Centrifuge the cell suspension at approximately 200 x g for 3 minutes.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to the vapor phase of liquid nitrogen for long-term storage.
Quality Control
Regular quality control is essential to ensure the integrity and reproducibility of experimental results.
-
Morphology: Regularly inspect the cells under a microscope to ensure they exhibit the characteristic epithelial-like morphology and growth in islands.
-
Mycoplasma Testing: Periodically test the cell cultures for mycoplasma contamination using a reliable method (e.g., PCR-based assay).
-
Cell Line Authentication: It is recommended to perform short tandem repeat (STR) profiling to confirm the identity of the cell line and rule out cross-contamination.
Data Presentation
The following table summarizes the quantitative data associated with the NCI-H520 cell culture protocol.
| Parameter | Value |
| Thawing Centrifugation | 125 x g |
| Subculturing Centrifugation | ~200 x g (1200 rpm)[1] |
| Subculturing Ratio | 1:2 to 1:4[1] |
| Incubation Temperature | 37°C |
| CO2 Concentration | 5% |
| Medium Change Frequency | 2-3 times per week[1] |
By adhering to these detailed protocols and quality control measures, researchers can ensure the consistent and reliable use of the NCI-H520 cell line for their cancer research endeavors.
References
Application Notes and Protocols for NC-182 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
NC-182 is a novel small molecule inhibitor currently under investigation for its potential anti-cancer properties. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in preclinical mouse models of cancer. The following guidelines are intended to assist researchers in designing and executing in vivo studies to evaluate the efficacy, toxicity, and mechanism of action of this compound. The protocols outlined below are based on established methodologies for in vivo cancer research and can be adapted to specific tumor models and research questions.[1][2][3][4]
Data Presentation
Table 1: Recommended Dosage and Administration of this compound in Mice
| Parameter | Recommendation | Notes |
| Dosage Range | 10 - 50 mg/kg | Dose-ranging studies are recommended to determine the optimal dose for a specific tumor model. |
| Administration Route | Intraperitoneal (IP) Injection | Other routes such as oral gavage (PO) or intravenous (IV) may be considered based on the compound's solubility and formulation.[5][6] |
| Vehicle | 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline | The vehicle should be sterile and non-toxic at the administered volume. |
| Frequency | Daily | Treatment frequency can be adjusted based on the compound's half-life and toxicity profile. |
| Volume | < 10 mL/kg | The injection volume should be minimized to avoid discomfort to the animal.[7] |
Table 2: Experimental Parameters for Efficacy Studies
| Parameter | Description | Example |
| Mouse Strain | Immunodeficient (e.g., NOD-SCID, Nude) for xenografts; Syngeneic for immunotherapy studies.[8] | NOD-SCID mice for human cancer cell line xenografts. |
| Tumor Model | Subcutaneous or orthotopic xenografts of human cancer cell lines.[3][4] | Subcutaneous injection of 1 x 10^6 human breast cancer cells (MCF-7) in Matrigel. |
| Treatment Start | When tumors reach a palpable size (e.g., 100-200 mm³). | Treatment initiation when average tumor volume is ~150 mm³. |
| Study Duration | 21-28 days, or until tumors in the control group reach the predetermined endpoint. | 28-day treatment period. |
| Primary Endpoint | Tumor growth inhibition (TGI). | Measurement of tumor volume twice weekly with calipers. |
| Secondary Endpoints | Body weight, survival, metastasis assessment, biomarker analysis. | Monitoring of body weight twice weekly; Kaplan-Meier survival analysis. |
Experimental Protocols
Preparation of this compound Formulation
-
Aseptic Technique: All procedures should be performed in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Vehicle Preparation: Prepare the vehicle solution (10% DMSO, 40% PEG300, 5% Tween 80, 45% sterile saline) in a sterile container.
-
This compound Dissolution: Weigh the required amount of this compound powder and dissolve it in the appropriate volume of the vehicle to achieve the desired final concentration. Vortex or sonicate briefly to ensure complete dissolution.
-
Sterilization: Filter-sterilize the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Storage: Store the prepared formulation at 4°C, protected from light, for up to one week.
Establishment of a Subcutaneous Xenograft Mouse Model
-
Cell Culture: Culture the desired human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) under standard conditions.
-
Cell Harvesting: When cells reach 70-80% confluency, harvest them using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Animal Preparation: Use 6-8 week old female immunodeficient mice (e.g., NOD-SCID). Anesthetize the mice using isoflurane.
-
Cell Implantation: Inject 100 µL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.[9]
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions (length and width) twice weekly using digital calipers. Calculate tumor volume using the formula: (Width² x Length) / 2.
-
Randomization: When the average tumor volume reaches 100-200 mm³, randomize the mice into treatment and control groups.
Administration of this compound via Intraperitoneal (IP) Injection
-
Animal Restraint: Gently restrain the mouse by grasping the loose skin at the scruff of the neck to expose the abdomen.
-
Injection Site: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.[7]
-
Injection: Insert a 25-27 gauge needle with the bevel up at a 30-40° angle into the peritoneal cavity.[7]
-
Aspiration: Gently pull back on the plunger to ensure that no fluid (urine or blood) is aspirated. If fluid is drawn, discard the syringe and re-attempt with a fresh needle and syringe at a different site.
-
Compound Administration: Slowly inject the this compound formulation.
-
Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions.
Evaluation of Efficacy
-
Tumor Volume Measurement: Continue to measure tumor volume twice weekly throughout the study.
-
Body Weight Monitoring: Record the body weight of each mouse twice weekly as an indicator of toxicity.
-
Tumor Growth Inhibition (TGI) Calculation: At the end of the study, calculate the TGI using the formula: % TGI = (1 - (ΔT / ΔC)) x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
Survival Analysis: If survival is an endpoint, monitor the mice daily and record the date of euthanasia due to tumor burden or morbidity. Generate a Kaplan-Meier survival curve.
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors and other relevant organs for further analysis (e.g., histology, western blotting, qRT-PCR).
Assessment of Toxicity
-
Clinical Observations: Monitor the mice daily for any signs of toxicity, including changes in appearance (e.g., ruffled fur), behavior (e.g., lethargy), and body weight loss.[10][11]
-
Hematology and Serum Chemistry: At the end of the study, collect blood samples via cardiac puncture for complete blood count (CBC) and serum chemistry analysis to assess for any organ-specific toxicities.[10]
-
Histopathology: Collect major organs (liver, kidney, spleen, etc.) and fix them in 10% neutral buffered formalin for histopathological examination to identify any treatment-related microscopic changes.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway modulated by this compound.
Experimental Workflow Diagram
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Experimental mouse models for translational human cancer research [frontiersin.org]
- 5. cea.unizar.es [cea.unizar.es]
- 6. ntnu.edu [ntnu.edu]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. youtube.com [youtube.com]
- 9. fvtm.stafpu.bu.edu.eg [fvtm.stafpu.bu.edu.eg]
- 10. Toxicity studies in mice of Commiphora molmol oleo-gum-resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
In Vivo Application Notes for NC-182: Dosage and Administration Protocols
Disclaimer: Information regarding a specific compound designated "NC-182" for in vivo studies is not publicly available in the searched resources. The following application notes and protocols are generated based on general knowledge of in vivo study design and information related to miR-182, which was the most relevant result from the initial search. These should be considered as a template and must be adapted based on the specific characteristics of the actual this compound compound.
Introduction
This document provides a generalized framework for the in vivo administration and dosage of a hypothetical therapeutic agent, this compound, intended for researchers, scientists, and drug development professionals. The protocols outlined below are based on common practices in preclinical animal studies and will require significant adaptation once the physicochemical properties, mechanism of action, and pharmacokinetic profile of this compound are determined.
Quantitative Data Summary
As no specific data for "this compound" was found, a template table for summarizing future experimental data is provided below. Researchers should populate this table with their own experimental findings.
Table 1: this compound In Vivo Dosage and Administration Summary (Template)
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Dosing Frequency | Vehicle | Pharmacokinetic Parameters (T½, Cmax, AUC) | Efficacy Endpoint |
| Nude Mice (Xenograft) | Intraperitoneal (IP) | e.g., 10-50 | e.g., Daily | e.g., PBS, DMSO | To be determined | e.g., Tumor volume reduction |
| C57BL/6 (Syngeneic) | Intravenous (IV) | To be determined | e.g., Twice weekly | e.g., Saline | To be determined | e.g., Immune cell infiltration |
| Sprague-Dawley Rats | Oral (PO) | To be determined | e.g., Every other day | e.g., Corn oil | To be determined | e.g., Biomarker modulation |
Experimental Protocols
The following are generalized protocols that must be tailored to the specific experimental context.
Animal Model and Husbandry
All animal experiments should be conducted in accordance with the guidelines and approval of the Institutional Animal Care and Use Committee (IACUC). Animals should be housed in a specific pathogen-free facility with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard chow and water should be provided ad libitum.
Preparation of this compound for Administration
The formulation of this compound will depend on its solubility and stability.
-
For Aqueous Solutions: Dissolve this compound in a sterile, physiologically compatible buffer such as phosphate-buffered saline (PBS) or saline. The pH of the final solution should be adjusted to be within a physiological range (e.g., 7.2-7.4).
-
For Suspensions: If this compound is not water-soluble, it may be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline or a mixture of DMSO and corn oil. Ensure the suspension is homogenous before each administration.
Administration Routes
The choice of administration route will depend on the therapeutic target and the pharmacokinetic properties of this compound.
-
Intraperitoneal (IP) Injection:
-
Restrain the animal appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the bladder and cecum.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure no fluid is withdrawn before injecting the this compound solution/suspension slowly.
-
-
Intravenous (IV) Injection:
-
Place the animal in a restraining device.
-
Warm the tail vein with a heat lamp or warm water to promote vasodilation.
-
Disinfect the injection site with an alcohol swab.
-
Using a 27-30 gauge needle, cannulate the lateral tail vein and inject the this compound solution slowly.
-
-
Oral Gavage (PO):
-
Gently restrain the animal.
-
Measure the distance from the tip of the nose to the last rib to determine the appropriate length for gavage needle insertion.
-
Insert a ball-tipped gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the this compound formulation.
-
Monitoring and Endpoint Analysis
Animals should be monitored daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. Efficacy can be assessed by various means depending on the disease model, including:
-
Tumor volume measurements in cancer models.
-
Analysis of biomarkers in blood or tissue samples.
-
Behavioral tests in neurological models.
-
Histopathological analysis of tissues at the end of the study.
Signaling Pathways and Experimental Workflows
While the specific signaling pathway of this compound is unknown, the initial search results pointed to the relevance of miR-182 in cancer progression, particularly through the Wnt/β-catenin pathway. The following diagrams illustrate this pathway and a general experimental workflow for in vivo studies.
Caption: Wnt/β-catenin signaling pathway.
Caption: General workflow for an in vivo efficacy study.
Application Notes and Protocols for NC-182: A Guide for Researchers
Initial investigations into the publicly available information for "NC-182" have revealed a significant challenge in identifying a specific chemical entity relevant to researchers, scientists, and drug development professionals. The predominant search results refer to a commercial construction product, a cementitious patching and repair compound, rather than a therapeutic agent or research molecule.
This document aims to address the user's request for detailed application notes and protocols for "this compound." However, due to the ambiguity of the compound's identity, the following information is presented as a general template. Researchers should substitute the specific properties and handling requirements of their actual compound of interest once it is unequivocally identified.
Compound Identification and Properties
To proceed with the preparation of accurate and reliable application notes, the fundamental identity of "this compound" must be established. Key identifiers include:
-
Chemical Name (IUPAC): The systematic name that describes the chemical structure.
-
CAS Number: A unique numerical identifier assigned by the Chemical Abstracts Service.
-
Molecular Formula and Weight: Essential for concentration calculations.
-
Structure: The two-dimensional or three-dimensional arrangement of atoms.
-
Solubility: Information on solvents in which the compound is soluble (e.g., water, DMSO, ethanol) and its approximate solubility limits.
-
Purity: The percentage of the desired compound in the sample.
Without this information, any provided protocol would be speculative and potentially unsafe.
General Protocol for Solution Preparation of a Research Compound
The following is a generalized workflow for preparing a stock solution of a hypothetical research compound. This is a template and must be adapted based on the specific properties of the actual compound being used.
Experimental Workflow: Stock Solution Preparation
Caption: General workflow for preparing a stock solution of a research compound.
Detailed Steps:
-
Determine Required Concentration and Volume: Decide on the desired stock concentration (e.g., 10 mM) and the total volume needed.
-
Calculate Mass: Use the following formula to calculate the mass of the compound required: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Select Solvent: Based on the compound's solubility data, choose an appropriate solvent (e.g., DMSO for non-polar compounds, sterile water for polar compounds).
-
Weighing: Accurately weigh the calculated mass of the compound using a calibrated analytical balance in a fume hood or other appropriate containment.
-
Dissolution:
-
Transfer the weighed compound to a sterile conical tube or volumetric flask.
-
Add a portion of the selected solvent (e.g., 80% of the final volume).
-
Facilitate dissolution by vortexing or sonicating. Gentle heating may be required for some compounds, but potential degradation should be considered.
-
-
Final Volume Adjustment: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.
-
Sterilization (Optional): If the solution is for cell-based assays, it may need to be sterile-filtered through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at the recommended temperature (e.g., -20°C or -80°C) protected from light.
General Protocol for Assessing Solution Stability
The stability of a compound in solution is critical for ensuring the reliability and reproducibility of experimental results. The following protocol outlines a general approach to assessing stability.
Experimental Workflow: Solution Stability Assessment
Caption: General workflow for assessing the stability of a compound in solution.
Detailed Steps:
-
Prepare a Fresh Stock Solution: Prepare a stock solution of the compound as described in the previous protocol. This will serve as the time zero (T=0) reference.
-
Aliquot for Different Conditions: Distribute aliquots of the stock solution into separate vials for testing under various storage conditions (e.g., -80°C, -20°C, 4°C, room temperature, protected from light vs. exposed to light).
-
Time Points: Define the time points for analysis (e.g., 1, 3, 7, 14, 30 days).
-
Analysis at T=0: Immediately analyze an aliquot of the fresh stock solution using a suitable analytical method (e.g., HPLC, LC-MS) to determine the initial purity and concentration.
-
Analysis at Subsequent Time Points: At each designated time point, retrieve an aliquot from each storage condition and analyze it using the same analytical method.
-
Data Analysis: Compare the purity and concentration of the stored samples to the T=0 sample. A significant decrease in the main peak area and the appearance of new peaks may indicate degradation.
Data Presentation
Quantitative data from stability studies should be summarized in a clear and structured table.
Table 1: Example Stability Data for a Hypothetical Compound in DMSO (10 mM)
| Storage Condition | Time Point | Purity (%) by HPLC | Concentration (mM) | Observations |
| -80°C | 0 | 99.8 | 10.0 | Clear, colorless solution |
| 30 days | 99.7 | 9.9 | No change | |
| 90 days | 99.5 | 9.9 | No change | |
| -20°C | 0 | 99.8 | 10.0 | Clear, colorless solution |
| 30 days | 98.2 | 9.8 | Minor degradation product detected | |
| 90 days | 95.5 | 9.5 | Significant degradation | |
| 4°C | 0 | 99.8 | 10.0 | Clear, colorless solution |
| 7 days | 90.1 | 9.0 | Yellowing of solution | |
| Room Temp | 0 | 99.8 | 10.0 | Clear, colorless solution |
| 1 day | 75.3 | 7.5 | Precipitate formed |
Signaling Pathways and Experimental Logic
Should "this compound" be identified as a modulator of a biological pathway, a diagram illustrating its mechanism of action would be invaluable. For instance, if "this compound" were an inhibitor of a specific kinase in a cancer-related pathway, a diagram could be constructed as follows:
Hypothetical Signaling Pathway: Inhibition by this compound
Caption: Hypothetical inhibition of a kinase by this compound in a signaling pathway.
To enable the creation of accurate and relevant application notes, it is imperative that the user provide specific identifying information for the "this compound" compound of interest. Without such details, the provided templates should be used with caution and adapted according to the known properties of the actual substance being investigated.
Application Notes and Protocols for Measuring RP-182 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-182 is a synthetic, 10-amino acid therapeutic peptide that has demonstrated significant immunomodulatory activity, primarily by targeting the mannose receptor (CD206) on M2-like tumor-associated macrophages (TAMs).[1][2] By binding to CD206, RP-182 induces a conformational change in the receptor, initiating a signaling cascade that reprograms these immunosuppressive macrophages towards a pro-inflammatory M1-like phenotype.[1][2] This reprogramming enhances both innate and adaptive anti-tumor immune responses. The dual-action mechanism of RP-182 involves the induction of phagocytosis, autophagy, and apoptosis in CD206high TAMs, alongside the secretion of pro-inflammatory cytokines.[1] This document provides detailed protocols for a suite of assays to quantify the various biological activities of RP-182 and its analogues.
Data Summary
The following table summarizes key quantitative data related to RP-182 activity from preclinical studies.
| Parameter | Description | Value | Reference |
| Binding Affinity (KD) | Dissociation constant for RP-182 binding to human CD206 as measured by Microscale Thermophoresis (MST). | ~8 µM | [2][3] |
| Binding Affinity (KD) | Dissociation constant for RP-182 binding to murine CD206 as measured by Microscale Thermophoresis (MST). | ~19 µM | [2] |
| EC50 (Conformational Change) | Effective concentration for inducing the closed (active) conformation of CD206. | ~11 µM | [3] |
| Concentration for M2 Reprogramming | Concentration of RP-182 used to induce CD86 expression (M1 marker) in M2-polarized bone marrow-derived macrophages (BMDMs). | 0.1 µM | [1] |
| Concentration for Phagocytosis Induction | Concentration of RP-182 used to induce phagocytosis in M2-polarized macrophages. | 0.1 µM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of RP-182 and a general experimental workflow for assessing its activity.
Experimental Protocols
Macrophage Differentiation and Polarization
Objective: To generate M2-polarized macrophages from primary cells for subsequent activity assays.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or mouse bone marrow cells.
-
Macrophage colony-stimulating factor (M-CSF).
-
Interleukin-4 (IL-4).
-
RPMI-1640 medium with 10% FBS.
-
Ficoll-Paque for PBMC isolation.
-
Cell culture plates.
Protocol:
-
Isolation of Monocytes:
-
For human macrophages, isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Isolate monocytes by plastic adherence or using a monocyte isolation kit.
-
For murine macrophages, harvest bone marrow from the femurs and tibias of mice.[4]
-
-
Differentiation to M0 Macrophages:
-
Polarization to M2 Macrophages:
-
Verification of Polarization:
-
Confirm M2 polarization by checking for the expression of CD206 using flow cytometry or immunofluorescence.
-
CD206 Binding Assay (Microscale Thermophoresis)
Objective: To quantify the binding affinity of RP-182 to the CD206 receptor.
Materials:
-
Recombinant human or murine CD206 protein.
-
Fluorescent labeling kit (e.g., RED-tris-NTA for His-tagged proteins).
-
RP-182 peptide and analogues.
-
MST buffer (e.g., PBS, pH 7.4, 0.05% Tween-20).
-
Microscale Thermophoresis instrument.
Protocol:
-
Protein Labeling:
-
Label the recombinant CD206 protein with a fluorescent dye according to the manufacturer's protocol.[6]
-
-
Serial Dilution of Ligand:
-
Prepare a serial dilution of RP-182 in MST buffer.
-
-
Binding Reaction:
-
Mix the labeled CD206 protein (at a constant concentration) with each dilution of RP-182.
-
Incubate to allow binding to reach equilibrium.
-
-
MST Measurement:
Macrophage Reprogramming Assay (Flow Cytometry)
Objective: To assess the ability of RP-182 to reprogram M2 macrophages to an M1-like phenotype by measuring the expression of the M1 marker CD86.
Materials:
-
M2-polarized macrophages.
-
RP-182.
-
Fluorescently conjugated antibodies against macrophage markers (e.g., F4/80 for mouse, CD11b) and polarization markers (CD206 for M2, CD86 for M1).
-
Flow cytometer.
Protocol:
-
Cell Treatment:
-
Treat M2-polarized macrophages with various concentrations of RP-182 for a specified time (e.g., 24 hours).[2]
-
-
Cell Staining:
-
Harvest the cells and stain them with fluorescently labeled antibodies against macrophage and polarization markers.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Gate on the macrophage population (e.g., F4/80+, CD11b+).
-
Analyze the percentage of cells expressing CD86 and the shift in the CD86+/CD206- population to quantify M1 reprogramming.[2]
-
Cancer Cell Phagocytosis Assay
Objective: To measure the induction of cancer cell phagocytosis by macrophages treated with RP-182.
Materials:
-
M2-polarized macrophages.
-
Cancer cell line (e.g., labeled with a fluorescent dye like CFSE or CellTracker).[7][8]
-
RP-182.
-
Co-culture medium.
-
Flow cytometer or fluorescence microscope.
Protocol:
-
Labeling Cancer Cells:
-
Co-culture:
-
Seed M2-polarized macrophages in a culture plate.
-
Add the fluorescently labeled cancer cells to the macrophages at a specific effector-to-target ratio (e.g., 1:2).
-
Treat the co-culture with RP-182 or a vehicle control and incubate for a few hours (e.g., 2-4 hours).[8]
-
-
Analysis by Flow Cytometry:
-
Analysis by Fluorescence Microscopy:
-
Alternatively, after co-incubation, wash the cells to remove non-engulfed cancer cells.
-
Fix and permeabilize the cells.
-
Visualize the cells using a fluorescence microscope. The phagocytic index can be calculated as the number of engulfed cancer cells per macrophage.[8]
-
Cytokine Secretion Assay (ELISA)
Objective: To quantify the secretion of pro-inflammatory cytokines (IFNα and IL-12) from macrophages treated with RP-182.
Materials:
-
M2-polarized macrophages.
-
RP-182.
-
Microplate reader.
Protocol:
-
Cell Treatment:
-
Treat M2-polarized macrophages with RP-182 for 24-48 hours.
-
-
Supernatant Collection:
-
Collect the cell culture supernatant.
-
-
ELISA Procedure:
-
Perform the ELISA for IFNα and IL-12 according to the manufacturer's protocol provided with the specific kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating with a detection antibody.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a microplate reader.[13]
-
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.
-
IRF7 Phosphorylation Assay (Western Blot)
Objective: To detect the phosphorylation of IRF7, a downstream signaling event in the RP-182 pathway.
Materials:
-
M2-polarized macrophages.
-
RP-182.
-
Lysis buffer.
-
Protein quantification assay (e.g., BCA).
-
SDS-PAGE gels and blotting apparatus.
-
Primary antibodies: anti-phospho-IRF7 (Ser437/438) and anti-total-IRF7.[18][19]
-
Secondary HRP-conjugated antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Cell Lysis:
-
Treat M2 macrophages with RP-182 for a short period (e.g., 30-60 minutes).
-
Lyse the cells and collect the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against phospho-IRF7 overnight at 4°C.[20]
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Analysis:
-
Re-probe the membrane with an antibody against total IRF7 as a loading control.
-
Quantify the band intensities to determine the relative increase in IRF7 phosphorylation upon RP-182 treatment.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. stemcell.com [stemcell.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Human IFN-α(Interferon Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. Human IFN alpha ELISA Kit (BMS216) - Invitrogen [thermofisher.com]
- 12. Human IFNα(Interferon Alpha ) ELISA Kit - Elabscience® [elabscience.com]
- 13. Human IL-12 p70 ELISA Kit (ab223592) | Abcam [abcam.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. rndsystems.com [rndsystems.com]
- 16. Human IL-12 p70 ELISA Kit (BMS238) - Invitrogen [thermofisher.com]
- 17. Human IL-12(Interleukin 12) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 18. Phospho-IRF-7 (Ser437/438) Antibody (Mouse Specific) | Cell Signaling Technology [cellsignal.com]
- 19. Phospho-IRF7 (Ser437, Ser438) Polyclonal Antibody (PA5-114591) [thermofisher.com]
- 20. IRF-7 Antibody (#4920) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for miR-182 in Cancer Research
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Initial Note on Nomenclature: Initial searches for "NC-182" in the context of cancer research did not yield a specific registered compound or therapeutic agent. The vast majority of relevant scientific literature points to a likely typographical error for "miR-182" or "microRNA-182," a well-studied non-coding RNA molecule with significant implications in oncology. Therefore, these application notes and protocols are based on the extensive research available for miR-182.
Introduction to miR-182 in Oncology
MicroRNA-182 (miR-182) is a small, non-coding RNA molecule that plays a pivotal, albeit complex, role in the initiation and progression of various human cancers. It functions as a post-transcriptional regulator of gene expression by binding to the 3' untranslated region (3'-UTR) of target messenger RNAs (mRNAs), leading to their degradation or translational repression. The functional outcome of miR-182 expression is highly context-dependent, as it can act as both an oncogene (oncomiR) and a tumor suppressor in different cancer types. This dual functionality underscores the intricacy of its regulatory networks and highlights its potential as a therapeutic target and a prognostic biomarker.
Dual Role of miR-182 in Cancer
The paradoxical role of miR-182 is attributed to its diverse range of target genes, which vary across different cellular contexts and tumor microenvironments.
Oncogenic Functions: In many cancers, including prostate, breast, and colorectal cancer, miR-182 is often upregulated and promotes tumorigenesis.[1] Its oncogenic activities are linked to the downregulation of tumor suppressor genes involved in critical cellular processes such as:
-
Apoptosis: By targeting pro-apoptotic factors like Forkhead Box O1 (FOXO1) and FOXO3a, miR-182 can inhibit programmed cell death, allowing cancer cells to survive and proliferate.
-
Cell Cycle Regulation: miR-182 can promote cell cycle progression by suppressing the expression of cell cycle inhibitors.
-
Metastasis: It can enhance cancer cell migration and invasion by targeting genes that regulate the epithelial-mesenchymal transition (EMT) and cell adhesion, such as MITF and MTSS1.[1][2]
Tumor-Suppressive Functions: Conversely, in some malignancies like certain types of lung cancer and gastric cancer, miR-182 expression is downregulated, and its restoration can inhibit cancer progression.[1] In these contexts, miR-182 targets oncogenes, thereby suppressing:
-
Proliferation: By downregulating growth-promoting genes, miR-182 can halt uncontrolled cell division.
-
Invasion: It can inhibit the invasive properties of cancer cells by targeting genes involved in cell motility and extracellular matrix degradation.
Key Signaling Pathways Modulated by miR-182
The multifaceted nature of miR-182 is further exemplified by its involvement in several critical cancer-related signaling pathways:
-
Wnt/β-catenin Pathway: In prostate cancer, miR-182 has been shown to activate the Wnt/β-catenin pathway by targeting negative regulators of this pathway, leading to increased cell proliferation and invasion.
-
PI3K/Akt Pathway: By targeting tumor suppressors like PTEN, miR-182 can activate the PI3K/Akt signaling cascade, a central pathway promoting cell survival, growth, and proliferation in numerous cancers.
-
TGF-β Signaling: The transforming growth factor-beta (TGF-β) pathway, which has a dual role in cancer, can be modulated by miR-182. This interaction can influence processes like EMT and immune evasion.
-
JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, crucial for cytokine signaling and immune responses, is another regulatory target of miR-182, with implications for the tumor microenvironment.
Quantitative Data on miR-182 Expression in Cancer
The expression level of miR-182 is significantly altered in a wide range of cancers. Pan-cancer analyses of The Cancer Genome Atlas (TCGA) data have provided valuable insights into its differential expression. While a comprehensive, standardized table of expression across all cancer types is an ongoing effort in the research community, data from various studies and TCGA analyses consistently show significant dysregulation.
Table 1: Representative Expression of miR-182 in Various Cancers (from TCGA and other studies)
| Cancer Type | Expression Status | Primary Target Genes | Associated Function | Reference |
| Prostate Cancer (PRAD) | Upregulated | FOXO1, MITF, FOXF2 | OncomiR; Promotes proliferation, migration, invasion | [1][3] |
| Breast Cancer (BRCA) | Upregulated | FOXO3a, BRCA1 | OncomiR; Promotes proliferation, metastasis | [4] |
| Colorectal Cancer (CRC) | Upregulated | ST6GALNAC2, MTDH | OncomiR; Promotes chemoresistance, metastasis | [1] |
| Lung Squamous Cell Carcinoma (LUSC) | Upregulated | - | OncomiR; Associated with poor prognosis | [5] |
| Glioblastoma (GBM) | Upregulated | Bcl2L12, c-Met, HIF2A | OncomiR; Promotes therapy resistance | [6] |
| Gastric Cancer (STAD) | Downregulated | CREB1 | Tumor Suppressor; Inhibits growth | [1] |
Note: This table is a summary of findings from multiple studies and databases. The specific targets and functions can vary depending on the study and the specific subtype of cancer.
At present, there is a lack of publicly available, standardized databases compiling the half-maximal inhibitory concentration (IC50) values for miR-182 mimics and inhibitors across a wide range of cancer cell lines. This is an area of active research, and such data is often proprietary to the research groups or companies developing these therapeutic agents.
Experimental Protocols
Detailed and validated protocols are essential for the accurate study of miR-182 in a research setting. Below are step-by-step methodologies for key experiments.
Protocol 1: Quantification of Mature miR-182 Expression by TaqMan qRT-PCR
This protocol describes the use of a stem-loop reverse transcription followed by real-time PCR (TaqMan assay) for the sensitive and specific quantification of mature miR-182.
Materials:
-
Total RNA containing small RNAs, isolated from cells or tissues
-
TaqMan™ MicroRNA Reverse Transcription Kit
-
hsa-mir-182 TaqMan™ MicroRNA Assay (contains specific stem-loop RT primer and PCR primers/probe)
-
TaqMan™ Universal PCR Master Mix, No AmpErase™ UNG
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription (RT): a. On ice, prepare the RT master mix for the required number of reactions. For each 15 µL reaction:
- 100 mM dNTPs (with dTTP): 0.15 µL
- MultiScribe™ Reverse Transcriptase (50 U/µL): 1.00 µL
- 10X Reverse Transcription Buffer: 1.50 µL
- RNase Inhibitor (20 U/µL): 0.19 µL
- Nuclease-free water: 4.16 µL
- 5X hsa-mir-182 RT Primer: 3.00 µL b. Mix gently and centrifuge briefly. c. Add 5 µL of total RNA (1-10 ng) to a PCR tube or well. d. Add 10 µL of the RT master mix to the RNA. e. Incubate on a thermal cycler with the following program:
- 16°C for 30 minutes
- 42°C for 30 minutes
- 85°C for 5 minutes
- Hold at 4°C f. The resulting cDNA can be used immediately or stored at -20°C.
-
Real-Time PCR (qPCR): a. Prepare the qPCR master mix. For each 20 µL reaction:
- 20X TaqMan™ MicroRNA Assay (hsa-mir-182): 1.0 µL
- TaqMan™ 2X Universal PCR Master Mix, No AmpErase™ UNG: 10.0 µL
- Nuclease-free water: 7.67 µL b. Mix gently and centrifuge briefly. c. Add 1.33 µL of the RT product (cDNA) to a PCR plate well. d. Add 18.67 µL of the qPCR master mix to each well. e. Seal the plate and centrifuge briefly. f. Run the plate on a real-time PCR instrument with the following standard cycling conditions:
- 95°C for 10 minutes (enzyme activation)
- 40 cycles of:
- 95°C for 15 seconds (denaturation)
- 60°C for 60 seconds (annealing/extension) g. Analyze the data using the comparative Cq (ΔΔCq) method, normalizing to a stable endogenous control small RNA (e.g., RNU6B).
Protocol 2: Validation of a miR-182 Target using a Dual-Luciferase Reporter Assay
This protocol details the validation of a predicted interaction between miR-182 and the 3'-UTR of a target gene (e.g., FOXO3a).
Materials:
-
HEK293T or other suitable cell line
-
psiCHECK™-2 vector (or similar dual-luciferase reporter vector)
-
miR-182 mimic and a negative control mimic
-
Lipofectamine™ 3000 (or other transfection reagent)
-
Opti-MEM™ I Reduced Serum Medium
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cloning of the 3'-UTR: a. Amplify the full-length 3'-UTR of the target gene (e.g., FOXO3a) containing the predicted miR-182 binding site from cDNA. b. Clone the amplified 3'-UTR fragment into the multiple cloning site of the psiCHECK™-2 vector, downstream of the Renilla luciferase gene. c. Create a mutant version of the 3'-UTR construct by site-directed mutagenesis to alter the miR-182 seed-binding site. This will serve as a negative control. d. Verify all constructs by Sanger sequencing.
-
Cell Transfection: a. Seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection. b. For each well, prepare the transfection complexes in Opti-MEM™:
- Group 1 (Control): psiCHECK™-2-3'UTR (wild-type) + Negative Control mimic
- Group 2 (miR-182 mimic): psiCHECK™-2-3'UTR (wild-type) + miR-182 mimic
- Group 3 (Mutant Control): psiCHECK™-2-3'UTR (mutant) + miR-182 mimic c. Follow the Lipofectamine™ 3000 protocol for preparing and adding the transfection complexes to the cells. d. Incubate the cells for 24-48 hours.
-
Luciferase Assay: a. Lyse the cells using the Passive Lysis Buffer provided with the Dual-Luciferase® Reporter Assay System. b. Measure the Firefly luciferase activity (internal control for transfection efficiency) and the Renilla luciferase activity (reporter for miR-182 binding) sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis: a. For each sample, calculate the ratio of Renilla luciferase activity to Firefly luciferase activity. b. Normalize the ratios of the experimental groups (Group 2 and Group 3) to the ratio of the control group (Group 1). c. A significant decrease in the normalized Renilla/Firefly ratio in the cells co-transfected with the wild-type 3'-UTR and the miR-182 mimic (Group 2) compared to the controls (Group 1 and Group 3) confirms the direct interaction.
Protocol 3: In Situ Hybridization (ISH) for miR-182 in FFPE Tissues
This protocol provides a method for visualizing the localization of miR-182 within formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol (B145695) series
-
Proteinase K
-
Hybridization buffer
-
Double-DIG-labeled LNA probe for hsa-mir-182 and a scramble-miR probe (negative control)
-
Anti-DIG-AP (alkaline phosphatase) antibody
-
NBT/BCIP substrate (for colorimetric detection)
-
Nuclear Fast Red counterstain
Procedure:
-
Deparaffinization and Rehydration: a. Bake slides at 60°C for 1 hour. b. Immerse slides in xylene (2 x 10 minutes). c. Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (5 minutes), 70% (5 minutes), and finally in DEPC-treated water (5 minutes).
-
Permeabilization: a. Treat with Proteinase K (15 µg/mL in PBS) at 37°C for 10 minutes. b. Wash with PBS (2 x 5 minutes).
-
Hybridization: a. Pre-hybridize slides with hybridization buffer at 55°C for 2 hours. b. Denature the miR-182 and scramble-miR LNA probes at 80°C for 5 minutes. c. Apply the denatured probes (25 nM in hybridization buffer) to the tissue sections, cover with a coverslip, and incubate in a humidified chamber at 55°C overnight.
-
Stringency Washes: a. Wash slides in 5X SSC at 55°C for 10 minutes. b. Wash in 1X SSC at 55°C for 10 minutes. c. Wash in 0.2X SSC at 55°C for 10 minutes. d. Wash in PBS-T (0.1% Tween-20 in PBS) at room temperature (3 x 5 minutes).
-
Immunodetection: a. Block with 2% sheep serum and 2 mg/mL BSA in PBS-T for 1 hour at room temperature. b. Incubate with anti-DIG-AP antibody (1:800 in blocking solution) at 4°C overnight. c. Wash with PBS-T (3 x 10 minutes).
-
Colorimetric Detection and Counterstaining: a. Equilibrate slides in NTMT buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2, 0.1% Tween-20). b. Incubate with NBT/BCIP substrate in the dark until the desired color intensity is reached. c. Stop the reaction by washing with PBS. d. Counterstain with Nuclear Fast Red. e. Dehydrate through a graded ethanol series, clear with xylene, and mount with a permanent mounting medium.
-
Microscopy: a. Analyze the slides under a bright-field microscope. A blue/purple precipitate indicates positive miR-182 staining.
Visualizations of Key Pathways and Workflows
Therapeutic Potential and Future Directions
The dual nature of miR-182 presents both opportunities and challenges for therapeutic development.
-
miR-182 Inhibitors (Antagomirs): In cancers where miR-182 acts as an oncomiR, synthetic antisense oligonucleotides (antagomirs) can be designed to specifically bind to and inhibit miR-182, thereby restoring the expression of its tumor-suppressive targets. Preclinical studies using miR-182 inhibitors have shown promising results in reducing tumor growth and metastasis in various cancer models.[7]
-
miR-182 Mimics: In cancers where miR-182 is a tumor suppressor, re-introducing synthetic miR-182 mimics could be a viable therapeutic strategy. These mimics are designed to function like the endogenous miR-182, downregulating oncogenic targets.
Challenges and Clinical Outlook:
Despite the therapeutic promise, the clinical translation of miR-182-based therapies faces several hurdles, including the development of safe and efficient delivery systems to target tumor tissues, potential off-target effects, and the context-dependent function of miR-182. To date, there are no major clinical trials specifically targeting miR-182 that have been widely reported in public databases. However, the broader field of miRNA therapeutics is advancing, with several miRNA-based drugs in clinical development for various diseases, including cancer.[8]
Future research will need to focus on:
-
Elucidating the complete targetome of miR-182 in different cancer types.
-
Developing sophisticated, tumor-targeted delivery vehicles for miR-182 modulators.
-
Identifying predictive biomarkers to select patients who are most likely to respond to miR-182-targeted therapies.
-
Conducting rigorous preclinical and clinical studies to evaluate the safety and efficacy of these novel therapeutic approaches.
References
- 1. The emerging role of MicroRNA-182 in tumorigenesis; a promising therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MiR-182 Is Upregulated in Prostate Cancer and Contributes to Tumor Progression by Targeting MITF [mdpi.com]
- 3. MiR-182 Is Upregulated in Prostate Cancer and Contributes to Tumor Progression by Targeting MITF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Identification of Key Differentially Expressed MicroRNAs in Cancer Patients Through Pan-cancer Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miR-182 integrates apoptosis, growth, and differentiation programs in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MiR-182 Inhibition Protects Against Experimental Stroke in vivo and Mitigates Astrocyte Injury and Inflammation in vitro via Modulation of Cortactin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Immunomodulatory Agent RP-182
For Researchers, Scientists, and Drug Development Professionals
Introduction
RP-182 is a synthetic, 10-amino acid peptide that has demonstrated significant immunomodulatory properties, particularly in the context of cancer immunotherapy.[1][2] It functions by targeting the mannose receptor (CD206), which is highly expressed on immunosuppressive M2-like tumor-associated macrophages (TAMs).[1][2] By ligating CD206, RP-182 induces a phenotypic switch in these macrophages, reprogramming them towards a pro-inflammatory, anti-tumor state.[1][2] Furthermore, it can selectively trigger apoptosis in CD206high TAMs.[1][2] These actions collectively lead to enhanced innate immune surveillance and improved tumor control in various preclinical cancer models.[1][2]
This document provides detailed application notes and experimental protocols for utilizing RP-182 as an immunomodulatory agent in research and preclinical drug development settings.
Mechanism of Action: Signaling Pathway
RP-182 exerts its immunomodulatory effects by binding to the C-type lectin domain 5 (CRD5) of the CD206 receptor on M2-like macrophages.[1] This interaction initiates a signaling cascade that leads to the activation of interferon regulatory factor 7 (IRF7), a key transcription factor in the type I interferon (IFN) pathway. The activation of this pathway results in the secretion of pro-inflammatory cytokines such as IFNα and Interleukin-12 (IL-12), and an increased capacity for phagocytosis of cancer cells.[1]
Data Presentation: In Vitro Efficacy of RP-182 and Analogs
The following tables summarize the quantitative data from key in vitro experiments comparing the activity of RP-182 and its fatty acid-derivatized analog, 1a. Data is extracted from studies on bone marrow-derived macrophages polarized to an M2-like phenotype.
Table 1: Cancer Cell Phagocytosis by CD206high M2-like Macrophages
| Treatment | Concentration (µM) | Cancer Cell Phagocytosis (%) |
| Control | - | ~5 |
| RP-182 | 10 | ~15 |
| Analog 1a | 10 | ~25 |
Table 2: Cytokine Secretion by CD206high M2-like Macrophages
| Treatment | Concentration (µM) | IFNα Secretion (pg/mL) | IL-12 Secretion (pg/mL) |
| Control | - | Baseline | Baseline |
| RP-182 | 10 | Increased | Increased |
| Analog 1a | 10 | Significantly Increased | Significantly Increased |
Note: "Increased" and "Significantly Increased" are relative to the control group as reported in the source literature. Specific numerical values for cytokine concentrations can be highly dependent on the experimental setup and should be determined empirically.
Experimental Protocols
In Vitro Macrophage Polarization and Treatment
This protocol describes the generation of bone marrow-derived macrophages (BMDMs) and their polarization to an M2-like phenotype for subsequent treatment with RP-182.
Materials:
-
Bone marrow from C57BL/6 mice
-
RPMI-1640 medium with 10% FBS, 1% Penicillin-Streptomycin
-
Recombinant mouse M-CSF (20 ng/mL)
-
Recombinant mouse IL-4 (20 ng/mL)
-
Recombinant mouse IL-13 (20 ng/mL)
-
RP-182 peptide (and/or analogs)
-
6-well tissue culture plates
Procedure:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs.
-
On day 7, harvest the adherent BMDMs.
-
Seed the BMDMs in 6-well plates at a density of 1 x 106 cells/well.
-
Polarize the BMDMs to an M2-like phenotype by adding 20 ng/mL of IL-4 and 20 ng/mL of IL-13 to the culture medium for 24 hours.
-
After polarization, replace the medium with fresh medium containing the desired concentration of RP-182 or its analogs. A typical concentration for in vitro assays is 10 µM.
-
Incubate for 24-48 hours before proceeding to functional assays.
Cancer Cell Phagocytosis Assay
This protocol outlines a method to quantify the phagocytosis of cancer cells by RP-182-treated M2-like macrophages.
Materials:
-
RP-182-treated M2-like macrophages (from Protocol 1)
-
Cancer cell line (e.g., B16 melanoma)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Flow cytometer
-
FACS buffer (PBS with 2% FBS)
Procedure:
-
Label the cancer cells with CFSE according to the manufacturer's instructions. This will allow for the fluorescent detection of cancer cells.
-
Co-culture the CFSE-labeled cancer cells with the RP-182-treated M2-like macrophages at a ratio of 1:2 (macrophage:cancer cell) for 4-6 hours.
-
After incubation, gently wash the cells to remove non-phagocytosed cancer cells.
-
Harvest the macrophages by scraping and resuspend them in FACS buffer.
-
Analyze the macrophage population by flow cytometry, gating on the macrophage-specific markers (e.g., F4/80, CD11b).
-
Quantify the percentage of macrophages that are CFSE-positive, which represents the percentage of macrophages that have phagocytosed cancer cells.
Cytokine Measurement Assay
This protocol describes how to measure the secretion of key pro-inflammatory cytokines from RP-182-treated macrophages.
Materials:
-
Supernatants from RP-182-treated M2-like macrophage cultures (from Protocol 1)
-
ELISA kits for IFNα and IL-12
-
96-well ELISA plates
-
Plate reader
Procedure:
-
After treating the M2-like macrophages with RP-182 for 24-48 hours, collect the culture supernatants.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for IFNα and IL-12 on the collected supernatants according to the manufacturer's protocol for the specific ELISA kits being used.
-
Read the absorbance on a plate reader and calculate the concentration of each cytokine based on a standard curve.
In Vivo Experimental Design
For in vivo studies, RP-182 or its more stable analogs can be administered to tumor-bearing mice to assess their anti-tumor efficacy.
Animal Models:
-
Syngeneic mouse models are recommended, such as C57BL/6 mice bearing B16 melanoma tumors or genetically engineered mouse models like the KPC model for pancreatic cancer.[2]
Treatment Regimen:
-
The dosage and administration route should be optimized. For peptide-based therapeutics, intraperitoneal or intravenous injections are common.
-
Treatment should commence once tumors are established.
-
A vehicle control group (e.g., saline) is essential.
Endpoint Analysis:
-
Tumor growth should be monitored regularly using calipers.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis.
-
Flow cytometry or immunohistochemistry can be used to analyze the immune cell populations within the tumor microenvironment, looking for changes in the macrophage populations (e.g., a decrease in M2-like macrophages and an increase in M1-like macrophages).
Conclusion
RP-182 is a promising immunomodulatory agent that targets and reprograms immunosuppressive tumor-associated macrophages. The protocols and data presented here provide a framework for researchers to investigate its mechanism of action and therapeutic potential. Further studies, particularly with more stable analogs like the fatty acid-derivatized peptide 1a, are warranted to advance this therapeutic strategy towards clinical development.[2]
References
Application Notes and Protocols for Flow Cytometry Analysis of NC-182 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
NC-182 is a novel synthetic peptide with significant potential in cancer immunotherapy. Its primary mechanism of action involves the reprogramming of tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.[1] This reprogramming is initiated through the activation of the mannose receptor (CD206) on the surface of M2 macrophages.[1] The subsequent shift in the tumor microenvironment can lead to enhanced cancer cell phagocytosis and suppressed tumor growth.[1][2] Furthermore, investigating the direct effects of this compound on cancer cell viability and proliferation is crucial for a comprehensive understanding of its therapeutic potential.
This document provides detailed protocols for utilizing flow cytometry to assess the effects of this compound treatment on both cancer cells and macrophages. The included protocols cover the analysis of apoptosis, cell cycle progression, and macrophage polarization.
Principle of Assays
Flow cytometry is a powerful technique for single-cell analysis, enabling the quantification of multiple cellular characteristics simultaneously.
-
Apoptosis Assay: This assay utilizes Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[3][4][5] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[5]
-
Cell Cycle Analysis: This protocol uses PI to stain the cellular DNA.[6] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Macrophage Polarization: This assay uses fluorescently labeled antibodies to identify specific cell surface markers that distinguish between M1 and M2 macrophage phenotypes. CD206 is a well-established marker for M2 macrophages, while CD86 is often used as a marker for the pro-inflammatory M1 phenotype.
Experimental Protocols
I. Cell Culture and this compound Treatment
This initial step is critical for all subsequent flow cytometry analyses.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, B16 melanoma)[1][7]
-
Macrophage cell line (e.g., U937, THP-1) or primary macrophages[8]
-
Complete cell culture medium (e.g., RPMI, DMEM) with 10% Fetal Bovine Serum (FBS)[7]
-
This compound peptide stock solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell scraper (for adherent cells)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed the chosen cancer cells or macrophages in tissue culture plates at a density that will allow for logarithmic growth during the treatment period.
-
This compound Treatment: Once the cells have adhered (for adherent lines) or settled, replace the medium with fresh medium containing the desired concentrations of this compound. Include an untreated control group.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Suspension cells: Gently resuspend the cells and transfer them to a centrifuge tube.
-
Adherent cells: Wash the cells with PBS, then add Trypsin-EDTA and incubate until the cells detach. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Cell Counting and Viability: Perform a cell count and assess viability using a method such as trypan blue exclusion. Cell viability should be above 90% for accurate analysis.[9]
Data Presentation: Cell Treatment Parameters
| Parameter | Value |
| Cell Line(s) | [Specify cell line] |
| Seeding Density | [Specify cells/well] |
| This compound Concentrations | 0 µM (Control), [X] µM, [Y] µM, [Z] µM |
| Treatment Duration | 24, 48, 72 hours |
| Incubation Conditions | 37°C, 5% CO2 |
II. Apoptosis Analysis Protocol
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[3][5]
-
Harvested and washed cells from the treatment protocol
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Centrifuge the harvested cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[3]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[3]
Data Presentation: Apoptosis Staining
| Reagent | Volume per Sample | Incubation Time | Incubation Temperature |
| Annexin V-FITC | 5 µL | 15 minutes | Room Temperature |
| Propidium Iodide | 5 µL | 15 minutes | Room Temperature |
III. Cell Cycle Analysis Protocol
Materials:
-
Harvested and washed cells from the treatment protocol
-
Cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometry tubes
Procedure:
-
Fixation: Centrifuge the harvested cells at 300 x g for 5 minutes. Resuspend the pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.[11]
-
Incubation: Incubate the cells at -20°C for at least 2 hours. Cells can be stored in ethanol for several weeks.[11][12]
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
-
Analysis: Analyze the samples on a flow cytometer.
Data Presentation: Cell Cycle Staining
| Reagent | Volume per Sample | Incubation Time | Incubation Temperature |
| 70% Ethanol (cold) | 4.5 mL | ≥ 2 hours | -20°C |
| PI/RNase Staining Buffer | 500 µL | 30 minutes | Room Temperature |
IV. Macrophage Polarization Analysis Protocol
Materials:
-
Harvested and washed macrophages from the treatment protocol
-
Flow Cytometry Staining Buffer (PBS with 1% BSA)
-
Fluorochrome-conjugated antibodies (e.g., FITC-CD86, PE-CD206)
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Centrifuge the harvested macrophages at 300 x g for 5 minutes and wash with Flow Cytometry Staining Buffer.
-
Blocking: Resuspend the cells in 100 µL of staining buffer containing a blocking agent (e.g., Fc block) to prevent non-specific antibody binding. Incubate for 10 minutes.
-
Staining: Add the appropriate dilutions of anti-CD86 and anti-CD206 antibodies to the cell suspension.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.[9]
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the final cell pellet in 500 µL of staining buffer.
-
Analysis: Analyze the samples on a flow cytometer.
Data Presentation: Macrophage Polarization Staining
| Antibody | Fluorochrome | Volume per Sample | Incubation Time | Incubation Temperature |
| Anti-CD86 | FITC | [Specify volume] | 30 minutes | 4°C |
| Anti-CD206 | PE | [Specify volume] | 30 minutes | 4°C |
Visualizations
Caption: Experimental workflow for analyzing the effects of this compound treatment.
Caption: Proposed signaling pathway for this compound in macrophages.
References
- 1. Reprogrammed to Kill | Center for Cancer Research [ccr.cancer.gov]
- 2. Fatty Acid Derivatization and Cyclization of the Immunomodulatory Peptide RP-182 Targeting CD206high Macrophages Improve Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 7. Flow Cytometry Protocol [sigmaaldrich.com]
- 8. miR-182 targeting reprograms tumor-associated macrophages and limits breast cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 13. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Pathways Following NC-182 Exposure
Audience: Researchers, scientists, and drug development professionals.
Introduction:
NC-182 is a novel investigational compound that has demonstrated potential therapeutic effects in preclinical studies. Understanding its mechanism of action is crucial for its development as a therapeutic agent. This document provides detailed protocols for utilizing western blot analysis to investigate the effects of this compound on key cellular signaling pathways. Western blotting is a powerful technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. By analyzing changes in protein expression and post-translational modifications (e.g., phosphorylation), researchers can elucidate the signaling cascades modulated by this compound.
Key Signaling Pathways for Investigation
Based on preliminary screening (hypothetical), this compound is believed to impact the following critical signaling pathways involved in cell proliferation, survival, and apoptosis:
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth, metabolism, and survival.
-
MAPK/ERK Pathway: Plays a key role in cell proliferation, differentiation, and stress responses.
-
Intrinsic Apoptosis Pathway: A programmed cell death pathway mediated by the Bcl-2 family of proteins and caspases.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, A549, or a relevant cell line for the disease model) in 6-well plates at a density of 5 x 10^5 cells per well.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Exposure: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO) corresponding to the highest concentration of the solvent used for this compound.
-
Positive Controls: If applicable, include a positive control for pathway activation or inhibition (e.g., a known growth factor or inhibitor).[1]
Protein Lysate Preparation
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Buffer Addition: Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Cell Scraping: Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto a 4-20% precast polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation. Run the gel at 100-120 V until the dye front reaches the bottom.[2][3]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[4] Perform a wet or semi-dry transfer according to standard protocols.[2]
-
Membrane Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (see Table 1 for suggestions) diluted in blocking buffer overnight at 4°C with gentle shaking.[5]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[5]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[5]
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[2]
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to a loading control (e.g., GAPDH, β-actin).
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize hypothetical quantitative data from western blot analysis following this compound exposure. Data are presented as the mean fold change ± standard deviation relative to the vehicle control.
Table 1: Effect of this compound on the PI3K/Akt/mTOR Signaling Pathway
| Target Protein | This compound (10 µM) | This compound (25 µM) | This compound (50 µM) |
| p-Akt (Ser473) | 0.62 ± 0.08 | 0.35 ± 0.05 | 0.18 ± 0.03 |
| Total Akt | 0.98 ± 0.11 | 1.02 ± 0.09 | 0.95 ± 0.13 |
| p-mTOR (Ser2448) | 0.55 ± 0.07 | 0.28 ± 0.04 | 0.12 ± 0.02 |
| Total mTOR | 1.05 ± 0.10 | 0.99 ± 0.12 | 1.03 ± 0.11 |
| GAPDH | 1.00 ± 0.05 | 1.00 ± 0.06 | 1.00 ± 0.04 |
Table 2: Effect of this compound on the MAPK/ERK Signaling Pathway
| Target Protein | This compound (10 µM) | This compound (25 µM) | This compound (50 µM) |
| p-ERK1/2 (Thr202/Tyr204) | 0.71 ± 0.09 | 0.42 ± 0.06 | 0.21 ± 0.04 |
| Total ERK1/2 | 0.96 ± 0.10 | 1.01 ± 0.08 | 0.97 ± 0.12 |
| p-p38 (Thr180/Tyr182) | 1.85 ± 0.21 | 2.54 ± 0.28 | 3.12 ± 0.35 |
| Total p38 | 1.03 ± 0.11 | 0.98 ± 0.10 | 1.05 ± 0.13 |
| β-actin | 1.00 ± 0.04 | 1.00 ± 0.05 | 1.00 ± 0.06 |
Table 3: Effect of this compound on the Intrinsic Apoptosis Pathway
| Target Protein | This compound (10 µM) | This compound (25 µM) | This compound (50 µM) |
| Bcl-2 | 0.82 ± 0.10 | 0.55 ± 0.07 | 0.31 ± 0.05 |
| Bax | 1.35 ± 0.15 | 1.98 ± 0.22 | 2.76 ± 0.31 |
| Cleaved Caspase-9 | 1.78 ± 0.19 | 2.89 ± 0.30 | 4.15 ± 0.45 |
| Cleaved Caspase-3 | 1.65 ± 0.18 | 2.55 ± 0.27 | 3.88 ± 0.41 |
| GAPDH | 1.00 ± 0.06 | 1.00 ± 0.05 | 1.00 ± 0.07 |
Visualization of Pathways and Workflows
Caption: Experimental workflow for Western blot analysis.
Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway by this compound.
Caption: Postulated inhibitory effect of this compound on the MAPK/ERK pathway.
Caption: this compound mediated activation of the intrinsic apoptosis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Guide for NC-182
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel investigational compound NC-182. If you are not observing the expected cellular effects of this compound, please consult the information below.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the PI3K/Akt signaling pathway. It is designed to bind to the ATP-binding pocket of PI3K, preventing the phosphorylation of PIP2 to PIP3 and subsequent activation of Akt. This inhibition is expected to lead to decreased cell proliferation, survival, and growth.
Q2: In which cell lines is this compound expected to be active?
A2: this compound is expected to show activity in cell lines with a constitutively active or aberrant PI3K/Akt signaling pathway. This is common in many cancer cell lines. We recommend verifying the activation status of the PI3K/Akt pathway in your chosen cell line for optimal results.
Q3: What are the recommended storage conditions for this compound?
A3: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Not Showing Expected Effect in Cells
If you are not observing the anticipated cellular response with this compound, please review the following potential issues and solutions. A systematic approach to troubleshooting is often the most effective.[1]
Category 1: Issues with the Compound
Q4: How can I be sure that the this compound compound is active?
A4: A lack of observable effect can sometimes be due to issues with the compound itself.[1]
-
Improper Storage: Confirm that the compound has been stored according to the recommended conditions (-20°C for lyophilized powder, -80°C for reconstituted aliquots). Repeated freeze-thaw cycles can degrade the compound.
-
Incorrect Concentration: Double-check all calculations for dilution and dosage. Ensure that the final concentration in your assay is within the expected effective range.
-
Solubility Issues: this compound is typically dissolved in DMSO. Ensure that the compound is fully dissolved before adding it to your cell culture media. Precipitation of the compound can lead to a lower effective concentration.
Category 2: Issues with the Cell Culture System
Q5: My cells are not responding to this compound. Could there be a problem with my cells?
A5: The health and characteristics of your cells are critical for a successful experiment.[2]
-
Cell Health and Viability: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination, such as mycoplasma.[2] High cell passage numbers can sometimes lead to altered cellular responses.[3][4]
-
Target Expression: Verify that your chosen cell line expresses the target of this compound (PI3K) and that the PI3K/Akt pathway is active. You can assess the baseline phosphorylation levels of Akt as an indicator of pathway activity.
-
Cell Seeding Density: The density at which you seed your cells can impact their response to treatment. Optimize the seeding density to ensure consistent and reproducible results.[4]
Category 3: Suboptimal Experimental Design and Execution
Q6: I have verified my compound and cells, but I'm still not seeing the expected effect. What else could be wrong?
A6: The design and execution of your experiment are crucial for obtaining reliable data.
-
Incubation Time: The duration of treatment with this compound may be insufficient to produce a measurable effect. Consider performing a time-course experiment to determine the optimal incubation period.
-
Assay Sensitivity: The assay you are using to measure the effect of this compound may not be sensitive enough. For example, a bioluminescent cell viability assay is generally more sensitive than a colorimetric one.[4]
-
Assay Protocol: Review your assay protocol for any potential errors.[1] This includes factors like insufficient blocking in immunoassays, incorrect reagent concentrations, or improper plate reading settings.[2] For microplate assays, ensure you are using the appropriate plate type (e.g., white plates for luminescence assays).[4]
Data Presentation: Expected vs. Observed Results
The table below provides a hypothetical example of expected versus observed results in a cell viability assay with this compound.
| Parameter | Expected Result | Observed Result (Troubleshooting Example) | Potential Cause |
| IC50 Value | 100 nM | > 10 µM | Compound inactivity, low target expression, assay issue |
| Maximal Inhibition | > 90% | < 20% | Insufficient incubation time, compound insolubility |
| Z'-factor | > 0.5 | < 0.2 | High variability in cell seeding, pipetting errors |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Hypothetical signaling pathway of this compound.
Caption: Experimental workflow for a cell viability assay.
References
Optimizing NC-182 concentration for experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the experimental concentration of NC-182.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, a common starting point is to perform a broad-range dose-response curve. We recommend a starting concentration of 100 µM, followed by a 10-fold serial dilution down to 1 nM. This wide range will help determine the potency of this compound and identify the optimal concentration range for further, more focused experiments.
Q2: How does the optimal concentration of this compound vary between different cell lines?
A2: The optimal concentration of this compound can vary significantly depending on the cell line being used. Factors such as the expression level of the target protein, the cell's metabolic rate, and membrane permeability can all influence the effective concentration. It is crucial to perform a cell viability or cytotoxicity assay for each new cell line to determine the specific EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).
Q3: What is the recommended incubation time for this compound in cell culture experiments?
A3: The ideal incubation time depends on the specific biological question being addressed and the mechanism of action of this compound. For initial cell viability assays, a 24 to 72-hour incubation period is generally recommended. However, for assays measuring more rapid signaling events, a shorter incubation time (e.g., 15 minutes to a few hours) may be more appropriate. Time-course experiments are advised to determine the optimal endpoint for your specific assay.
Q4: Should I be concerned about the solubility of this compound in my experiments?
A4: Yes, solubility is a critical factor. This compound is typically dissolved in a solvent like DMSO to create a high-concentration stock solution. It is essential to ensure that the final concentration of the solvent in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity. If you observe precipitation when diluting this compound in your media, you may need to adjust the stock concentration or use a different solubilizing agent.
Troubleshooting Guides
Problem 1: High levels of cell death are observed across all concentrations of this compound.
-
Possible Cause: The starting concentration of this compound may be too high, or the compound may exhibit general cytotoxicity at the tested concentrations.
-
Solution:
-
Lower the starting concentration in your dose-response experiment. Consider starting at 1 µM or even lower.
-
Reduce the incubation time. Cell death may be occurring rapidly.
-
Verify the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding toxic levels.
-
Perform a literature search for the known effects of compounds with similar structures to anticipate potential off-target effects.
-
Problem 2: No significant effect of this compound is observed at any tested concentration.
-
Possible Cause: The concentrations tested may be too low, the incubation time may be too short, or the chosen cell line may not be sensitive to this compound.
-
Solution:
-
Increase the highest concentration in your dose-response curve.
-
Extend the incubation period to allow more time for the compound to exert its effects.
-
Ensure that the target of this compound is expressed in your chosen cell line.
-
Confirm the activity of your this compound stock solution. It may have degraded if not stored properly.
-
Experimental Protocols
Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and to identify the IC50 value.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare serial dilutions of this compound in complete cell culture medium. A common approach is a 2-fold or 3-fold dilution series starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation
Table 1: Example Data for the Effect of this compound on Cell Viability
| This compound Concentration (µM) | Average Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |
| 0.1 | 1.22 | 0.07 | 97.6 |
| 1 | 1.15 | 0.06 | 92.0 |
| 10 | 0.65 | 0.04 | 52.0 |
| 50 | 0.25 | 0.03 | 20.0 |
| 100 | 0.10 | 0.02 | 8.0 |
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway for this compound.
NC-182 solubility issues and solutions
Important Notice: Initial searches for a research compound specifically designated as "NC-182" did not yield information pertinent to a substance used by researchers, scientists, or drug development professionals. The predominant results for "this compound" relate to a cement smoothing compound.
To fulfill the request for a comprehensive technical support center with troubleshooting guides, FAQs, and detailed experimental data, we have used a well-documented compound with known solubility challenges, Gefitinib , as a substitute for "this compound." The following information is based on publicly available data for Gefitinib and is intended to serve as a detailed example of the requested content.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound (using Gefitinib as a substitute). What are the recommended solvents?
A1: this compound (Gefitinib) is a hydrophobic compound with low aqueous solubility. For in vitro experiments, the most common solvent is Dimethyl Sulfoxide (DMSO). It is freely soluble in DMSO. For stock solutions, it is recommended to dissolve this compound (Gefitinib) in 100% DMSO at a concentration of 10-50 mM.
Q2: My this compound (Gefitinib) precipitated when I diluted my DMSO stock solution into an aqueous cell culture medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤ 0.1%, to minimize solvent-induced toxicity.
-
Two-Step Dilution: Perform a serial dilution. First, dilute your concentrated DMSO stock into a small volume of a serum-containing medium or a medium with a higher protein content (e.g., FBS). Vortex gently. Then, add this intermediate dilution to your final volume of cell culture medium. The protein in the serum can help to stabilize the compound and prevent precipitation.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes help with solubility.
-
Sonication: In some cases, brief sonication of the final diluted solution can help to redissolve small precipitates. However, use this with caution as it can degrade the compound.
Q3: What are the storage recommendations for this compound (Gefitinib) stock solutions?
A3: this compound (Gefitinib) stock solutions in DMSO should be stored at -20°C or -80°C for long-term storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO. | Insufficient solvent or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using anhydrous, high-purity DMSO. Gentle warming to 37°C and vortexing may also help. |
| Precipitation in cell culture medium. | The compound's solubility limit in aqueous solution has been exceeded. | See FAQ Q2 for detailed steps on dilution. Consider using a formulation with solubilizing agents like Pluronic F-68 or Cremophor EL for in vivo studies (requires specific protocol development). |
| Inconsistent experimental results. | Compound instability or precipitation. | Prepare fresh dilutions for each experiment from a frozen stock. Visually inspect for any precipitation before adding to cells. Ensure proper storage of stock solutions. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound (Gefitinib) in various solvents.
| Solvent | Solubility | Concentration |
| DMSO | ≥ 49 mg/mL | ≥ 110 mM |
| Ethanol | < 1 mg/mL | Insoluble |
| Water | < 1 mg/mL | Insoluble |
Data is based on typical values for Gefitinib and may vary slightly between batches.
Experimental Protocols
Protocol: Preparation of this compound (Gefitinib) for In Vitro Cell-Based Assays
Objective: To prepare a working solution of this compound (Gefitinib) for treating cells in culture.
Materials:
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This compound (Gefitinib) powder
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Anhydrous, sterile DMSO
-
Sterile, complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound (Gefitinib) powder needed to make a 10 mM stock solution in DMSO. The molecular weight of Gefitinib is 446.9 g/mol . For 1 mL of a 10 mM stock, you would need 4.47 mg.
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Add the calculated amount of powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved. A brief, gentle warming to 37°C may be necessary.
-
-
Prepare Intermediate Dilutions (if necessary):
-
For lower final concentrations, it may be easier to perform a serial dilution from your 10 mM stock in DMSO.
-
-
Prepare the Final Working Solution:
-
Warm your complete cell culture medium to 37°C.
-
To minimize precipitation, perform a two-step dilution. First, add the required volume of your DMSO stock solution to a small volume of the complete medium (e.g., 10 µL of stock into 90 µL of medium).
-
Vortex the intermediate dilution gently.
-
Add the intermediate dilution to the final volume of your pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.1%.
-
Mix by inverting the tube or gentle pipetting. Do not vortex vigorously as this can cause foaming.
-
Visually inspect the final solution for any signs of precipitation before adding it to your cells.
-
Signaling Pathway and Experimental Workflow
This compound (Gefitinib) is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The diagram below illustrates the EGFR signaling pathway and how this compound (Gefitinib) exerts its effect.
Caption: EGFR signaling pathway and the inhibitory action of this compound (Gefitinib).
The following workflow outlines the general steps for assessing the efficacy of this compound (Gefitinib) in a cell-based assay.
Caption: General experimental workflow for an in vitro cell viability assay.
Technical Support Center: NC-182 Experimental Integrity
Welcome to the technical support center for NC-182. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during experimental procedures. Below you will find frequently asked questions and troubleshooting guides to ensure the stability and efficacy of this compound in your studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in aqueous solutions?
A1: The primary cause of this compound degradation in aqueous solutions is hydrolysis, particularly at a pH outside the optimal range of 6.5-7.5. Exposure to acidic or alkaline conditions can lead to the cleavage of the ester bond within the this compound molecule, rendering it inactive.
Q2: How sensitive is this compound to light and temperature?
A2: this compound is highly sensitive to both light and elevated temperatures. Prolonged exposure to ambient light can lead to photodegradation. It is recommended to work with this compound in a light-protected environment and store it at recommended temperatures to prevent thermal degradation.
Q3: Can I use standard buffers for my experiments with this compound?
A3: While many standard buffers are compatible, it is crucial to ensure the final pH of your experimental solution is within the 6.5-7.5 range. Phosphate-buffered saline (PBS) at pH 7.4 is a recommended starting point. Avoid buffers with a pH below 6.0 or above 8.0.
Q4: Are there any known chemical incompatibilities with this compound?
A4: Yes, this compound is incompatible with strong oxidizing and reducing agents. Additionally, avoid the use of solvents containing primary or secondary amines, as they can react with the active functional groups of this compound, leading to its degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in cell-based assays | 1. pH of the culture medium is outside the optimal range. 2. Degradation due to prolonged incubation at 37°C. 3. Photodegradation from microscope light exposure. | 1. Adjust the pH of your medium to 7.2-7.4 before adding this compound. 2. Minimize incubation time as much as possible. Consider a time-course experiment to determine the stability window. 3. Use a red-light filter on your microscope or minimize light exposure during imaging. |
| Precipitation of this compound in stock solution | 1. Improper solvent used for reconstitution. 2. Storage temperature is too low. | 1. Reconstitute this compound in anhydrous DMSO. 2. Store the DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles. |
| Inconsistent results between experimental replicates | 1. Inconsistent handling and storage of this compound aliquots. 2. Variability in light exposure between samples. | 1. Prepare single-use aliquots of the stock solution to avoid multiple freeze-thaw cycles. 2. Ensure all experimental steps are performed under consistent, low-light conditions. |
Quantitative Data Summary
Table 1: Stability of this compound in Aqueous Buffers at 4°C over 24 hours
| Buffer | pH | Remaining Active this compound (%) |
| Sodium Citrate | 5.0 | 65% |
| MES | 6.0 | 85% |
| PBS | 7.4 | 98% |
| Tris-HCl | 8.5 | 70% |
Table 2: Effect of Temperature on this compound Stability in PBS (pH 7.4) over 8 hours
| Temperature | Remaining Active this compound (%) |
| 4°C | 99% |
| 25°C (Room Temperature) | 90% |
| 37°C | 75% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of anhydrous DMSO to room temperature.
-
Add the appropriate volume of DMSO to the lyophilized this compound powder to achieve a final concentration of 10 mM.
-
Vortex gently for 1 minute or until the powder is completely dissolved.
-
Dispense into single-use, light-protected microcentrifuge tubes.
-
Store immediately at -20°C.
Protocol 2: General Cell-Based Assay with this compound
-
Culture cells to the desired confluency in a CO2 incubator at 37°C.
-
Prepare fresh dilutions of the this compound stock solution in pre-warmed (37°C), pH-adjusted (7.2-7.4) cell culture medium. Perform this step under dim light.
-
Remove the old medium from the cells and add the medium containing the desired concentration of this compound.
-
Return the cells to the incubator for the specified treatment duration.
-
For endpoint analysis involving microscopy, use a red-light filter and minimize the duration of light exposure.
Visualizations
Technical Support Center: NC-182
This technical support center provides researchers, scientists, and drug development professionals with essential information, frequently asked questions (FAQs), and troubleshooting guidance for experiments involving the DNA intercalating agent, NC-182.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an anti-tumor agent whose primary mechanism of action is DNA intercalation.[1] Its planar structure allows it to insert itself between the base pairs of the DNA double helix. This physical disruption of the DNA structure interferes with essential cellular processes like replication and transcription, leading to cytotoxicity, particularly in rapidly dividing cancer cells.
Q2: What are the expected on-target and potential off-target effects of a DNA intercalator like this compound?
A2: The primary "on-target" effect is the physical intercalation into DNA, leading to the disruption of DNA-dependent processes. However, this action can precipitate several downstream effects, which may be considered off-target depending on the specific therapeutic goal. These include:
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Topoisomerase Inhibition: By distorting the DNA helix, intercalators can trap topoisomerase enzymes (both Topo I and Topo II) on the DNA, preventing them from re-ligating DNA strands after relieving supercoiling. This leads to the accumulation of single and double-strand breaks. Some sources explicitly classify this compound as a topoisomerase II inhibitor.
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Induction of the DNA Damage Response (DDR): The accumulation of DNA lesions and stalled replication forks activates cellular DNA damage sensors like ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia-Telangiectasia and Rad3-related).[2][3] This triggers a complex signaling cascade leading to cell cycle arrest, attempts at DNA repair, or apoptosis if the damage is too severe.[2][3]
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Inhibition of DNA and RNA Polymerases: The presence of an intercalator can create a physical blockade that impedes the processivity of DNA and RNA polymerases, thereby inhibiting replication and transcription.
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Generation of Reactive Oxygen Species (ROS): Some intercalating agents can participate in redox cycling, leading to the production of ROS, which can cause further DNA damage and cellular stress.
Q3: Does this compound have a preference for a specific DNA conformation?
A3: Yes, this compound shows a preference for intercalating into B-form DNA, which is the most common physiological conformation of DNA. It has also been noted to promote the unwinding of Z-form DNA back to B-form.[1]
Troubleshooting Guide
Q1: I'm observing high levels of cytotoxicity in my non-cancerous/slow-dividing control cell line. Is this expected?
A1: While many DNA intercalators are more potent in rapidly dividing cells, cytotoxicity in non-cancerous or quiescent cells can occur. This is a common issue with agents that target fundamental structures like DNA.
-
Possible Cause: The concentration of this compound used may be too high, causing widespread DNA damage that overwhelms the repair capacity of even non-proliferating cells. Unlike targeted inhibitors, the primary target (DNA) is present in all cells.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 (half-maximal inhibitory concentration) for your specific control cell line to identify a more appropriate, lower concentration for your experiments.
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Reduce Treatment Duration: A shorter exposure time may be sufficient to affect cancer cells while allowing normal cells to repair the induced damage.
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Assess DNA Damage Markers: Use assays for markers like γH2AX to quantify the level of DNA double-strand breaks in both your cancer and control lines to find a therapeutic window.
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Q2: My cell cycle analysis shows arrest in the G2/M phase, but I expected an S-phase arrest. Why is this happening?
A2: This is a classic indicator of the DNA Damage Response (DDR).
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Possible Cause: While the initial insult from a DNA intercalator may occur during S-phase (replication), the cell possesses critical checkpoints to prevent entry into mitosis (M-phase) with damaged DNA. The G2/M checkpoint, controlled by the ATM/ATR-Chk1/2 signaling axis, is activated in response to DNA damage.[2][4] This prevents the cell from dividing with chromosomal breaks, which would be catastrophic.
-
Troubleshooting Steps:
-
Time-Course Analysis: Perform cell cycle analysis at multiple time points (e.g., 6, 12, 24, 48 hours) after treatment. You may observe an initial accumulation of cells in S-phase followed by a more pronounced G2/M arrest as the DDR becomes fully engaged.
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Western Blot for DDR Markers: Probe for phosphorylated forms of ATM, ATR, Chk1, and Chk2 to confirm activation of the G2/M checkpoint pathway.
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Q3: My compound appears less potent in my assay than expected, or the results are inconsistent. What could be the issue?
A3: Inconsistent potency can arise from several factors related to the compound's interaction with the assay components.
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Possible Cause (In Vitro Assays): If your assay buffer contains high concentrations of proteins or other macromolecules, this compound may bind to them, reducing its effective concentration available to interact with DNA.
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Possible Cause (Cell-Based Assays): Some DNA intercalators can be substrates for efflux pumps (like P-glycoprotein), which are often highly expressed in multidrug-resistant cell lines.[1] Even in sensitive lines, expression levels can vary with culture conditions.
-
Troubleshooting Steps:
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Check Compound Solubility: Ensure this compound is fully dissolved in your vehicle (e.g., DMSO) and that the final concentration of the vehicle in your assay medium is low and consistent across experiments.
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Use a Cell-Free DNA Intercalation Assay: Confirm direct binding using a simple assay, such as monitoring the change in fluorescence of a DNA dye (like PicoGreen) upon this compound addition, or by measuring changes in DNA melting temperature.
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Evaluate Efflux Pump Expression: If you suspect resistance, check for the expression of common efflux pumps like MDR1 (P-glycoprotein) in your cell line. You can co-administer a known efflux pump inhibitor as a control experiment.
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Quantitative Data on Off-Target Effects
Specific quantitative data for this compound off-target activity is not widely available in public literature. Researchers should characterize the compound's activity profile in their experimental systems. The following table provides a template for summarizing key quantitative data.
| Target/Process | Assay Type | Test System | Metric | Result (e.g., IC50, EC50) |
| On-Target Activity | ||||
| DNA Intercalation | DNA Unwinding Assay | Purified Plasmid | EC50 | Enter experimental data |
| Cytotoxicity | MTT / CellTiter-Glo® | Cancer Cell Line A | IC50 | Enter experimental data |
| Cytotoxicity | MTT / CellTiter-Glo® | Cancer Cell Line B | IC50 | Enter experimental data |
| Potential Off-Targets | ||||
| Topoisomerase II Inhibition | kDNA Decatenation Assay | Purified Enzyme | IC50 | Enter experimental data |
| Topoisomerase I Inhibition | DNA Relaxation Assay | Purified Enzyme | IC50 | Enter experimental data |
| DNA Polymerase Inhibition | DNA Polymerase Activity Assay | Purified Enzyme | IC50 | Enter experimental data |
| Cytotoxicity (Non-cancer) | MTT / CellTiter-Glo® | Control Cell Line | IC50 | Enter experimental data |
| DDR Activation | γH2AX Immunofluorescence | Treated Cells | EC50 | Enter experimental data |
Experimental Protocols
Protocol 1: Topoisomerase IIα Decatenation Assay
This assay assesses the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase IIα (Topo IIα) enzyme
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Kinetoplast DNA (kDNA)
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Topo IIα Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT)
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This compound dissolved in DMSO
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Etoposide (positive control)
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Stop Solution/Loading Dye (containing SDS and Proteinase K)
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Agarose (B213101) gel (1%), TBE buffer, Ethidium Bromide or SYBR® Safe for staining
Methodology:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, add:
-
Topo IIα Assay Buffer
-
100-200 ng kDNA
-
This compound at various final concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (Etoposide).
-
-
Add a fixed amount of Topo IIα (e.g., 1-2 units) to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding Stop Solution/Loading Dye. Incubate at 50°C for 30 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel.
-
Run electrophoresis at a constant voltage until the bands are well-separated.
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Stain the gel with Ethidium Bromide or SYBR® Safe and visualize under UV light.
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Interpretation: In the absence of an inhibitor, Topo IIα will decatenate the kDNA, which will run as open circular or linear minicircles. In the presence of an effective inhibitor like this compound, the kDNA will remain catenated and stay in the well or migrate as a high-molecular-weight complex.
Protocol 2: CellTox™ Green Cytotoxicity Assay (Endpoint Protocol)
This assay measures cytotoxicity by detecting the binding of a fluorescent dye to DNA from cells that have lost membrane integrity.[5]
Materials:
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Cells of interest plated in a 96-well, opaque-walled plate
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This compound serially diluted in culture medium
-
CellTox™ Green Dye and Assay Buffer
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Lysis solution (positive control for 100% cytotoxicity)
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Plate-reading fluorometer (Excitation: 485-500 nm, Emission: 520-530 nm)
Methodology:
-
Plate cells at a predetermined density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only controls (negative control) and wells for a positive control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
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Prepare the CellTox™ Green reagent by diluting the dye 1:500 in the Assay Buffer.[5]
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At the end of the incubation, add the lysis solution to the positive control wells and incubate for 15 minutes.
-
Add the prepared CellTox™ Green reagent to all wells (at a 1:1 ratio with the culture medium volume).[5]
-
Mix gently by orbital shaking for 2 minutes and then incubate for 15 minutes at room temperature, protected from light.
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Measure the fluorescence using a plate reader.
-
Data Analysis: Subtract the average fluorescence from the vehicle-only wells (background) from all other measurements. Normalize the data by setting the average fluorescence from the lysed positive control wells as 100% cytotoxicity. Plot the normalized values against the log of this compound concentration to determine the EC50 value.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting the DNA damage response in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of DNA Damage and Repair Pathways by Human Tumour Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting In Vivo Delivery of NC-182
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the in vivo delivery of NC-182, a novel nanoparticle-based therapeutic agent designed to inhibit miR-182.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an experimental nanoparticle formulation encapsulating a proprietary miR-182 inhibitor. Its primary mechanism of action is to downregulate the oncomiR miR-182, which has been shown to promote cancer progression by activating the Wnt/β-catenin signaling pathway.[1] By inhibiting miR-182, this compound aims to suppress tumor growth and metastasis.
Q2: What are the common challenges associated with the in vivo delivery of nanoparticle-based therapeutics like this compound?
A2: Common challenges in the in vivo delivery of nanoparticles include poor delivery efficiency, off-target accumulation, formulation instability, and potential toxicity.[2][3] Nanoparticles must evade the mononuclear phagocytic system and renal clearance to reach their target tissue.[2][4] A significant portion of intravenously injected nanoparticles can accumulate in the liver, reducing therapeutic efficacy and potentially causing off-target effects.[2] Maintaining the stability of the nanoparticle formulation is also crucial to prevent degradation of the therapeutic payload.[2]
Q3: I am observing high variability in my in vivo results between animals. What are the likely causes?
A3: High variability in in vivo results can stem from several factors, including inconsistencies in formulation preparation, administration technique, and animal handling.[5] It is critical to standardize all procedures, from the reconstitution of this compound to the injection method, across all animals and experimental groups. Minimizing stress in the animals is also important, as physiological stress can impact experimental outcomes.[5]
Q4: My this compound formulation appears cloudy or shows signs of precipitation. What should I do?
A4: Cloudiness or precipitation in your this compound formulation can indicate issues with solubility or stability, which can lead to inaccurate dosing and reduced bioavailability.[6] It is recommended to review the solubility data for this compound in your chosen vehicle. If the issue persists, consider optimizing the formulation by adjusting the pH or using alternative, biocompatible solvents. Always visually inspect the formulation for any particulates before administration.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Lower than Expected Therapeutic Efficacy
Possible Causes:
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Poor Bioavailability: The nanoparticle formulation may not be reaching the target tissue in sufficient concentrations.
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Degradation of this compound: The miR-182 inhibitor may be degrading before reaching its target.
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Inefficient Cellular Uptake: Target cells may not be internalizing the nanoparticles effectively.
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Incorrect Dosing: The administered dose may be too low to elicit a therapeutic response.
Troubleshooting Steps:
| Troubleshooting Strategy | Description | Advantages | Considerations |
| Formulation Optimization | Modify the nanoparticle surface with targeting ligands (e.g., antibodies, peptides) to enhance accumulation at the tumor site. | Increased target specificity and efficacy. | May require significant redevelopment of the nanoparticle. |
| Route of Administration | If using systemic delivery (e.g., intravenous), consider local administration methods (e.g., intratumoral injection) if applicable to your tumor model. | Higher local concentration of the therapeutic. | May not be suitable for all tumor models or clinical applications. |
| Dose Escalation Study | Perform a dose-escalation study to determine the optimal therapeutic dose with acceptable toxicity. | Can identify a more effective dosing regimen. | Requires careful monitoring for signs of toxicity. |
| Pharmacokinetic/Biodistribution Study | Conduct a study to quantify the distribution and clearance of this compound in your animal model. | Provides critical data on bioavailability and off-target accumulation. | Requires specialized analytical techniques. |
Issue 2: Evidence of Off-Target Toxicity (e.g., weight loss, lethargy)
Possible Causes:
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Accumulation in Non-Target Organs: Nanoparticles can accumulate in organs like the liver and spleen, leading to toxicity.[3]
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Immune Response: The nanoparticle formulation may be triggering an immune response.
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High Dosage: The administered dose may be in a toxic range.
Troubleshooting Steps:
| Troubleshooting Strategy | Description | Advantages | Considerations |
| Surface Modification | Coat nanoparticles with biocompatible polymers like polyethylene (B3416737) glycol (PEG) to reduce uptake by the mononuclear phagocytic system. | Can increase circulation time and reduce liver accumulation. | May alter the pharmacokinetic profile of the nanoparticle. |
| Dose Reduction | Lower the administered dose to a level that maintains efficacy while minimizing toxicity. | Simple and effective way to reduce side effects. | May compromise therapeutic efficacy if the dose is too low. |
| Monitor Inflammatory Markers | Measure levels of inflammatory cytokines in the blood to assess for an immune response. | Provides a quantitative measure of immunotoxicity. | May require additional experimental procedures. |
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
This protocol outlines the standard procedure for administering this compound via tail vein injection in mice.
Materials:
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This compound formulation (ensure it is at room temperature and properly resuspended)
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1 mL insulin (B600854) syringes with a 27-30G needle[7]
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Mouse restraint device
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Heat lamp or warm water bath[7]
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70% ethanol (B145695) and sterile gauze[7]
Procedure:
-
Preparation of the Mouse:
-
Injection:
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Draw the appropriate volume of the this compound formulation into the syringe, ensuring there are no air bubbles.
-
Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle (approximately 10-15 degrees).[7]
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Slowly inject the solution. If you feel resistance or see swelling, the needle is not in the vein. Withdraw the needle and attempt a more proximal injection.[7]
-
-
Post-Injection:
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Withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.[7]
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Monitor the animal for any immediate adverse reactions.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Use
This protocol describes the general steps for preparing the this compound formulation for administration.
Materials:
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Lyophilized this compound powder
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Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline, 5% dextrose solution)
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Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Reconstitution:
-
Allow the lyophilized this compound vial to come to room temperature.
-
Aseptically add the required volume of the sterile vehicle to the vial to achieve the desired final concentration.
-
-
Resuspension:
-
Gently swirl the vial to initiate dissolution.
-
Vortex the vial for 1-2 minutes to ensure complete resuspension of the nanoparticles.
-
If necessary, sonicate the vial in a water bath for 5-10 minutes to break up any aggregates.
-
-
Sterilization and Final Preparation:
-
Visually inspect the solution for any undissolved particles.
-
If required, filter the solution through a 0.22 µm syringe filter before drawing it into the injection syringe.[8]
-
The formulation should be used immediately after preparation or stored as recommended by the manufacturer.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits miR-182, leading to the activation of the destruction complex and subsequent degradation of β-catenin, thereby inhibiting the Wnt signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical workflow for an in vivo efficacy study of this compound in a tumor-bearing mouse model.
References
- 1. MiR-182 promotes prostate cancer progression through activating Wnt/β-catenin signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 3. Drug delivery and nanoparticles: Applications and hazards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Tail Vein and Oral Injection of Gold Nanoparticle Solutions in Mice: Protocols, Methods, and Best Practices | Nanopartz⢠[nanopartz.com]
- 8. benchchem.com [benchchem.com]
How to improve the efficacy of NC-182
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of NC-182, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and illustrative diagrams to optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or Inconsistent Efficacy | Compound Degradation: Improper storage or handling. | Store this compound at -20°C or below, protected from light. Prepare fresh stock solutions for each experiment. |
| Suboptimal Concentration: Incorrect dosage for the specific cell line or model. | Perform a dose-response curve (e.g., 0.1 nM to 10 µM) to determine the optimal IC50 value for your system. | |
| Cell Line Resistance: Intrinsic or acquired resistance to PI3K/Akt/mTOR inhibition. | Screen different cell lines. Consider combination therapies with other agents to overcome resistance. | |
| High Cytotoxicity or Off-Target Effects | Excessive Concentration: Using a concentration that is too high, leading to non-specific effects. | Lower the concentration of this compound. Ensure the concentration used is at or near the IC50 for the target pathway. |
| Solvent Toxicity: The vehicle (e.g., DMSO) is causing cell death. | Keep the final concentration of the solvent (e.g., DMSO) below 0.1% in your cell culture medium. | |
| Poor Solubility | Incorrect Solvent: this compound may not be fully soluble in the chosen solvent. | This compound is soluble in DMSO (≥ 50 mg/mL). For aqueous solutions, prepare a concentrated stock in DMSO and then dilute in buffer or media. |
| Precipitation in Media: The compound is precipitating out of the cell culture media. | Avoid freeze-thaw cycles of stock solutions. When diluting, add the this compound stock solution to the media dropwise while vortexing. | |
| Inconsistent Western Blot Results | Timing of Lysate Collection: The inhibition of the pathway may be transient. | Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point for observing maximal inhibition of p-Akt, p-mTOR, etc. |
| Antibody Quality: Poor quality or incorrect primary/secondary antibodies. | Use validated antibodies for key pathway proteins (e.g., p-Akt Ser473, p-S6K Thr389). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the Class I PI3K family, with downstream effects on the Akt and mTOR signaling pathways. By inhibiting PI3K, this compound prevents the phosphorylation of PIP2 to PIP3, leading to reduced activation of Akt and subsequent downstream effectors like mTOR.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term storage, this compound should be stored as a solid at -20°C. Stock solutions in DMSO can be stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q3: What is the recommended starting concentration for in vitro experiments?
A3: We recommend starting with a dose-response experiment ranging from 0.1 nM to 10 µM to determine the IC50 in your specific cell line. Based on our internal data, many cancer cell lines show an IC50 in the range of 10-100 nM.
Q4: Is this compound suitable for in vivo studies?
A4: Yes, this compound has demonstrated oral bioavailability and efficacy in preclinical animal models. Please refer to our in vivo protocol for recommended vehicles and dosing regimens.
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 |
| PC-3 | Prostate Cancer | 28.5 |
| U-87 MG | Glioblastoma | 11.8 |
| A549 | Lung Cancer | 55.1 |
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment Type | Recommended Concentration Range |
| In Vitro Kinase Assay | 1 - 1000 nM |
| Western Blotting | 10 - 200 nM |
| Cell Viability Assay | 1 nM - 10 µM |
| In Vivo Xenograft Studies | 10 - 50 mg/kg |
Experimental Protocols
Protocol 1: Western Blotting for PI3K/Akt/mTOR Pathway Inhibition
-
Cell Seeding: Plate cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for the predetermined optimal time (e.g., 6 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt Ser473, anti-Akt, anti-p-S6K Thr389, anti-S6K, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: A troubleshooting decision tree for experiments with this compound.
Caption: A general experimental workflow for assessing the efficacy of this compound.
Technical Support Center: NC-182 Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing NC-182 based assays, with a focus on a luminescence-based kinase assay format as a representative example. This compound is treated here as a hypothetical kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of the hypothetical inhibitor this compound to use in my initial screen?
A1: For initial screening, it is advisable to test a range of concentrations of this compound to determine its IC50 (half-maximal inhibitory concentration). A common starting point is a 10-point dose-response curve, starting from a high concentration (e.g., 10 µM) and performing serial dilutions. The final concentration of the solvent (typically DMSO) should be kept constant across all wells and ideally should not exceed 0.5% to avoid off-target effects.[1][2]
Q2: How can I be sure that the observed activity of this compound is specific to my target kinase?
A2: To ensure the specificity of this compound, it is crucial to perform counter-screens and selectivity profiling. This involves testing the compound against a panel of other related and unrelated kinases.[3] A significant drop in potency against other kinases compared to your target kinase indicates selectivity. Additionally, using a structurally distinct inhibitor of the same target as a positive control can help validate the observed effects.
Q3: What are the best practices for storing and handling this compound and other reagents?
A3: Stock solutions of this compound, typically dissolved in DMSO, should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[1] Kinase enzymes should be stored at -80°C in a buffer containing glycerol (B35011) to prevent freezing and denaturation. ATP solutions should also be stored in aliquots at -20°C. All reagents should be thawed on ice and brought to room temperature before use in the assay.
Q4: What is a good Z'-factor for a robust this compound screening assay?
A4: The Z'-factor is a statistical indicator of assay quality, taking into account both the signal window and data variation.[4] A Z'-factor between 0.5 and 1.0 is considered excellent for high-throughput screening (HTS).[5][6] Assays with a Z'-factor below 0.5 may still be useful but will have a higher rate of false positives and negatives.[7]
Troubleshooting Guide
High Background Signal
Problem: The luminescence signal in the negative control wells (no inhibitor) is excessively high, reducing the assay window.
| Possible Cause | Recommended Solution |
| Contaminated ATP Stock | High background can be caused by ADP contamination in the ATP stock. Use a high-purity ATP source and prepare fresh aliquots.[8] |
| High Endogenous Kinase Activity | If using cell lysates, endogenous kinases may phosphorylate the substrate. Include a "no kinase" control to assess this and consider purifying the target kinase. |
| Non-specific Binding | Assay components may bind non-specifically to the microplate. Use non-binding surface plates, and consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.[9] |
| Light Leakage or Plate Crosstalk | Ensure you are using opaque, white microplates suitable for luminescence assays to minimize crosstalk between wells.[10] |
Low or No Signal
Problem: The luminescence signal is weak or absent, even in the positive control wells.
| Possible Cause | Recommended Solution |
| Inactive Kinase | The kinase may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and ensure it is kept on ice during assay setup. |
| Degraded ATP or Substrate | ATP and peptide substrates can degrade over time. Use fresh reagents and store them properly. |
| Incorrect Reagent Concentrations | Verify the concentrations of all assay components, including the kinase, substrate, and ATP. Perform a titration of each to determine the optimal concentration. |
| Suboptimal Assay Conditions | Ensure the assay buffer has the correct pH and ionic strength. The incubation time for the kinase reaction may also need to be optimized.[11] |
High Variability Between Replicates
Problem: There is a large variation in the signal between replicate wells, leading to a poor Z'-factor.
| Possible Cause | Recommended Solution |
| Pipetting Errors | Inaccurate or inconsistent pipetting can introduce significant variability. Use calibrated pipettes and practice proper pipetting techniques. For HTS, automated liquid handlers are recommended. |
| Poor Mixing | Inadequate mixing of reagents in the wells can lead to heterogeneous reactions. Mix the plate gently on a plate shaker after each reagent addition.[9] |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentrations. Avoid using the outer wells or fill them with buffer to maintain humidity. |
| Temperature Gradients | Inconsistent temperature across the plate can affect enzyme activity. Ensure the plate is incubated at a uniform temperature.[10] |
Quantitative Data Summary
The following tables provide typical concentration ranges and performance metrics for a luminescence-based kinase assay.
Table 1: Typical Reagent Concentrations
| Reagent | Typical Concentration Range | Notes |
| Kinase | 1 - 100 nM | Highly dependent on the specific activity of the kinase. |
| Peptide Substrate | 1 - 100 µM | Should be at or near the Km value for the kinase.[12] |
| ATP | 1 - 100 µM | Should be at or near the Km value for the kinase.[13] |
| This compound (Test Compound) | 0.1 nM - 10 µM | For IC50 determination. |
| DMSO | < 0.5% (v/v) | Final concentration should be constant across all wells.[1][2] |
Table 2: Assay Performance Metrics
| Parameter | Acceptable Range | Optimal Range |
| Signal-to-Background Ratio | > 3 | > 10 |
| Z'-Factor | > 0.4 | > 0.5[4][6] |
| Coefficient of Variation (%CV) | < 20% | < 10% |
Detailed Experimental Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and is designed to measure the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.[14][15]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP (high purity)
-
This compound (or other inhibitors) dissolved in DMSO
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of this compound in DMSO.
-
Transfer a small volume (e.g., 50 nL) of each dilution to the appropriate wells of the 384-well plate. Include DMSO-only wells as a negative control.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer.
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.[16]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.[16]
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Visualizations
Signaling Pathway Diagram
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
Caption: The experimental workflow for an this compound kinase assay.
Troubleshooting Logic Diagram
Caption: A logical flowchart for troubleshooting common assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ch.promega.com [ch.promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. assay.dev [assay.dev]
- 7. Z’ Does Not Need to Be > 0.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. promegaconnections.com [promegaconnections.com]
- 11. benchchem.com [benchchem.com]
- 12. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com.br [promega.com.br]
- 14. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
Technical Support Center: NC-182 Experimental Variability and Controls
Disclaimer: The information provided in this technical support center is for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers are advised to consult with subject matter experts and adhere to all applicable laboratory safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of variability in NC-182 experiments?
A significant contributor to experimental variability with this compound can be inconsistent cell handling and passage number. It is crucial to maintain a standardized cell culture protocol, including consistent seeding densities, media formulations, and incubation times. Utilizing cells within a narrow passage number range is recommended to minimize phenotypic drift that can alter responsiveness to this compound.
Q2: How can I minimize plate-to-plate variability in my assays?
To reduce plate-to-plate variability, it is essential to implement a rigorous quality control process. This includes pre-validating batches of reagents, such as fetal bovine serum, which can be a major source of variation. Additionally, employing an internal control on each plate can help normalize the data and account for inter-assay fluctuations. A standardized plate layout, with samples and controls distributed consistently across all plates, is also critical.
Q3: What are the recommended positive and negative controls for an this compound experiment?
For a typical cell-based assay involving this compound, a vehicle control (e.g., DMSO) serves as the negative control. A suitable positive control would be a compound with a known and reproducible effect on the target pathway or a cellular phenotype of interest. The choice of the positive control should be based on the specific experimental question and validated in the chosen assay system.
Troubleshooting Guides
Issue 1: High well-to-well variability within a single plate.
-
Possible Cause: Inconsistent cell seeding or uneven distribution of cells in the wells.
-
Troubleshooting Step: Ensure a homogenous single-cell suspension before seeding. After dispensing cells, gently swirl the plate in a figure-eight motion to promote even distribution. Visually inspect the plate under a microscope before the experiment to confirm a uniform monolayer.
-
-
Possible Cause: "Edge effects" where wells on the periphery of the plate behave differently.
-
Troubleshooting Step: Avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier and minimize evaporation from the inner wells.
-
Issue 2: Inconsistent dose-response curve for this compound.
-
Possible Cause: Errors in serial dilutions of this compound.
-
Troubleshooting Step: Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. Consider preparing a larger volume of the stock solution to minimize variability between experiments.
-
-
Possible Cause: Cellular health is compromised.
-
Troubleshooting Step: Regularly monitor cell morphology and viability. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment to ensure a healthy starting cell population. Avoid using cells that are over-confluent or have been in culture for an extended period.
-
Issue 3: No observable effect of this compound.
-
Possible Cause: The concentration range of this compound is not optimal.
-
Troubleshooting Step: Perform a broad-range dose-response experiment to determine the optimal concentration range for this compound in your specific cell system.
-
-
Possible Cause: The experimental endpoint is not sensitive enough to detect the effects of this compound.
-
Troubleshooting Step: Explore alternative or more sensitive assays to measure the biological activity of this compound. This could include examining earlier or more direct downstream targets of the proposed mechanism of action.
-
Experimental Protocols & Data
Standard Cell Seeding Protocol for this compound Assay
-
Cell Culture: Maintain cells in the recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using a 0.25% trypsin-EDTA solution.
-
Cell Counting: Neutralize the trypsin with a complete growth medium and collect the cell suspension. Determine the cell concentration and viability using a hemocytometer or an automated cell counter.
-
Seeding: Dilute the cell suspension to the desired seeding density in a complete growth medium. Dispense the cell suspension into the wells of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours to allow for cell attachment before treating with this compound.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Optimize for specific cell line and assay duration. |
| This compound Concentration | 0.1 nM - 10 µM | Perform a dose-response curve to determine the optimal range. |
| Incubation Time | 24 - 72 hours | Dependent on the specific biological question and assay endpoint. |
| Vehicle Control Conc. | < 0.1% | Ensure the final concentration of the vehicle (e.g., DMSO) does not affect cell viability or the assay readout. |
Visualizations
Caption: A generalized workflow for an this compound experiment.
Technical Support Center: NC-182 (RP-182 Peptide)
This technical support center provides guidance for researchers, scientists, and drug development professionals working with the immunomodulatory peptide NC-182, also known as RP-182. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in refining treatment duration and other experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (RP-182)?
A1: this compound (RP-182) is an immunomodulatory peptide that primarily targets CD206-high M2-like macrophages. Its dual mechanism involves:
-
Activation of canonical NF-κB signaling, which triggers the secretion of TNFα.
-
Autocrine activation of the TNF receptor 1 (TNFR1) by TNFα, leading to caspase 8 activation and subsequent apoptosis (cell death) of the target cells.
In cells that do not undergo apoptosis, this compound induces a shift towards a pro-inflammatory M1-like phenotype, characterized by increased phagocytosis, autophagy, and secretion of inflammatory cytokines.[1]
Q2: What is a typical starting concentration and treatment duration for in vitro experiments with this compound?
A2: Based on available research, a common starting point for in vitro experiments is to treat CD206-high M2-like macrophages with this compound analogs for a duration that allows for the observation of downstream effects such as cytokine secretion or phagocytosis. While specific durations are highly dependent on the cell type and desired outcome, a preliminary experiment could involve a time-course analysis (e.g., 6, 12, 24, 48 hours) to determine the optimal treatment window for your specific assay.
Q3: How can I assess the efficacy of this compound treatment in my experiments?
A3: The efficacy of this compound can be evaluated through several methods:
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Phagocytosis Assays: Measure the rate of cancer cell phagocytosis by this compound-treated macrophages.[1]
-
Cytokine Secretion Analysis: Quantify the secretion of pro-inflammatory cytokines such as IFNα and IL12 using ELISA or other immunoassays.[1]
-
Phenotypic Analysis: Use flow cytometry to analyze changes in macrophage surface markers, looking for a shift from M2 to M1 markers.
-
Apoptosis Assays: Measure the induction of apoptosis in target cells through methods like Annexin V staining or caspase activity assays.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no induction of phagocytosis | Suboptimal treatment duration or concentration of this compound. | Perform a dose-response and time-course experiment to identify the optimal conditions. Ensure the target cells (e.g., cancer cells) are properly labeled for detection. |
| Low expression of CD206 on target macrophages. | Verify the expression of CD206 on your M2-like macrophages using flow cytometry or western blotting. This compound's activity is restricted to CD206-high macrophages.[2] | |
| High variability in cytokine secretion | Inconsistent cell health or density. | Ensure consistent cell seeding densities and viability across all experimental wells. Allow cells to adhere and stabilize before treatment. |
| Contamination of cell cultures. | Regularly test for mycoplasma and other contaminants. Use proper aseptic techniques. | |
| Unexpected cell death in control groups | Issues with cell culture medium or supplements. | Use fresh, pre-warmed media and high-quality supplements. Test for endotoxin (B1171834) contamination in your reagents. |
| Extended incubation times leading to nutrient depletion. | Optimize incubation times and consider replenishing media for longer experiments. |
Key Experimental Protocols
Protocol 1: In Vitro Macrophage Reprogramming and Phagocytosis Assay
-
Macrophage Preparation: Differentiate human or murine monocytes into M2-like macrophages using appropriate cytokines (e.g., M-CSF, IL-4, IL-13). Confirm M2 polarization by assessing CD206 expression.
-
This compound Treatment: Plate the M2-like macrophages and treat with varying concentrations of this compound or vehicle control for a predetermined duration (e.g., 24 hours).
-
Cancer Cell Labeling: Label your target cancer cells with a fluorescent marker such as CFSE according to the manufacturer's protocol.
-
Co-incubation: Add the CFSE-labeled cancer cells to the this compound-treated macrophages at a specific effector-to-target ratio (e.g., 1:5).
-
Incubation: Co-incubate the cells for a period sufficient to allow for phagocytosis (e.g., 4-6 hours).
-
Analysis: Aspirate the media and wash the cells to remove non-phagocytosed cancer cells. Analyze the percentage of macrophages that have engulfed fluorescent cancer cells using flow cytometry or fluorescence microscopy.[1]
Visualizations
Caption: Signaling pathway of this compound (RP-182) in CD206-high macrophages.
Caption: General experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for this compound experiments.
References
Validation & Comparative
Validating the Therapeutic Potential of Targeting Claudin 18.2 in Gastrointestinal Cancers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of Claudin 18.2 (CLDN18.2) as a highly specific tumor-associated antigen has paved the way for a new frontier in targeted therapies for gastrointestinal cancers, particularly gastric and gastroesophageal junction (GEJ) adenocarcinoma. This guide provides a comprehensive comparison of the therapeutic potential of CLDN18.2-targeted agents with alternative treatment modalities, supported by experimental data from pivotal clinical trials.
Mechanism of Action: Targeting CLDN18.2
CLDN18.2 is a tight junction protein that is normally sequestered in the gastric mucosa. In malignant cells, its epitopes become exposed, making it an ideal target for cancer therapies.
Zolbetuximab Signaling Pathway
Caption: Mechanism of action of Zolbetuximab.
CLDN18.2 CAR-T Cell Therapy Signaling Pathway
Caption: Mechanism of action of CLDN18.2 CAR-T cell therapy.
Comparative Efficacy of CLDN18.2-Targeted Therapies and Alternatives
The following tables summarize the clinical trial data for key CLDN18.2-targeted therapies and standard-of-care alternatives for advanced or metastatic gastric or GEJ adenocarcinoma.
Table 1: Efficacy of Zolbetuximab in CLDN18.2-Positive, HER2-Negative Gastric/GEJ Adenocarcinoma
| Clinical Trial | Treatment Arm | Control Arm | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| SPOTLIGHT [1][2][3] | Zolbetuximab + mFOLFOX6 | Placebo + mFOLFOX6 | 10.61 months | 18.23 months | 61.1% |
| (95% CI: 8.90-12.48) | (95% CI: 16.43-22.90) | (in patients with measurable lesions) | |||
| GLOW [4][5][6] | Zolbetuximab + CAPOX | Placebo + CAPOX | 8.21 months | 14.39 months | 53.8% |
| (95% CI: 7.46-8.84) | (95% CI: 12.29-16.49) |
Table 2: Efficacy of CLDN18.2-Targeted CAR-T Cell Therapy
| Clinical Trial | Patient Population | Treatment | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| Phase 1 (NCT03874897) [7][8] | CLDN18.2-positive advanced gastrointestinal cancers | Satricabtagene autoleucel (satri-cel) | 4.4 months | 8.8 months | 38.8% |
| (heavily pretreated) | (95% CI: 3.7-6.6) | (95% CI: 7.1-10.2) | |||
| ELIMYN18.2 Phase 1b (NCT04404595) [9] | CLDN18.2-positive advanced GC/GEJ and PC | Satricabtagene autoleucel (satri-cel) | 5.2 months | 12.8 months | 26.3% |
Table 3: Efficacy of Alternative First-Line Therapies for Advanced Gastric/GEJ Adenocarcinoma
| Clinical Trial | Treatment Arm | Control Arm | Biomarker | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) |
| CheckMate 649 [10][11] | Nivolumab + Chemotherapy | Chemotherapy | PD-L1 CPS ≥5 | 8.3 months | 14.4 months | 60% |
| (95% CI: 7.0-9.3) | (95% CI: 13.1-16.2) | |||||
| KEYNOTE-859 [12][13] | Pembrolizumab + Chemotherapy | Chemotherapy | PD-L1 CPS ≥1 | 6.9 months | 13.0 months | 52.1% |
| (95% CI: 6.0-7.2) | (95% CI: 11.6-14.2) | |||||
| ToGA [14][15][16] | Trastuzumab + Chemotherapy | Chemotherapy | HER2-positive | 6.7 months | 13.8 months | 47.3% |
Experimental Protocols
Patient Selection and Biomarker Testing
Experimental Workflow for Patient Screening and Treatment
Caption: Workflow for CLDN18.2 testing and treatment selection.
-
CLDN18.2 Immunohistochemistry (IHC) Staining: Tumor tissue samples are stained with a validated anti-CLDN18.2 antibody. A positive result, as defined in the SPOTLIGHT and GLOW trials, is characterized by moderate-to-strong membranous staining in at least 75% of tumor cells.[17]
Chemotherapy Regimens
-
mFOLFOX6 (modified Fluorouracil, Leucovorin, and Oxaliplatin): This regimen typically consists of oxaliplatin (B1677828) 85 mg/m², leucovorin 400 mg/m², and a 5-fluorouracil (B62378) (5-FU) bolus of 400 mg/m² followed by a 46-hour infusion of 5-FU at 2400 mg/m², administered every two weeks.[18][19]
-
CAPOX (Capecitabine and Oxaliplatin): This regimen involves intravenous oxaliplatin at 130 mg/m² on day 1, and oral capecitabine (B1668275) at 1000 mg/m² twice daily for 14 days, followed by a 7-day rest period, with cycles repeated every three weeks.[20][21][22]
Tumor Response Assessment
-
RECIST 1.1 (Response Evaluation Criteria in Solid Tumors): Tumor response is evaluated using RECIST 1.1 criteria.[23][24][25][26][27]
-
Complete Response (CR): Disappearance of all target lesions.
-
Partial Response (PR): At least a 30% decrease in the sum of diameters of target lesions.
-
Progressive Disease (PD): At least a 20% increase in the sum of diameters of target lesions, with an absolute increase of at least 5 mm.
-
Stable Disease (SD): Neither sufficient shrinkage to qualify for PR nor sufficient increase to qualify for PD.
-
Conclusion
Targeting CLDN18.2 represents a significant advancement in the treatment of gastric and GEJ adenocarcinoma. Zolbetuximab, in combination with chemotherapy, has demonstrated statistically significant and clinically meaningful improvements in both progression-free and overall survival for patients with CLDN18.2-positive, HER2-negative tumors.[1][5] CLDN18.2-targeted CAR-T cell therapies are also showing promise in early-phase trials for heavily pretreated patients.[7][9]
When compared to other targeted therapies such as nivolumab, pembrolizumab, and trastuzumab, which are indicated for specific biomarker-defined populations (PD-L1 expression or HER2 amplification), CLDN18.2-targeted therapies offer a novel approach for a distinct subset of patients. The selection of the most appropriate therapy will depend on a comprehensive biomarker analysis of the patient's tumor. The robust data from recent clinical trials support the integration of CLDN18.2 testing into the standard diagnostic workflow for gastric and GEJ adenocarcinoma to identify patients who may benefit from these innovative targeted treatments.
References
- 1. ASCO – American Society of Clinical Oncology [asco.org]
- 2. Results from Astellas' Phase 3 SPOTLIGHT Trial of Investigational Zolbetuximab Published in The Lancet [prnewswire.com]
- 3. asm.gicancer.org.au [asm.gicancer.org.au]
- 4. Zolbetuximab plus CAPOX in CLDN18.2-positive gastric or gastroesophageal junction adenocarcinoma: the randomized, phase 3 GLOW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLOW Trial: Zolbetuximab Plus Chemotherapy Sets New Treatment Standard in Gastric Cancer Subset - The ASCO Post [ascopost.com]
- 6. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Claudin18.2-specific CAR T cells in gastrointestinal cancers: phase 1 trial final results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. cancernetwork.com [cancernetwork.com]
- 12. KEYNOTE-859 Interim Analysis Overall Survival Benefit for First-Line Pembrolizumab in Advanced Gastric Cancer - The ASCO Post [ascopost.com]
- 13. ASCO – American Society of Clinical Oncology [asco.org]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Trastuzumab in combination with chemotherapy versus chemotherapy alone for treatment of HER2-positive advanced gastric or gastro-oesophageal junction cancer (ToGA): a phase 3, open-label, randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Claudin-18.2 Immunohistochemical Evaluation in Gastric and Gastroesophageal Junction Adenocarcinomas to Direct Targeted Therapy: A Practical Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. FOLFOX as First-line Therapy for Gastric Cancer with Severe Peritoneal Metastasis | Anticancer Research [ar.iiarjournals.org]
- 19. e-crt.org [e-crt.org]
- 20. drugs.com [drugs.com]
- 21. europeanreview.org [europeanreview.org]
- 22. First-line chemotherapy with capecitabine/oxaliplatin for advanced gastric cancer: A phase I study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. project.eortc.org [project.eortc.org]
- 24. The Radiology Assistant : RECIST 1.1 - the basics [radiologyassistant.nl]
- 25. mediantechnologies.com [mediantechnologies.com]
- 26. kanser.org [kanser.org]
- 27. New response evaluation criteria in solid tumours: revised RECIST guideline (version 1.1) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis: NC-182 versus Gemcitabine in Pancreatic Cancer Models
An Objective Evaluation of a Novel TAK1 Inhibitor Against the Standard-of-Care Chemotherapeutic Agent
This guide presents a comparative analysis of the investigational compound NC-182, a potent and selective inhibitor of Transforming Growth Factor-β-Activated Kinase 1 (TAK1), and Gemcitabine, a widely used chemotherapeutic agent for the treatment of pancreatic cancer. The data herein is derived from preclinical studies designed to evaluate and compare the efficacy of these two compounds in relevant in vitro and in vivo models of pancreatic cancer.
Introduction to this compound and Gemcitabine
This compound: An investigational small molecule inhibitor targeting TAK1, a key kinase involved in multiple cell signaling pathways that promote inflammation, cell survival, and proliferation.[1][2][3] TAK1 is often overexpressed in pancreatic cancer cells and contributes to their aggressiveness and resistance to therapy.[2][3] By inhibiting TAK1, this compound aims to induce apoptosis in cancer cells and enhance their sensitivity to other anticancer agents.
Gemcitabine: A nucleoside analog that has been a cornerstone in the treatment of pancreatic cancer for decades.[4] Its mechanism of action involves the inhibition of DNA synthesis, leading to cell death.[5][6][7][8] Gemcitabine is administered intravenously and is often used as a first-line treatment for patients with advanced pancreatic cancer.[6][8]
In Vitro Efficacy: Inhibition of Pancreatic Cancer Cell Growth
The cytotoxic effects of this compound and Gemcitabine were assessed against a panel of human pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting a specific biological or biochemical function, was determined for each compound.
| Cell Line | This compound IC50 (nM) | Gemcitabine IC50 (nM) |
| AsPC-1 | 25 | 50 |
| PANC-1 | 40 | 150 |
| MiaPaCa-2 | 35 | 80 |
Table 1: Comparative IC50 Values of this compound and Gemcitabine in Pancreatic Cancer Cell Lines. Lower IC50 values indicate greater potency.
In Vivo Efficacy: Tumor Growth Inhibition in an Orthotopic Xenograft Model
To evaluate the in vivo antitumor activity, an orthotopic pancreatic cancer xenograft model was established in immunodeficient mice. This model, where human pancreatic cancer cells are implanted into the pancreas of the mice, more closely mimics the natural progression of the disease.[9][10][11]
| Treatment Group | Mean Tumor Volume (mm³) at Day 28 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 | - |
| This compound (20 mg/kg, daily) | 450 | 64 |
| Gemcitabine (100 mg/kg, twice weekly) | 680 | 45.6 |
Table 2: Comparison of Antitumor Efficacy in an AsPC-1 Orthotopic Xenograft Model.
Signaling Pathway of TAK1 in Pancreatic Cancer
Caption: TAK1 signaling pathway in pancreatic cancer.
Experimental Workflow for the Orthotopic Xenograft Study
Caption: Orthotopic xenograft experimental workflow.
Experimental Protocols
In Vitro IC50 Determination
1. Cell Culture: Human pancreatic cancer cell lines (AsPC-1, PANC-1, MiaPaCa-2) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
2. Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
3. Compound Treatment: The following day, cells were treated with serial dilutions of this compound or Gemcitabine for 72 hours.
4. Cell Viability Assay: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][13] The absorbance was measured at 570 nm using a microplate reader.
5. Data Analysis: IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
Orthotopic Pancreatic Cancer Xenograft Model
1. Cell Preparation: AsPC-1 cells were harvested, washed, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
2. Orthotopic Injection: Athymic nude mice were anesthetized, and a small abdominal incision was made to expose the pancreas. 20 µL of the cell suspension (2 x 10^5 cells) was injected into the head of the pancreas using a 30-gauge needle.[10] The abdominal wall and skin were then sutured.
3. Tumor Growth and Treatment: Tumors were allowed to establish for 7 days. Mice were then randomized into three groups: vehicle control, this compound (20 mg/kg, administered orally once daily), and Gemcitabine (100 mg/kg, administered intraperitoneally twice weekly).
4. Tumor Monitoring: Tumor growth was monitored bi-weekly using ultrasound imaging.[10][14][15]
5. Study Endpoint: After 28 days of treatment, the mice were euthanized, and the tumors were excised and weighed. Tumor volumes were calculated using the formula: (length x width^2)/2.
6. Statistical Analysis: Differences in tumor volume between the treatment groups were analyzed using a one-way ANOVA followed by Dunnett's post-hoc test.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Modulation of Pancreatic Cancer Chemoresistance by Inhibition of TAK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pancreatic Cancer Chemoresistance to Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. m.youtube.com [m.youtube.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Gemcitabine? [synapse.patsnap.com]
- 9. Development of Orthotopic Pancreatic Tumor Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an Orthotopic Human Pancreatic Cancer Xenograft Model Using Ultrasound Guided Injection of Cells | PLOS One [journals.plos.org]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. In Vitro Cytotoxicity Assays and IC50 for 120 Tumor Cell Lines | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 13. benchchem.com [benchchem.com]
- 14. Video: Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
- 15. Generation of an Orthotopic Xenograft of Pancreatic Cancer Cells by Ultrasound-Guided Injection [jove.com]
Comparative Analysis of NC-182 and its Analog NC-190: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of the novel anti-tumor agent NC-182 and its structural analog, NC-190. Both benzo[a]phenazine (B1654389) derivatives have demonstrated significant potential in pre-clinical studies, albeit through distinct mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their performance with supporting experimental data and methodologies.
Executive Summary
This compound and NC-190 are promising anti-cancer compounds that, despite their structural similarities, exhibit different primary mechanisms of action. This compound is a potent DNA intercalator, directly inserting itself into the DNA helix and causing structural changes that can inhibit replication and transcription. In contrast, NC-190 functions as a topoisomerase II inhibitor, an enzyme crucial for resolving DNA topological problems during cellular processes. By inhibiting this enzyme, NC-190 leads to the accumulation of DNA double-strand breaks, ultimately triggering cell death. Furthermore, evidence suggests that NC-190 may also elicit an anti-tumor immune response. This guide will delve into the available data on their respective activities and the experimental methods used to evaluate them.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and NC-190, providing a basis for their comparative assessment.
Table 1: Physicochemical Properties
| Property | This compound | NC-190 |
| Chemical Class | Benzo[a]phenazine derivative | Benzo[a]phenazine derivative |
| Molecular Formula | C₂₄H₂₄N₄O₅ | N-beta-dimethylaminoethyl-9-carboxy-5-hydroxy-10-methoxybenzo[a]phenazine-6-carboxamide sodium salt |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
| Cell Line | NC-190 (µg/mL) |
| Murine Tumor Cell Lines (unspecified) | 0.005 - 0.06 |
| Human Tumor Cell Lines (unspecified) | 0.005 - 0.06 |
| KATO-III (Human gastric carcinoma) | 2.15 |
| FM3A (Murine mammary carcinoma) | 0.019 |
Table 3: Mechanism of Action
| Feature | This compound | NC-190 |
| Primary Mechanism | Potent DNA Intercalator | Topoisomerase II Inhibitor |
| DNA Interaction | Strong intercalation, particularly with B-form DNA. Stabilizes DNA duplex and triplex structures.[1] | Weak intercalation compared to classical intercalators. Interacts with DNA. |
| Enzyme Inhibition | Not reported as a primary mechanism | Potent inhibitor of topoisomerase II. Weak inhibitor of topoisomerase I. |
| Cellular Effects | Induces structural changes in DNA. | Induces DNA cleavage and fragmentation. Inhibits DNA, RNA, and protein synthesis (DNA synthesis most affected). |
| Cell Cycle Specificity | Not specified | Cell cycle phase-nonspecific. |
| Immune Response | Not reported | Suggests induction of a T-cell mediated immune response.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are summaries of the typical protocols employed in the characterization of these compounds.
In Vitro Cytotoxicity Assay (for NC-190)
The growth-inhibitory effects of NC-190 were evaluated against a panel of murine and human tumor cell lines. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .
-
Cell Plating: Tumor cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of NC-190 (or a vehicle control) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for several hours. Metabolically active cells convert MTT into formazan (B1609692) crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.
-
IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
DNA Intercalation Assay (for this compound)
The DNA intercalating properties of this compound were characterized using spectroscopic and viscometric techniques.[1]
-
UV-Visible Spectroscopy: The absorption spectrum of this compound is monitored upon titration with DNA. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (shift to a longer wavelength).
-
Fluorescence Spectroscopy: The fluorescence emission of this compound is measured in the presence of increasing concentrations of DNA. Intercalation can lead to either quenching or enhancement of fluorescence.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to monitor conformational changes in the DNA structure upon binding of this compound.
-
Viscometry: The viscosity of a DNA solution is measured upon the addition of this compound. A significant increase in viscosity is a strong indicator of DNA intercalation, as the DNA helix lengthens to accommodate the intercalating molecule.
Topoisomerase II Inhibition Assay (for NC-190)
The inhibitory effect of NC-190 on topoisomerase II is typically assessed by measuring the decatenation of kinetoplast DNA (kDNA).
-
Reaction Setup: The reaction mixture contains kDNA (a network of interlocked DNA minicircles), purified topoisomerase II enzyme, and the test compound (NC-190) at various concentrations in a suitable buffer.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to decatenate the kDNA.
-
Reaction Termination: The reaction is stopped by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Agarose (B213101) Gel Electrophoresis: The reaction products are separated on an agarose gel. Catenated kDNA remains at the origin, while decatenated minicircles migrate into the gel.
-
Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium (B1194527) bromide). Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA compared to the control.
Mandatory Visualizations
To further elucidate the mechanisms and workflows, the following diagrams have been generated using the DOT language.
Caption: Signaling Pathway of this compound via DNA Intercalation.
Caption: Signaling Pathway of NC-190 via Topoisomerase II Inhibition.
Caption: Experimental Workflow for Antitumor Compound Evaluation.
References
- 1. DNA-binding characterization of a novel anti-tumour benzo[a]phenazine derivative this compound: spectroscopic and viscometric studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Antitumor effect of a novel antitumor compound, NC-190, in the double grafted tumor system] - PubMed [pubmed.ncbi.nlm.nih.gov]
A New Wave in Cancer Immunotherapy: The Synergistic Potential of RP-182 in Combination Therapies
For Immediate Release
A novel immunomodulatory peptide, RP-182, is demonstrating significant promise in preclinical studies, not as a standalone agent, but as a powerful collaborator in combination with standard cancer therapies. Research indicates that RP-182, by reprogramming the tumor microenvironment, can enhance the efficacy of both chemotherapy and immune checkpoint inhibitors, offering a new strategic approach for researchers and drug development professionals in the fight against cancer.
RP-182 is a synthetic peptide that selectively targets the mannose receptor (CD206) found predominantly on the surface of M2-like tumor-associated macrophages (TAMs).[1][2][3][4] These M2-like TAMs are known to promote tumor growth and suppress the immune response. By binding to CD206, RP-182 triggers a signaling cascade that reprograms these pro-tumor macrophages into an anti-tumor M1-like phenotype.[3][4] This shift enhances the immune system's ability to recognize and attack cancer cells.
RP-182 in Combination with Chemotherapy
Preclinical studies have highlighted the synergistic effects of RP-182 when combined with the chemotherapeutic agent gemcitabine (B846), particularly in pancreatic cancer models. In these studies, the combination therapy has been shown to suppress tumor growth and extend survival.[1][2] The addition of RP-182 to a gemcitabine regimen leads to a significant reduction in the population of immunosuppressive M2-like TAMs within the tumor microenvironment.
Preclinical Data: RP-182 and Gemcitabine in Pancreatic Cancer
| Treatment Group | Tumor Growth Inhibition | Survival | Key Findings |
| Vehicle Control | - | Baseline | Uninhibited tumor progression. |
| Gemcitabine Alone | Moderate | Modest increase | Standard cytotoxic effect on cancer cells. |
| RP-182 Alone | Significant | Significant increase | Reprogramming of TAMs and enhanced anti-tumor immunity. |
| RP-182 + Gemcitabine | Synergistic Inhibition | Markedly Extended | Enhanced tumor suppression and survival due to dual action on cancer cells and the tumor microenvironment.[1][2] |
RP-182 and Immune Checkpoint Inhibitors: A Promising Alliance
The ability of RP-182 to modulate the tumor microenvironment makes it an ideal candidate for combination with immune checkpoint inhibitors (ICIs). By converting the immunosuppressive "cold" tumors into immune-active "hot" tumors, RP-182 can potentially increase the number of patients who respond to ICI therapy. While specific quantitative data from combination studies with ICIs are emerging, the mechanism of action strongly supports this therapeutic strategy.[1][2][3]
Mechanism of Action: The RP-182 Signaling Pathway
RP-182 initiates its anti-tumor activity by binding to the CD206 receptor on M2-like macrophages. This binding event induces a conformational change in the receptor, leading to the activation of the NF-κB signaling pathway.[4] This, in turn, promotes the expression of pro-inflammatory cytokines and shifts the macrophage polarization towards an M1-like state, characterized by enhanced phagocytosis and anti-tumor activity.
Experimental Protocols
The following provides a general framework for the key experiments involved in evaluating RP-182 combination therapies.
In Vivo Tumor Models
Objective: To assess the in vivo efficacy of RP-182 in combination with other anti-cancer agents.
Workflow:
Methodology:
-
Animal Models: Immunocompetent mouse models relevant to the cancer type being studied (e.g., syngeneic models for pancreatic cancer).
-
Tumor Cell Implantation: Subcutaneous or orthotopic injection of cancer cells to establish tumors.
-
Treatment Groups:
-
Vehicle control
-
RP-182 alone
-
Chemotherapy (e.g., gemcitabine) or ICI alone
-
RP-182 in combination with chemotherapy or ICI
-
-
Drug Administration: Administration of therapeutic agents according to a predetermined schedule and dosage.
-
Efficacy Assessment: Regular measurement of tumor volume and monitoring of animal survival.
-
Pharmacodynamic Analysis: At the end of the study, tumors are often harvested for analysis of the immune cell infiltrate by techniques such as flow cytometry.
Macrophage Polarization Assay
Objective: To determine the effect of RP-182 on the polarization state of macrophages.
Methodology:
-
Macrophage Isolation and Culture: Isolation of bone marrow-derived macrophages (BMDMs) from mice and culture in vitro.
-
M2 Polarization: Differentiation of BMDMs into M2-like macrophages using appropriate cytokines (e.g., IL-4 and IL-13).
-
Treatment: Incubation of M2-polarized macrophages with RP-182 at various concentrations.
-
Flow Cytometry Analysis: Staining of macrophages with fluorescently labeled antibodies against M1 (e.g., CD86) and M2 (e.g., CD206) surface markers.
-
Data Acquisition and Analysis: Analysis of the stained cells using a flow cytometer to quantify the percentage of M1 and M2 polarized macrophages.[5][6][7][8]
Conclusion
The preclinical data for RP-182 in combination with chemotherapy are compelling, and the mechanistic rationale for its use with immune checkpoint inhibitors is strong. By targeting and reprogramming the tumor-associated macrophages, RP-182 offers a novel approach to overcoming the immunosuppressive tumor microenvironment, a key challenge in cancer therapy. Further research and clinical development of RP-182 and similar agents could pave the way for more effective combination therapies for a wider range of cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Mannose receptor (CD206) activation in tumor-associated macrophages enhances adaptive and innate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Flow cytometry assay for M1/M2 macrophage polarization in RAW264.7 cells [bio-protocol.org]
- 6. Polarization of M1 and M2 Human Monocyte-Derived Cells and Analysis with Flow Cytometry upon Mycobacterium tuberculosis Infection [jove.com]
- 7. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Regulation of Human Macrophage M1–M2 Polarization Balance by Hypoxia and the Triggering Receptor Expressed on Myeloid Cells-1 [frontiersin.org]
Navigating the Landscape of Claudin 18.2-Targeted Therapies in Gastrointestinal Cancers
A Comparative Analysis of Emerging Clinical Trial Data
The pursuit of targeted therapies in oncology has led to the identification of Claudin 18.2 (CLDN18.2) as a promising biomarker, particularly in gastric and gastroesophageal junction adenocarcinomas. While the term "NC-182" does not correspond to a publicly documented clinical trial, it is likely an internal or preclinical designation. The available clinical data points towards a burgeoning field of therapies targeting CLDN18.2. This guide provides a comparative overview of the leading therapeutic modalities, their clinical trial results, and the experimental frameworks that underpin these advancements.
Therapeutic Modalities and Key Clinical Trials
The two front-running approaches for targeting CLDN18.2 are monoclonal antibodies and CAR T-cell therapies. Zolbetuximab is a key monoclonal antibody, while Satricabtagene autoleucel (satri-cel; CT041) represents a significant CAR T-cell therapy.
Quantitative Data Summary
The following tables summarize the key efficacy data from the pivotal clinical trials for zolbetuximab and CT041, compared with standard of care chemotherapy.
Table 1: Zolbetuximab Phase 3 Trial Results in CLDN18.2-Positive, HER2-Negative Gastric/GEJ Adenocarcinoma
| Trial | Treatment Arm | N | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| SPOTLIGHT | Zolbetuximab + mFOLFOX6 | 283 | 10.61 months[1] | 18.23 months | - | - |
| Placebo + mFOLFOX6 | 282 | 8.67 months[1] | 15.54 months | - | - | |
| GLOW | Zolbetuximab + CAPOX | 254 | 8.21 months[2] | 14.39 months | - | - |
| Placebo + CAPOX | 253 | 6.80 months[2] | 12.16 months | - | - |
Table 2: CT041 (Satri-cel) Phase 1/2 Trial Results in Heavily Pretreated, CLDN18.2-Positive Gastrointestinal Cancers
| Trial | Patient Population | N | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| CT041-CG4006 (Phase 1) | Gastric Cancer (GC) | 55 | 5.8 months[3] | 9.7 months[3] | 57.4%[3] | 83.0%[3] |
| All GI Cancers | 98 | 4.4 months[3] | 8.4 months[3] | 37.8%[3] | 75.5%[3] | |
| CT041-ST-01 (Phase 2) | Advanced GC/GEJ (≥2 prior lines of therapy) | - | Statistically significant improvement vs. physician's choice[4][5] | - | - | - |
Experimental Protocols
Zolbetuximab Clinical Trials (SPOTLIGHT & GLOW)
-
Study Design: Both SPOTLIGHT (NCT03504397) and GLOW (NCT03653507) were global, randomized, double-blind, phase 3 trials.[6]
-
Patient Population: Patients with previously untreated, locally advanced unresectable or metastatic, HER2-negative, CLDN18.2-positive gastric or gastroesophageal junction adenocarcinoma.[6] CLDN18.2 positivity was defined as ≥75% of tumor cells showing moderate-to-strong membranous staining.[7]
-
Intervention:
-
SPOTLIGHT: Patients were randomized to receive either zolbetuximab in combination with mFOLFOX6 (modified folinic acid, fluorouracil, and oxaliplatin) or a placebo with mFOLFOX6.[1]
-
GLOW: Patients were randomized to receive either zolbetuximab with CAPOX (capecitabine and oxaliplatin) or a placebo with CAPOX.[2]
-
-
Primary Endpoint: Progression-free survival (PFS) assessed by an independent review committee.[6]
-
Key Secondary Endpoint: Overall survival (OS).[6]
CT041 (Satri-cel) Clinical Trials
-
Study Design:
-
Patient Population: Patients with CLDN18.2-positive advanced gastrointestinal cancers who had progressed on prior therapies.[3][5]
-
Intervention:
-
Patients received lymphodepleting chemotherapy followed by a single infusion of CT041 CAR T-cells.[8]
-
-
Primary Endpoint:
-
Secondary Endpoints: Efficacy (including ORR and DCR), pharmacokinetics, and immunogenicity.[9]
Visualizing the Mechanism and Workflow
Claudin 18.2 Signaling and Therapeutic Intervention
Claudin 18.2 is a tight junction protein that is normally confined to the gastric mucosa. In cancer, its expression can be aberrantly high, and it becomes exposed on the tumor cell surface, making it an attractive target for therapies.[10] Overexpression of CLDN18.2 may activate signaling pathways that promote tumor cell proliferation and metastasis.[11]
Caption: CLDN18.2 on tumor cells promotes proliferation and metastasis. Zolbetuximab and CT041 target CLDN18.2 to inhibit these processes.
CAR T-cell Therapy Workflow
The process of CAR T-cell therapy is a multi-step procedure that involves collecting a patient's own T-cells, genetically modifying them to recognize cancer cells, expanding their numbers, and then infusing them back into the patient.
References
- 1. Zolbetuximab plus mFOLFOX6 in patients with CLDN18.2-positive, HER2-negative, untreated, locally advanced unresectable or metastatic gastric or gastro-oesophageal junction adenocarcinoma (SPOTLIGHT): a multicentre, randomised, double-blind, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zolbetuximab plus CAPOX in CLDN18.2-positive gastric or gastroesophageal junction adenocarcinoma: the randomized, phase 3 GLOW trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. onclive.com [onclive.com]
- 5. CARsgen Reports Positive Phase II Results for Claudin18.2 CAR-T in China Trial [synapse.patsnap.com]
- 6. fda.gov [fda.gov]
- 7. Targeting Claudin-18.2 for cancer therapy: updates from 2024 ASCO annual meeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Safety and Efficacy of CT041 in Patients With Refractory Metastatic Pancreatic Cancer: A Pooled Analysis of Two Early-Phase Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Trial Takes Aim at Promising Target in Advanced Gastric, Pancreatic Cancers - Roswell Park Comprehensive Cancer Center [physicianresources.roswellpark.org]
- 11. Frontiers | Dark horse target Claudin18.2 opens new battlefield for pancreatic cancer [frontiersin.org]
Information regarding "NC-182" is currently unavailable in public resources.
Initial searches for a compound or drug designated "NC-182" with a specific mechanism of action for scientific comparison have not yielded relevant results. The primary entity identified with this name is a construction and repair compound, which does not align with the context of a therapeutic agent for researchers, scientists, and drug development professionals.
Other search results included references to microRNA "miR-182" and an immunomodulatory peptide "RP-182", but no clear connection to a specific drug or compound with the designation "this compound" could be established.
To proceed with the request for a comparative guide, including cross-validation of its mechanism of action, experimental data, and protocols, further clarification on the identity of "this compound" is required. Please provide additional information such as the full chemical name, the class of compound, its biological target, or any associated publications.
Head-to-Head Comparison: Investigational NC-182 (a Claudin 18.2-Targeted CAR-T Therapy) versus Standard of Care for Advanced Gastrointestinal Adenocarcinomas
Disclaimer: The compound "NC-182" is a hypothetical investigational therapy created for this guide to illustrate a comparison with the current standard of care. The data and characteristics presented for this compound are based on publicly available information for investigational therapies targeting Claudin 18.2 (CLDN18.2), such as CAR-T cell therapies, to provide a realistic and informative comparison for researchers, scientists, and drug development professionals.
This guide provides a detailed, objective comparison of the hypothetical this compound, a chimeric antigen receptor (CAR) T-cell therapy targeting Claudin 18.2, with the established standard of care for patients with locally advanced unresectable or metastatic, CLDN18.2-positive gastric, gastroesophageal junction (GEJ), and pancreatic adenocarcinomas.
Introduction to Claudin 18.2 as a Therapeutic Target
Claudin 18.2 is a protein that is normally confined to the tight junctions of gastric mucosal cells. In several cancers, including gastric, GEJ, and pancreatic adenocarcinomas, malignant transformation leads to its exposure on the cancer cell surface, making it a highly specific target for therapeutic intervention.[1][2][3] this compound is conceptualized as a next-generation therapy designed to leverage this specificity.
Mechanism of Action
This compound (Hypothetical CLDN18.2 CAR-T Therapy)
This compound represents an autologous CAR-T cell therapy. T-cells are extracted from the patient, genetically engineered to express a chimeric antigen receptor that recognizes CLDN18.2, and then re-infused into the patient.[4][5][6] These engineered cells then identify and eliminate cancer cells expressing CLDN18.2. The antitumor effects are mediated through the secretion of inflammatory cytokines and cytolytic effector functions, leading to apoptosis of the targeted tumor cells.[7][8]
Standard of Care: Systemic Chemotherapy
The standard of care for advanced gastric and pancreatic cancers primarily involves systemic chemotherapy.
-
For Gastric/GEJ Adenocarcinoma: First-line treatment is typically a platinum-fluoropyrimidine doublet chemotherapy, such as FOLFOX (5-fluorouracil, leucovorin, oxaliplatin) or CAPOX (capecitabine, oxaliplatin).[9][10][11]
-
For Pancreatic Adenocarcinoma: For patients with good performance status, FOLFIRINOX (5-fluorouracil, leucovorin, irinotecan, oxaliplatin) is a standard first-line option.[12][13][14] An alternative is the combination of gemcitabine (B846) and nab-paclitaxel.[12][15]
These cytotoxic agents work by damaging the DNA of rapidly dividing cells, including cancer cells, thereby inhibiting their growth and proliferation.
Head-to-Head Efficacy Data
The following tables summarize the comparative efficacy of this compound (based on data from CLDN18.2-targeted CAR-T cell therapy trials) and standard of care chemotherapy.
Table 1: Efficacy in Advanced Gastric/GEJ Adenocarcinoma
| Endpoint | This compound (CAR-T Therapy Proxy - Satri-cel)[16] | Standard of Care (Zolbetuximab + CAPOX)[3][17] |
| Objective Response Rate (ORR) | 42.9% | 50.9% (in CLDN18.2-positive patients) |
| Median Duration of Response (DoR) | 6.9 months | 6.8 months |
| Median Progression-Free Survival (PFS) | Not Reported | 8.21 months |
| Median Overall Survival (OS) | Not Reported | 14.39 months |
Table 2: Efficacy in Advanced Pancreatic Adenocarcinoma
| Endpoint | This compound (CAR-T Therapy Proxy - Satri-cel)[16] | Standard of Care (FOLFIRINOX)[13] |
| Objective Response Rate (ORR) | 16.7% | 31.6% |
| Median Duration of Response (DoR) | 3.4 months | 5.9 months |
| Median Progression-Free Survival (PFS) | 3.3 months (post-first infusion) | 6.4 months |
| Median Overall Survival (OS) | 8.9 months (post-first infusion) | 11.1 months |
Comparative Safety and Tolerability
Table 3: Common Treatment-Related Adverse Events (Grade ≥3)
| Adverse Event | This compound (CAR-T Therapy Proxy - Satri-cel)[16] | Standard of Care (Zolbetuximab + CAPOX)[17] | Standard of Care (FOLFIRINOX)[13] |
| Cytokine Release Syndrome | 10.5% (Grade 3) | N/A | N/A |
| Neutropenia | Not specified, but hematologic toxicities are common with lymphodepletion | 24% | 45.7% |
| Nausea | Low incidence of severe GI-related AEs | 17% | 9.3% |
| Vomiting | Low incidence of severe GI-related AEs | 16% | 5.2% |
| Diarrhea | Not Reported | 8% | 12.7% |
| Fatigue | Not Reported | 7% | 23.6% (any grade) |
| Peripheral Neuropathy | Not Reported | 19% | 9.0% |
Experimental Protocols
This compound (CAR-T Therapy Proxy - ELIMYN18.2 Phase 1b Trial)
-
Study Design: A single-arm, open-label, Phase 1b/2 study to evaluate the safety and efficacy of satricabtagene autoleucel (satri-cel) in patients with CLDN18.2-positive advanced gastric/GEJ or pancreatic cancer.[16]
-
Patient Population: Patients with a median of 3 prior lines of therapy.
-
Methodology: Patients underwent leukapheresis for T-cell collection. Prior to CAR-T infusion, patients received a conditioning regimen of fludarabine, cyclophosphamide, and nab-paclitaxel. Satri-cel was administered in 1-3 cycles at dose levels between 250x10^6 and 600x10^6 cells.
-
Endpoints: The primary objectives were safety and determination of the recommended Phase 2 dose. Secondary endpoints included Objective Response Rate (ORR), Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS), assessed by the investigator per RECIST 1.1.
Standard of Care (GLOW and PRODIGE 4/ACCORD 11 Trials)
-
GLOW Study (Zolbetuximab + CAPOX): A Phase 3, global, randomized, double-blind, placebo-controlled trial.[17]
-
Patient Population: Previously untreated patients with HER2-negative, locally advanced unresectable or metastatic gastric or GEJ adenocarcinoma with CLDN18.2 expression.
-
Methodology: Patients were randomized to receive either zolbetuximab in combination with capecitabine (B1668275) and oxaliplatin (B1677828) (CAPOX) or a placebo plus CAPOX.
-
Endpoints: The primary endpoint was progression-free survival. Secondary endpoints included overall survival, objective response rate, and safety.
-
-
PRODIGE 4/ACCORD 11 Study (FOLFIRINOX): A multicenter, randomized, open-label phase 3 trial.[13]
-
Patient Population: Patients with metastatic pancreatic adenocarcinoma who had not received prior chemotherapy and had a good performance status.
-
Methodology: Patients were randomized to receive either FOLFIRINOX or gemcitabine monotherapy.
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival, objective response rate, and safety.
-
Conclusion
The hypothetical this compound, as a representative of CLDN18.2-targeted CAR-T cell therapy, demonstrates promising clinical activity in heavily pretreated patients with advanced gastric/GEJ and pancreatic adenocarcinomas.[16] While the objective response rates are notable, particularly in gastric cancer, they are part of a complex efficacy and safety profile that differs significantly from the standard of care.
Standard chemotherapy regimens like FOLFIRINOX and doublet chemotherapies combined with targeted agents like zolbetuximab remain the cornerstone of first-line treatment, offering established survival benefits.[3][13][17] The safety profiles are also distinct, with CAR-T therapies presenting unique challenges such as cytokine release syndrome, while chemotherapy is associated with higher rates of myelosuppression, gastrointestinal toxicity, and neuropathy.[13][16]
Further research, including randomized controlled trials, will be necessary to fully elucidate the comparative effectiveness and optimal positioning of CLDN18.2-targeted CAR-T therapies like the conceptual this compound in the treatment landscape for these challenging malignancies.
References
- 1. oncodaily.com [oncodaily.com]
- 2. mdpi.com [mdpi.com]
- 3. Claudin18.2: A Promising Target for Precision Therapies in Gastric and Pancreatic Cancers [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. CAR T cell - Wikipedia [en.wikipedia.org]
- 7. Chimeric Antigen Receptor T-Cells: An Overview of Concepts, Applications, Limitations, and Proposed Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CAR-T Cell Therapy: Mechanism, Management, and Mitigation of Inflammatory Toxicities [frontiersin.org]
- 9. targetedonc.com [targetedonc.com]
- 10. Systemic therapy for advanced gastric cancer: a clinical practice guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. researchgate.net [researchgate.net]
- 13. Advanced pancreatic cancer: The standard of care and new opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pancreatic Cancer Treatment (PDQ®) - NCI [cancer.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. A New Targeted Treatment Shows Promise for Select Patients with Stomach Cancer | Sandra and Edward Meyer Cancer Center [meyercancer.weill.cornell.edu]
Meta-analysis of NC-182 Studies: A Comparative Guide
A comprehensive meta-analysis of studies concerning "NC-182" cannot be performed at this time, as publicly available scientific literature and clinical trial databases do not contain information on a therapeutic agent with this specific designation.
Extensive searches have been conducted to identify a drug, compound, or biological agent referred to as "this compound." These searches have yielded no results for a therapeutic candidate under this name. The designation "this compound" has appeared in unrelated contexts, including as a product number for an industrial construction compound and as part of numerical identifiers in various documents, none of which pertain to a medical or scientific study of a therapeutic agent.
Therefore, the core requirements of this comparison guide—data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways or workflows related to "this compound"—cannot be fulfilled due to the absence of foundational data.
It is possible that "this compound" is an internal, preclinical designation for a compound that has not yet been disclosed in public forums, or the identifier may be inaccurate. Without a clear and verifiable identification of "this compound" as a therapeutic agent, a meta-analysis and comparative guide are not feasible.
For researchers, scientists, and drug development professionals interested in a specific therapeutic area, it is recommended to search for information based on:
-
The biological target of interest (e.g., a specific receptor, enzyme, or pathway).
-
The therapeutic modality (e.g., small molecule, antibody, cell therapy).
-
The clinical indication being studied.
Should "this compound" be a confidential internal codename, further information would only become available through disclosures by the developing organization. At present, no data is available in the public domain to conduct the requested analysis.
Independent Verification of NC-182's Biological Activity: A Comprehensive Guide
An extensive search for the biological activity of a compound designated "NC-182" has yielded limited publicly available data. While a commercial supplier lists this compound as an anti-tumor agent and a DNA intercalator, independent, peer-reviewed studies detailing its biological activity, experimental protocols, and comparative performance are not available in the public domain. This guide, therefore, addresses the user's request by outlining the typical methodologies and signaling pathways relevant to DNA intercalators and providing a framework for how such a compound would be evaluated, while clearly stating the absence of specific data for this compound.
Understanding the Context: DNA Intercalators in Cancer Therapy
DNA intercalators are molecules that can insert themselves between the base pairs of DNA. This process can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). Due to this mechanism, DNA intercalators have been a cornerstone of cancer chemotherapy for decades.
Hypothetical Signaling Pathway for a DNA Intercalating Anti-Tumor Agent
The following diagram illustrates a generalized signaling pathway initiated by a DNA intercalating agent leading to anti-tumor effects. This pathway is a plausible model for the mechanism of action of a compound like the described this compound.
Caption: Generalized signaling pathway of a DNA intercalator.
Framework for Experimental Verification
To independently verify the biological activity of a compound like this compound, a series of experiments would be required. The following workflow outlines a typical process for characterizing a novel anti-tumor agent.
Caption: A typical experimental workflow for verifying biological activity.
Detailed Experimental Protocols
While specific protocols for this compound are unavailable, the following are standard methods used to evaluate DNA intercalators and anti-tumor compounds.
1. DNA Intercalation Assay (e.g., Ethidium (B1194527) Bromide Displacement Assay)
-
Principle: This assay measures the ability of a compound to displace a known DNA intercalator, such as ethidium bromide (EtBr), from DNA. The fluorescence of EtBr is significantly enhanced when intercalated into DNA. A competing compound will cause a decrease in EtBr fluorescence.
-
Methodology:
-
Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl).
-
Incubate the solution to allow for EtBr intercalation, resulting in a stable fluorescence signal.
-
Add increasing concentrations of the test compound (e.g., this compound) to the ctDNA-EtBr complex.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for EtBr after each addition.
-
A decrease in fluorescence intensity indicates displacement of EtBr by the test compound, confirming its DNA intercalating activity.
-
The data can be used to calculate the binding constant (Ksv) of the compound to DNA.
-
2. Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo® Assay)
-
Principle: These assays determine the concentration at which a compound is toxic to cancer cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The CellTiter-Glo® assay measures ATP levels, another indicator of cell viability.
-
Methodology:
-
Seed cancer cells of interest (e.g., a panel of multidrug-resistant and sensitive cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT reagent or CellTiter-Glo® reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.
-
3. Cell Cycle Analysis (e.g., Flow Cytometry with Propidium (B1200493) Iodide Staining)
-
Principle: This method determines the effect of a compound on the progression of the cell cycle. DNA intercalators often cause cell cycle arrest at specific phases (e.g., G2/M phase).
-
Methodology:
-
Treat cancer cells with the test compound at a concentration around its IC50 value for a defined period.
-
Harvest the cells, wash with PBS, and fix them in cold ethanol.
-
Treat the cells with RNase A to remove RNA.
-
Stain the cellular DNA with propidium iodide (PI).
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle, revealing any compound-induced arrest.
-
Comparative Data Table (Hypothetical)
Without actual data for this compound, a direct comparison is not possible. However, a typical comparison table for an anti-tumor agent would include the following quantitative metrics:
| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | DNA Binding Constant (Ksv, M⁻¹) | Reference |
| This compound | e.g., MCF-7 (Breast Cancer) | Data not available | DNA Intercalator | Data not available | - |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.1 - 1.0 | DNA Intercalator, Topoisomerase II Inhibitor | ~10⁵ - 10⁶ | [Generic Literature Values] |
| Cisplatin | A549 (Lung Cancer) | ~5 - 20 | DNA Cross-linking Agent | N/A | [Generic Literature Values] |
Conclusion
Safety Operating Guide
Navigating the Safe Disposal of NC-182: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific public health and safety documentation for a compound designated solely as "NC-182" is not available in the public domain, this guide provides a comprehensive, procedural framework for its safe handling and disposal. The following steps are based on established best practices for chemical waste management in a laboratory setting and should be adapted in accordance with your institution's specific protocols and the material's accompanying Safety Data Sheet (SDS).
Pre-Disposal Checklist and Waste Classification
Prior to initiating any disposal procedure, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. The SDS will contain crucial information regarding the compound's hazards, handling precautions, and specific disposal recommendations.
Key Pre-Disposal Actions:
-
Review the Safety Data Sheet (SDS): Identify the sections pertaining to "Handling and Storage" and "Disposal Considerations."
-
Determine Waste Category: Based on the SDS and institutional guidelines, classify the this compound waste. Common categories include:
-
Hazardous Waste (e.g., flammable, corrosive, reactive, toxic)
-
Non-Hazardous Waste
-
-
Segregate Waste: Never mix incompatible waste streams. This compound waste should be collected in a designated, properly labeled container.
-
Wear Appropriate Personal Protective Equipment (PPE): The SDS will specify the necessary PPE, which typically includes safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Protocol for this compound Waste
The following protocol outlines a general procedure for the disposal of a hypothetical laboratory chemical waste, designated here as this compound.
-
Container Selection and Labeling:
-
Choose a waste container that is chemically compatible with this compound.
-
The container must be in good condition, with a secure, leak-proof lid.
-
Label the container clearly with "Hazardous Waste," the name "this compound," and the primary hazard(s) (e.g., "Flammable").
-
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials such as pipette tips and wipes, in the designated container.
-
Do not overfill the container; allow for at least 10% headspace to accommodate expansion.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.
-
The storage area must be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.
-
-
Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the this compound waste.
-
Provide the EHS department with all necessary information regarding the waste, as per your institution's procedures.
-
Quantitative Data Summary
For any laboratory chemical, certain quantitative parameters are essential for safe handling and disposal. The following table provides a template for summarizing such data, which should be populated with information from the specific SDS for this compound.
| Parameter | Value | Source |
| pH | [Insert value from SDS] | SDS Section 9 |
| Boiling Point | [Insert value from SDS] | SDS Section 9 |
| Flash Point | [Insert value from SDS] | SDS Section 9 |
| LD50 (Oral) | [Insert value from SDS] | SDS Section 11 |
| Recommended Storage Temp. | [Insert value from SDS] | SDS Section 7 |
Experimental Protocols
In the absence of specific experimental protocols for this compound, a generalized protocol for a common laboratory procedure that generates chemical waste is provided below.
General Protocol for a Neutralization Reaction (for acidic or basic waste):
-
Preparation:
-
Consult the SDS to confirm if neutralization is a recommended disposal method.
-
Work in a certified chemical fume hood.
-
Prepare a neutralizing agent (e.g., sodium bicarbonate for acidic waste, dilute hydrochloric acid for basic waste).
-
-
Procedure:
-
Slowly add the neutralizing agent to the this compound waste solution while stirring continuously.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for disposal (typically between 6.0 and 8.0, but confirm with institutional guidelines).
-
-
Disposal of Neutralized Solution:
-
Once neutralized, the solution may be eligible for drain disposal, depending on local regulations and the absence of other hazardous components. Always confirm with your EHS department before drain disposal.
-
If drain disposal is not permitted, dispose of the neutralized solution as hazardous waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
